4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Description
Properties
IUPAC Name |
4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDSODKYHOICTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445435 | |
| Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210346-38-6 | |
| Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid (CAS Number: 210346-38-6): A Key Intermediate in Modern Medicinal Chemistry
Introduction: Unveiling a Strategic Building Block in Drug Discovery
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel heterocyclic scaffolds are paramount. These intricate molecular architectures form the core of a vast array of therapeutic agents. Within this context, highly functionalized aromatic precursors serve as critical starting materials, dictating the feasibility and efficiency of synthetic routes toward complex drug candidates. "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid," bearing the CAS number 210346-38-6, represents one such pivotal intermediate. While not a final drug product itself, its unique constellation of functional groups—a carboxylic acid chain, a nitro group, a fluorine atom, and a methyl group on a phenyl ring—renders it a highly valuable precursor for the synthesis of sophisticated heterocyclic systems, particularly in the realm of fluorinated indole and indoline derivatives.
The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the methyl group can provide steric hindrance or favorable hydrophobic interactions within a biological target. The nitro group, a versatile functional handle, is readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form heterocyclic rings. The butanoic acid side chain provides the necessary carbon framework for the formation of a fused ring system. This guide provides a comprehensive technical overview of this important, yet not widely documented, chemical entity for researchers, scientists, and professionals engaged in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 210346-38-6 | N/A |
| Molecular Formula | C₁₁H₁₂FNO₄ | N/A |
| Molecular Weight | 241.22 g/mol | N/A |
| Appearance | Likely a solid | N/A |
| Storage Temperature | 2-8°C | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |
Synthetic Pathways: A Plausible Route to a Key Intermediate
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Friedel-Crafts Acylation to form 4-(4-Fluoro-5-methylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add succinic anhydride portion-wise.
-
Slowly add 4-fluoro-3-methyltoluene to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
-
Purify the product by recrystallization or column chromatography.
Step 2: Clemmensen Reduction to form 4-(4-Fluoro-5-methylphenyl)butanoic acid
-
Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid and the keto-acid from Step 1.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction for the disappearance of the keto-acid.
-
After completion, cool the reaction mixture and extract the product with a suitable solvent (e.g., toluene).
-
Wash the organic extract, dry, and concentrate to obtain the desired phenylbutanoic acid derivative.
Step 3: Nitration to yield this compound
-
Cool concentrated sulfuric acid to 0°C in a flask equipped with a dropping funnel.
-
Slowly add the 4-(4-fluoro-5-methylphenyl)butanoic acid from Step 2 to the cold sulfuric acid with stirring.
-
Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction, maintaining the temperature between 0 and 5°C. The ortho-directing effect of the alkyl chain and the para-directing effect of the fluorine atom will favor nitration at the 2-position.
-
After the addition, allow the reaction to stir at a low temperature for a specified time.
-
Carefully pour the reaction mixture onto ice water to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Core Application: Synthesis of 7-Fluoro-6-methyl-1-aminoindoline
The primary utility of this compound lies in its role as a precursor for the synthesis of complex heterocyclic compounds. A prime example is its potential use in the preparation of 7-fluoro-6-methyl-1-aminoindoline, a scaffold of significant interest in medicinal chemistry. The synthesis would proceed via a reductive cyclization, a common and powerful method for constructing heterocyclic rings from nitroaromatic precursors.[1][2]
Reductive Cyclization Workflow
Caption: Proposed synthetic route to 7-Fluoro-6-methyl-1-aminoindoline.
Detailed Experimental Protocol for Reductive Cyclization
Step 1: Reductive Cyclization to form 7-Fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one
-
In a pressure vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.
-
The reduction of the nitro group to an amine is followed by spontaneous or heat-induced intramolecular cyclization to form the lactam.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude lactam, which can be purified by recrystallization.
Step 2: Reduction of the Lactam to 7-Fluoro-6-methylindoline
-
To a solution of the lactam from the previous step in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).
-
Reflux the reaction mixture for several hours until the lactam is fully consumed.
-
Cool the reaction to 0°C and cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting salts and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate it to yield the 7-fluoro-6-methylindoline.
Step 3: N-Amination to 7-Fluoro-6-methyl-1-aminoindoline
-
The N-amination of the resulting indoline can be achieved through various methods, for example, by reaction with a suitable aminating agent like hydroxylamine-O-sulfonic acid or through a multi-step sequence involving N-nitrosation followed by reduction.
Conclusion: A Versatile Intermediate for Future Drug Discovery
While "this compound" may not be a widely commercialized or extensively documented chemical, its molecular architecture positions it as a highly valuable, specialized intermediate in the synthesis of complex, fluorinated heterocyclic compounds. The logical synthetic pathways and its potential for transformation into medicinally relevant scaffolds like 7-fluoro-6-methyl-1-aminoindoline underscore its importance for researchers in the field of drug discovery. This guide, by providing a plausible synthesis and a detailed potential application, aims to equip scientists with the foundational knowledge to effectively utilize this and similar building blocks in the quest for novel therapeutic agents. The principles of reductive cyclization of nitroaromatics remain a cornerstone of heterocyclic chemistry, and this particular molecule serves as an excellent example of a strategically designed precursor for such transformations.
References
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McKitrick, B., et al. (1991). Synthetic Entries to 6-Fluoro-7-substituted Indole Derivatives. ChemInform, 22(19). [Link]
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Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212. [Link]
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Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]
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Padwa, A., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Organic Letters, 5(18), 3337–3340. [Link]
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PubChem. (n.d.). 4-(4-Fluoro-3-methylphenyl)butanoic acid. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. (n.d.). Pimobendan manufacturing process.
- Google Patents. (n.d.). Process for the preparation of gamma-(nitrophenyl)butyronitriles.
- Google Patents. (n.d.). Method for synthesizing tetrabenazine.
- Google Patents. (n.d.). Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- Google Patents. (n.d.). Novel process for preparation of 10-oxo-10, 11-dihydro-5h-dibenz [b,f] azepine-5-carbox.
- Google Patents. (n.d.). Total synthesis of galanthamine, analogues and derivatives thereof.
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Stephenson, C. R. J., et al. (2011). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters, 13(12), 3142–3145. [Link]
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Technical Guide: Physicochemical and Structural Analysis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Abstract: This technical guide provides a comprehensive overview of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and organic synthesis. The document details the compound's core physicochemical properties, molecular structure, and molecular weight. Furthermore, it presents a logical framework for its potential synthesis and characterization, designed to offer field-proven insights for drug development professionals and synthetic chemists. All data and proposed methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction
Substituted phenylbutanoic acids are a significant class of compounds in pharmaceutical research, often serving as key intermediates or pharmacophores in the development of novel therapeutic agents. The specific functionalization of the aromatic ring—with electron-withdrawing groups like nitro and fluoro, and an electron-donating methyl group—provides a unique electronic and steric profile. This compound embodies this complexity, making it a valuable building block for creating structurally diverse molecular libraries. The presence of the nitro group offers a versatile chemical handle for further transformations, such as reduction to an amine, enabling subsequent derivatization. This guide serves to consolidate the known properties of this compound and propose a robust, scientifically-grounded approach to its laboratory-scale preparation and analysis.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These parameters dictate storage conditions, solubility, and reactivity.
Molecular Identity
The compound is unambiguously identified by its Chemical Abstracts Service (CAS) number, which is a universal standard for chemical substances.
Quantitative Data Summary
The core quantitative data for this compound are summarized in the table below. This information is critical for stoichiometric calculations in synthesis, as well as for analytical characterization by techniques such as mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₄ | [1] |
| Molecular Weight (Molar Mass) | 241.22 g/mol | [1] |
| Storage Condition | 2-8°C | [1] |
Molecular Structure and Analysis
The arrangement of atoms and functional groups in this compound dictates its chemical behavior and potential for interaction with biological targets.
Structural Elucidation
The IUPAC name "this compound" precisely defines its structure:
-
Butanoic Acid Core: A four-carbon carboxylic acid chain serves as the backbone.
-
Phenyl Substituent: A phenyl ring is attached to the 4th carbon of the butanoic acid chain.
-
Aromatic Substitution Pattern: The phenyl ring itself is substituted at three positions:
-
A nitro group (NO₂) is at the 2-position (ortho to the butanoic acid chain).
-
A fluoro group (F) is at the 4-position (para to the butanoic acid chain).
-
A methyl group (CH₃) is at the 5-position.
-
Visualization
A 2D representation of the molecular structure is provided below to clarify the connectivity of the atoms.
Caption: 2D structure of this compound.
Proposed Synthesis and Methodological Considerations
While specific literature detailing the synthesis of this exact molecule was not found, a robust synthetic route can be proposed based on established organic chemistry reactions used for analogous compounds, such as 2-(4-nitrophenyl) butyric acid[3][4][5]. A logical approach involves the construction of the carbon-carbon bond between the aromatic ring and the butanoic acid sidechain.
Retrosynthetic Analysis & Workflow
A plausible retrosynthetic strategy involves a cross-coupling reaction, a cornerstone of modern organic synthesis. For instance, a Suzuki coupling between a boronic acid derivative of the butanoic acid chain and a suitably substituted aryl halide is a high-yield, reliable method.
The general laboratory workflow for such a synthesis is outlined below.
Caption: General workflow for the proposed synthesis of the target compound.
Proposed Experimental Protocol
This protocol is a representative, hypothetical procedure based on standard Suzuki coupling conditions. Note: This procedure has not been experimentally validated and should be optimized by the end-user.
Reaction: Coupling of 1-bromo-4-fluoro-5-methyl-2-nitrobenzene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 1-bromo-4-fluoro-5-methyl-2-nitrobenzene (1.0 eq) and the butanoic acid boronic ester (1.1 eq).
-
Catalyst and Base: Add potassium carbonate (K₂CO₃, 3.0 eq) as the base and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core of the C-C bond formation. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Evacuate and backfill the flask with argon gas three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Causality: Degassing the solvent removes dissolved oxygen, which can interfere with the catalyst. The aqueous phase is necessary to dissolve the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl bromide.
In-Process Controls and Product Validation
A self-validating protocol requires checkpoints to ensure the reaction is proceeding as expected and that the final product meets purity standards.
-
Reaction Workup: Upon completion, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient system.
-
Causality: This step separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
-
Structural Confirmation: The identity and purity of the final product must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
LC-MS: To confirm the molecular weight and assess purity.
-
FTIR: To identify key functional groups (e.g., C=O of the carboxylic acid, N-O stretches of the nitro group).
-
Handling and Storage
For maintaining the integrity of the compound, proper storage is crucial.
-
Recommended Storage: The compound should be stored in a tightly sealed container at 2-8°C[1].
-
Safety Precautions: As with any nitroaromatic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.
Conclusion
References
-
This compound. ChemBK. [Link]
-
Synthesis of 2-(4-nitrophenyl)-n-butyric acid. PrepChem.com. [Link]
-
Synthesis method of 2-(4-nitrophenyl) butyric acid. Patsnap Eureka. [Link]
-
Synthesis. ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel chemical entities is paramount. "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" is a compound with potential applications stemming from its substituted nitrophenyl and carboxylic acid moieties. The confirmation of its molecular structure is a critical step in any research and development pipeline, ensuring the integrity of subsequent biological or material studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process.
This guide serves as an in-depth technical resource for the spectroscopic characterization of this compound. While a comprehensive set of experimental spectra for this specific molecule is not widely available in public repositories, this document will provide a robust theoretical framework for its analysis. By leveraging foundational spectroscopic principles and drawing parallels with structurally similar compounds, we will predict and interpret the expected spectral data. This approach offers a valuable roadmap for researchers synthesizing or working with this compound, enabling them to validate its structure with confidence.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound (Molecular Formula: C₁₁H₁₂FNO₄, Molar Mass: 241.22 g/mol ) is presented below.[1] The molecule can be dissected into two primary components for spectroscopic analysis: the 1-fluoro-2-methyl-5-nitro-4-substituted benzene ring and the butanoic acid side chain. Each component will produce characteristic signals in different spectroscopic experiments.
Key Structural Features for Spectroscopic Analysis:
-
Aromatic Ring: A highly substituted benzene ring with two aromatic protons. The electronic effects of the nitro group (electron-withdrawing), the fluorine atom (electron-withdrawing and capable of spin-spin coupling), and the methyl group (electron-donating) will significantly influence the chemical shifts of the aromatic protons and carbons.
-
Butanoic Acid Chain: A four-carbon aliphatic chain with three distinct methylene environments and a terminal carboxylic acid group.
-
Functional Groups: The molecule contains several key functional groups that will give rise to characteristic signals: a carboxylic acid (-COOH), a nitro group (-NO₂), a carbon-fluorine bond (C-F), and a methyl group (-CH₃).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality in Experimental Choices: ¹H NMR is the most powerful and commonly used technique for determining the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the aliphatic side chain.
Predicted ¹H NMR Spectrum Analysis:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butanoic acid chain, and the methyl group on the ring. The acidic proton of the carboxylic acid will also be visible.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic Proton (H-3) | ~ 8.0 - 8.2 | Doublet (d) | 1H | Proton ortho to NO₂ | The strong electron-withdrawing effect of the nitro group deshields this proton significantly. Coupling to the meta fluorine atom will result in a doublet. |
| Aromatic Proton (H-6) | ~ 7.2 - 7.4 | Doublet (d) | 1H | Proton ortho to Fluorine | The fluorine atom will deshield this proton and cause a characteristic splitting. |
| Methylene Group (α to ring) | ~ 2.8 - 3.0 | Triplet (t) | 2H | -CH₂-Ar | This methylene group is attached to the aromatic ring and will be deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |
| Methylene Group (α to COOH) | ~ 2.4 - 2.6 | Triplet (t) | 2H | -CH₂-COOH | This methylene group is adjacent to the electron-withdrawing carboxylic acid group and will be deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |
| Methylene Group (β to ring/COOH) | ~ 1.9 - 2.1 | Multiplet (m) | 2H | -CH₂-CH₂-CH₂- | This central methylene group will be coupled to the two adjacent methylene groups, resulting in a more complex multiplet (likely a pentet or sextet). |
| Methyl Group | ~ 2.3 - 2.5 | Singlet (s) | 3H | Ar-CH₃ | Aromatic methyl groups typically resonate in this region. No adjacent protons result in a singlet. |
| Carboxylic Acid Proton | ~ 10.0 - 12.0 | Broad Singlet (br s) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal that can exchange with deuterium in D₂O.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the observation of the acidic proton.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 300 or 400 MHz spectrometer might involve 8-16 scans.[4][5]
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural elucidation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Causality in Experimental Choices: While ¹H NMR identifies proton frameworks, ¹³C NMR provides direct evidence for the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. This technique is crucial for confirming the total number of carbons and identifying key functional groups like carbonyls.
Predicted ¹³C NMR Spectrum Analysis:
The molecule has 11 carbon atoms, and due to molecular asymmetry, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyl Carbon | ~ 175 - 180 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[2] |
| Aromatic C-F | ~ 155 - 160 (d) | C-F | The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F). Its chemical shift is significantly downfield.[6] |
| Aromatic C-NO₂ | ~ 145 - 150 | C-NO₂ | The carbon attached to the nitro group is significantly deshielded. |
| Aromatic C-CH₂ | ~ 135 - 140 | C-CH₂R | The quaternary carbon attached to the butanoic acid chain. |
| Aromatic C-CH₃ | ~ 130 - 135 | C-CH₃ | The quaternary carbon attached to the methyl group. |
| Aromatic C-H | ~ 120 - 130 | Aromatic CH | The two carbons bonded to hydrogen in the aromatic ring. |
| Methylene Carbons | ~ 25 - 35 | -CH₂- | The three methylene carbons of the butanoic acid chain will appear in the aliphatic region. The carbon alpha to the carbonyl will be the most deshielded of the three. |
| Methyl Carbon | ~ 15 - 20 | Ar-CH₃ | The carbon of the aromatic methyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.
-
Instrument Setup: The experiment is run on the same spectrometer as the ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required, often taking from several minutes to hours.
-
Processing: The processing steps are similar to those for ¹H NMR: Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS at 0.0 ppm.[3]
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR structural confirmation.
Infrared (IR) Spectroscopy
Causality in Experimental Choices: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. It is an excellent method for quickly verifying the presence of the carboxylic acid and nitro groups.
Predicted IR Spectrum Analysis:
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond in a hydrogen-bonded carboxylic acid dimer produces a very broad and characteristic absorption band. |
| ~ 1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption peak characteristic of the carbonyl group in a carboxylic acid. |
| 1500 - 1550 | N-O asymmetric stretch | Nitro Group | A strong absorption band for the asymmetric stretching of the NO₂ group. |
| 1300 - 1350 | N-O symmetric stretch | Nitro Group | A strong absorption band for the symmetric stretching of the NO₂ group. |
| ~ 3000 - 3100 | C-H stretch | Aromatic | Stretching vibrations for C-H bonds on the benzene ring. |
| ~ 2850 - 2960 | C-H stretch | Aliphatic | Stretching vibrations for C-H bonds in the butanoic acid chain. |
| 1000 - 1200 | C-F stretch | Aryl-Fluoride | A strong band indicating the presence of the carbon-fluorine bond. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most common method. A small amount of the solid sample is placed directly on the ATR crystal.
-
Background Scan: An initial scan of the empty ATR crystal is taken to record the background spectrum (e.g., atmospheric CO₂ and H₂O).
-
Sample Scan: The sample is placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded.
-
Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Workflow for IR Analysis
Caption: Workflow for IR functional group analysis.
Mass Spectrometry (MS)
Causality in Experimental Choices: Mass spectrometry provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing definitive proof of the elemental composition.[4][5]
Predicted Mass Spectrum Analysis:
-
Molecular Ion (M⁺): The molecular formula is C₁₁H₁₂FNO₄. The expected exact mass of the molecular ion would be approximately 241.07. An HRMS experiment should confirm this value.
-
Fragmentation Pattern: Electron Ionization (EI) would likely cause significant fragmentation. Key expected fragments include:
-
[M - OH]⁺ (m/z 224): Loss of a hydroxyl radical from the carboxylic acid.
-
[M - COOH]⁺ (m/z 196): Loss of the entire carboxyl group, a common fragmentation for carboxylic acids.
-
McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement, which for butanoic acid derivatives would lead to a neutral alkene loss and a charged fragment.[7]
-
Nitro group fragmentation: Loss of NO₂ (m/z 195) or O and NO.
-
Benzylic cleavage: Cleavage of the bond between the first and second carbons of the side chain would be a favorable fragmentation pathway.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) via direct infusion or through an LC system.
-
Ionization: The molecules are ionized in the source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Conclusion: A Synergistic Approach to Structural Confirmation
The definitive structural confirmation of this compound does not rely on a single technique but on the synergistic interpretation of data from multiple spectroscopic methods.
-
MS would confirm the molecular weight and elemental formula.
-
IR would quickly verify the presence of key carboxylic acid and nitro functional groups.
-
¹³C NMR would establish the presence of the 11 unique carbon atoms in the expected chemical environments.
-
¹H NMR would provide the final, detailed proof of the structure, showing the specific connectivity and substitution pattern of the entire molecule.
By following the predictive framework and experimental protocols outlined in this guide, researchers can confidently acquire and interpret the necessary data to unequivocally verify the structure and purity of this compound, ensuring the reliability of their scientific endeavors.
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An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
A Hypothetical Framework for a Novel Molecule
Disclaimer: The compound 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid is a discrete chemical entity with limited to no publicly available data on its biological effects. This guide, therefore, presents a theoretical framework for its potential mechanism of action based on a comprehensive analysis of its structural components. The proposed mechanisms and experimental protocols are intended to serve as a strategic roadmap for future research and are not based on established findings for this specific molecule.
Introduction
This compound is a small molecule whose biological activity has not been extensively characterized. Its structure, however, offers compelling clues to its potential pharmacological role. The molecule is comprised of three key moieties: a nitrophenyl ring, a fluoro substituent, and a butanoic acid side chain. Each of these components is known to confer specific biological activities, and their combination in a single molecule suggests the possibility of a multi-faceted or novel mechanism of action. This guide will deconstruct the potential contributions of each structural feature to propose a series of plausible mechanisms and outline a rigorous experimental strategy to elucidate the true biological function of this compound.
Deconstruction of the Molecular Architecture and Potential Pharmacological Implications
The rational investigation of a novel chemical entity begins with an analysis of its constituent parts. By understanding the established roles of similar chemical motifs in medicinal chemistry, we can formulate testable hypotheses.
The Nitrophenyl Group: A Hub of Redox Activity
The presence of a nitroaromatic group is a hallmark of many biologically active compounds.[1] The strong electron-withdrawing nature of the nitro group can render the aromatic ring susceptible to nucleophilic attack and, more importantly, the nitro group itself can undergo bioreduction.[2][3] This process, often catalyzed by nitroreductase enzymes found in both mammalian cells (particularly in hypoxic environments) and microorganisms, can lead to the formation of highly reactive nitrogen species (RNS).[4][5] These reactive intermediates can exert a range of effects, from antimicrobial and cytotoxic to vasodilatory.[4][6] Therefore, one plausible hypothesis is that this compound acts as a prodrug, with the nitro group being essential for its biological activity.
The Fluoro Substituent: A Tool for Pharmacokinetic and Pharmacodynamic Modulation
Fluorine has become a ubiquitous element in modern pharmaceuticals due to its unique properties.[7][8] Its small size allows it to replace hydrogen without significant steric hindrance, while its high electronegativity can profoundly alter the electronic properties of a molecule.[9] In medicinal chemistry, fluorine substitution is often employed to:
-
Enhance metabolic stability: By blocking sites of oxidative metabolism, fluorine can increase the half-life of a drug.[10][11]
-
Improve binding affinity: The polarity of the carbon-fluorine bond can lead to favorable interactions with protein targets.[12]
-
Modulate pKa: Fluorine's electron-withdrawing effects can alter the acidity or basicity of nearby functional groups, impacting a compound's solubility and membrane permeability.[13]
In the context of this compound, the fluoro group could enhance its stability, improve its interaction with a target protein, or fine-tune its electronic properties to facilitate the bioreduction of the nitro group.
The Butanoic Acid Moiety: A Potential Epigenetic Modulator
The butanoic acid (butyrate) side chain is perhaps the most intriguing feature of this molecule from a mechanistic standpoint. Butyrate is a short-chain fatty acid that is a well-established inhibitor of histone deacetylases (HDACs).[14][15] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[16] By inhibiting HDACs, butyrate and its derivatives can induce histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[14][17]
Given this, a compelling hypothesis is that this compound functions as an HDAC inhibitor. The nitrophenyl and fluoro moieties would in this case serve to modify the potency, selectivity, and pharmacokinetic properties of the butanoic acid "warhead."
Hypothesized Mechanisms of Action
Based on the structural analysis, we can propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.
Hypothesis 1: A Novel Histone Deacetylase (HDAC) Inhibitor
The primary hypothesis is that the compound acts as an inhibitor of HDAC enzymes. The butanoic acid portion of the molecule would chelate the zinc ion in the active site of class I and II HDACs, similar to other known butyrate-based HDAC inhibitors.[18] The fluorinated and nitrated phenyl ring would occupy the substrate binding tunnel, potentially conferring selectivity for specific HDAC isoforms.
Caption: Bioreductive Prodrug Activation Pathway.
Hypothesis 3: A Dual-Action Agent
It is also conceivable that the compound possesses both HDAC inhibitory and bioreductive properties. In this scenario, the butanoic acid moiety could inhibit HDACs under normal physiological conditions, while the nitrophenyl group could be selectively activated in hypoxic tumor microenvironments. This would create a potent, targeted anti-cancer agent with multiple modes of action.
Proposed Experimental Protocols for Mechanism of Action Elucidation
A systematic and multi-pronged experimental approach is required to test these hypotheses.
In Vitro Enzymatic Assays
Objective: To determine if this compound directly inhibits HDAC activity.
Protocol: Fluorogenic HDAC Activity Assay
-
Reagents: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) or Sodium Butyrate (positive controls), and the test compound.
-
Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control. c. Incubate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and TSA to stop further deacetylation. The developer will cleave the deacetylated substrate, releasing a fluorescent product. e. Measure fluorescence intensity (e.g., excitation/emission ~360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) |
| This compound | To be determined | To be determined |
| Sodium Butyrate | Literature value | Literature value |
| Trichostatin A (TSA) | Literature value | Literature value |
Cell-Based Assays
Objective: To assess the effects of the compound on cells, including cytotoxicity, cell cycle progression, apoptosis, and target engagement (histone acetylation).
Protocol: Western Blot for Histone Acetylation
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line) in the presence of varying concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against acetylated histone H3 (Ac-H3), total histone H3 (as a loading control), and other relevant markers. c. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay): a. Seed cells in a 96-well plate and treat with a dilution series of the test compound for 24-72 hours. b. Add MTT reagent and incubate until formazan crystals form. c. Solubilize the crystals and measure absorbance at 570 nm.
-
Apoptosis (Annexin V/PI Staining): a. Treat cells with the test compound. b. Stain cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the cell population by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Hypoxia-Selective Cytotoxicity
-
Cell Culture: Culture cells under both normoxic (21% O2) and hypoxic (1% O2) conditions.
-
Treatment: Treat both sets of cells with the test compound.
-
Viability Assessment: After the treatment period, assess cell viability using an MTT assay.
-
Data Analysis: Compare the IC50 values under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would support the bioreductive prodrug hypothesis.
Caption: Experimental Workflow for MoA Elucidation.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, a thorough analysis of its chemical structure provides a strong foundation for a targeted and efficient investigation. The hypotheses presented in this guide—HDAC inhibition, bioreductive activation, or a dual mechanism—are all plausible and grounded in established principles of medicinal chemistry. The proposed experimental workflow offers a clear path to dissecting the compound's biological activity, from direct enzyme inhibition to cellular effects under different physiological conditions. The results of these studies will be critical in determining the therapeutic potential of this novel molecule and guiding its future development.
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An In-depth Technical Guide to the Biological Activity of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of a novel class of compounds: 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid and its derivatives. Drawing upon established principles of medicinal chemistry and drug discovery, this document outlines a strategic approach to investigating their therapeutic potential, with a primary focus on anti-inflammatory and anticancer applications. Detailed experimental protocols, structure-activity relationship (SAR) considerations, and proposed mechanisms of action are presented to guide researchers in the exploration of this promising chemical scaffold.
Introduction: The Therapeutic Potential of Nitrophenylalkanoic Acids
Nitroaromatic compounds are a well-established class of molecules with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The presence of a nitro group can significantly influence the electronic properties of a molecule, often enhancing its biological activity through various mechanisms, such as bioreductive activation in hypoxic tumor environments.[1] Similarly, the incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.[3][4]
The compound "this compound" combines these key features: a nitrophenyl ring, a flexible butanoic acid side chain, and fluorine and methyl substitutions that can modulate its physicochemical properties. This unique combination suggests the potential for these derivatives to act as novel therapeutic agents. Phenylalkanoic acid derivatives, in general, are known to possess anti-inflammatory properties.[5] This guide will explore the systematic investigation of this chemical series, from initial synthesis to preclinical evaluation.
Chemical Synthesis and Characterization
The synthesis of this compound derivatives can be achieved through a multi-step synthetic route, starting from commercially available precursors. The following is a proposed synthetic scheme based on established methodologies for the synthesis of related nitrophenylalkanoic acids.[6][7][8]
Proposed Synthetic Pathway
A plausible synthetic route would involve the nitration of a substituted toluene derivative, followed by functional group manipulations to introduce the butanoic acid side chain.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 1-Fluoro-2-methyl-4-nitrobenzene
-
To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(bromomethyl)-4-fluoro-5-methyl-2-nitrobenzene, which can be used in the next step without further purification.
Step 2: Malonic Ester Synthesis
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add diethyl malonate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(bromomethyl)-4-fluoro-5-methyl-2-nitrobenzene (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.[7]
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl (4-fluoro-5-methyl-2-nitrobenzyl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the diethyl (4-fluoro-5-methyl-2-nitrobenzyl)malonate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to pH 1-2.
-
Heat the acidified mixture at 100 °C for 2-4 hours to effect decarboxylation.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Characterization
The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of atoms. |
| Mass Spectrometry | To determine the molecular weight and elemental composition. |
| FT-IR Spectroscopy | To identify the presence of key functional groups (e.g., -COOH, -NO₂). |
| Elemental Analysis | To determine the percentage composition of C, H, N. |
| Melting Point | To assess the purity of the solid compounds. |
Biological Evaluation: A Tiered Screening Approach
A hierarchical screening cascade is proposed to efficiently evaluate the biological activity of the synthesized derivatives. This approach prioritizes in vitro assays for initial screening, followed by more complex cellular and in vivo models for promising candidates.
Caption: Tiered screening cascade for biological evaluation.
In Vitro Cytotoxicity Assessment
Protocol: MTT Assay for Cell Viability [5][9]
-
Seed cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous cell line (e.g., L-929) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value for each compound.
In Vitro Anti-inflammatory Activity
Protocol: Inhibition of Albumin Denaturation [10][11][12]
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Use diclofenac sodium as a positive control.
-
Incubate the mixtures at 37 °C for 15 minutes.
-
Induce protein denaturation by heating at 70 °C for 5 minutes.
-
After cooling, measure the absorbance of the turbid solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Mechanistic Studies: Enzyme Inhibition Assays
For compounds showing significant anti-inflammatory activity, further investigation into their mechanism of action is warranted. Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a common mechanism for anti-inflammatory drugs.[10][13]
Protocol: COX-1 and COX-2 Inhibition Assay
-
Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.
-
Follow the manufacturer's protocol to measure the peroxidase activity of COX-1 and COX-2 in the presence of various concentrations of the test compounds.
-
Determine the IC₅₀ values for both isoforms to assess the inhibitory potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the lead compound, this compound, will be crucial for optimizing its biological activity and drug-like properties. The following SAR studies are proposed:
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A Technical Guide to 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid: Synthesis, Properties, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is a unique molecule that, while not extensively documented in current literature, presents significant potential as a versatile building block for the development of new therapeutic agents. Its structure incorporates several key functional groups that are highly valuable in the design of bioactive compounds.
The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1][2][3] The nitro group, a strong electron-withdrawing group, can serve as a precursor to a primary amine, a common pharmacophore in many drug classes. The butanoic acid moiety provides a flexible linker and a potential point of interaction with biological targets. This guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, its physicochemical properties, and a discussion of its potential applications in pharmaceutical research.
Proposed Synthesis and Mechanistic Rationale
Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed, drawing upon established and reliable organic reactions. The proposed synthesis begins with the Friedel-Crafts acylation of 4-fluorotoluene, followed by a Clemmensen reduction and subsequent nitration.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocol and Rationale
Step 1: Friedel-Crafts Acylation of 4-Fluorotoluene
The synthesis commences with the Friedel-Crafts acylation of 4-fluorotoluene with succinic anhydride.[4][5] This reaction introduces the four-carbon chain that will become the butanoic acid moiety.
-
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add succinic anhydride portion-wise.
-
Slowly add 4-fluorotoluene to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto-acid, 4-(4-fluoro-5-methylbenzoyl)propanoic acid.
-
-
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the succinic anhydride by coordinating to one of the carbonyl oxygens, generating a highly electrophilic acylium ion.[5]
-
Regioselectivity: The acylation is directed to the position ortho to the activating methyl group and para to the deactivating but ortho, para-directing fluorine atom. Steric hindrance from the methyl group favors substitution at the C2 position relative to the fluorine.[6]
-
Quenching: The addition of ice and HCl hydrolyzes the aluminum chloride complexes and protonates the carboxylate to yield the carboxylic acid.
-
Step 2: Clemmensen Reduction of the Aryl Ketone
The carbonyl group of the intermediate keto-acid is reduced to a methylene group using the Clemmensen reduction.[7][8][9][10] This method is particularly effective for reducing aryl-alkyl ketones.[7][8][9][10]
-
Protocol:
-
The crude 4-(4-fluoro-5-methylbenzoyl)propanoic acid is added to a flask containing amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
The mixture is heated at reflux for several hours.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated to give 4-(4-fluoro-5-methylphenyl)butanoic acid.
-
-
Causality of Experimental Choices:
-
Amalgamated Zinc: The zinc amalgam provides a reactive surface for the reduction. The reaction is believed to proceed via organozinc intermediates on the surface of the zinc.[7][8]
-
Acidic Conditions: The strongly acidic medium is essential for the reduction mechanism. However, substrates sensitive to strong acids may require alternative reduction methods like the Wolff-Kishner reduction.[11]
-
Step 3: Nitration of the Aromatic Ring
The final step is the electrophilic aromatic substitution to introduce the nitro group onto the phenyl ring.[12][13]
-
Protocol:
-
4-(4-fluoro-5-methylphenyl)butanoic acid is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C).
-
A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature.
-
The reaction is stirred for a short period and then carefully poured onto ice water.
-
The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
-
-
Causality of Experimental Choices:
-
Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[12][13]
-
Regioselectivity: The directing effects of the substituents on the aromatic ring will determine the position of nitration. The alkyl chain is a weak activating group, while the fluorine is a deactivating but ortho, para-directing group. The nitration is expected to occur at the position ortho to the butanoic acid chain and meta to the fluorine and methyl groups, which is also activated by the methyl group.
-
Physicochemical Properties and Characterization
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₄ | ChemBK |
| Molar Mass | 241.22 g/mol | ChemBK |
| CAS Number | 210346-38-6 | ChemBK |
| Storage Condition | 2-8°C | ChemBK |
Further characterization would be necessary to confirm the structure and purity of the synthesized compound. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Applications and Biological Activity
While specific biological activities of this compound have not been reported, its structural features suggest several potential applications in drug discovery and development.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The primary utility of this molecule is likely as a key intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. For instance, the resulting aniline derivative could be a precursor for the synthesis of enzyme inhibitors, receptor antagonists, or other bioactive molecules.
-
Scaffold for Novel Therapeutics: The fluorinated nitrophenylbutanoic acid core could serve as a scaffold for the development of new drugs. The carboxylic acid can be converted to esters or amides to modulate solubility and cell permeability. The aromatic ring can undergo further substitutions to optimize interactions with biological targets.
-
Potential as an Anti-inflammatory or Anticancer Agent: Many nitrophenyl derivatives have been investigated for their biological activities. For example, some nitrophenyl compounds have shown potential as anti-inflammatory agents or have been incorporated into molecules with anticancer properties.
Hypothetical Role as a Building Block
Caption: Hypothetical conversion to a potential Active Pharmaceutical Ingredient (API).
Conclusion
This compound represents a promising, yet underexplored, molecule in the realm of chemical synthesis and drug discovery. This technical guide has provided a plausible synthetic route, leveraging well-established organic reactions, and has highlighted the key physicochemical properties of this compound. The strategic combination of a fluorinated phenyl ring, a nitro group, and a butanoic acid chain makes it a highly attractive building block for the synthesis of novel and potentially bioactive molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in the development of new therapeutics.
References
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Wikipedia. Clemmensen reduction. [Link]
-
ACS Publications. Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. [Link]
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Chemistry LibreTexts. Clemmensen Reduction. [Link]
-
Unacademy. Clemmensen reduction. [Link]
-
PubMed. Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. [Link]
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BYJU'S. Clemmensen Reduction reaction. [Link]
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Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
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PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]
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Eureka | Patsnap. Synthesis method of 2-(4-nitrophenyl) butyric acid. [Link]
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RSC Publishing. Solid acid catalysts for fluorotoluene nitration using nitric acid. [Link]
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The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
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ResearchGate. 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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ResearchGate. Fluorination Methods for Drug Discovery and Development. [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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ACS Publications. Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. [Link]
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Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]
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The Role of Fluorinated Compounds in Modern Drug Discovery. [Link]
-
Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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YouTube. Friedel-Crafts Acylation. [Link]
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YouTube. MCQ-100: Nitration of trifluoro-toluene by Dr. Tanmoy Biswas (Phd) for NEET, IIT-JEE, BSMS, IIT-JAM. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Discovery and history of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid"
Commencing Initial Investigation
I've initiated a thorough search for "4-(4-Fluoro-5-methyl -2-nitrophenyl)butanoic acid". I aim to uncover its origins and any related studies or patents. My focus is now on the synthesis, properties, and applications of this compound, especially concerning drug development. I'm keen to find any relevant data.
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Technical Guide: Safety and Handling of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid
Abstract
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for the research chemical 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid (CAS No. 210346-38-6). As specific toxicological data for this compound is not extensively published, this guide synthesizes safety protocols based on the known hazards of its constituent chemical motifs: nitroaromatic compounds and fluorinated carboxylic acids. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety, grounded in the principles of risk assessment and the hierarchy of controls.
Section 1: Compound Profile and Inferred Hazard Analysis
This compound is a specialized organic building block used in chemical synthesis.[1] While detailed hazard information is limited, a proactive safety assessment can be conducted by analyzing its structure. The molecule combines a substituted nitroaromatic ring with a fluorinated alkylcarboxylic acid side chain, each presenting a distinct class of potential hazards.
Physicochemical Data
A summary of the known properties of the compound is presented below.
| Property | Value | Source |
| CAS Number | 210346-38-6 | [2] |
| Molecular Formula | C₁₁H₁₂FNO₄ | [2] |
| Molecular Weight | 241.22 g/mol | |
| Appearance | Assumed to be a solid at room temperature | N/A |
| Storage | Sealed in dry conditions, 2-8°C | [1] |
Core Hazard Causality: Structural Motif Analysis
-
Nitroaromatic Moiety: The presence of the 2-nitrophenyl group is a primary safety concern. Nitroaromatic compounds as a class are known for significant biological activity and potential toxicity.[3] Compounds like nitrobenzene are toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[4] The nitro group makes the aromatic ring electron-deficient, increasing its susceptibility to certain reactions and potentially contributing to metabolic activation into reactive species. While not all nitroaromatics are explosive, they can be thermally sensitive, and their decomposition in a fire can produce poisonous gases, including nitrogen oxides (NOx).[5]
-
Fluorinated Carboxylic Acid Moiety: The strategic incorporation of fluorine is a common practice in medicinal chemistry to enhance metabolic stability and bioavailability.[6] However, this stability can also lead to environmental persistence. Studies on various perfluorinated carboxylic acids (PFCAs) have indicated potential for adverse effects on the liver and thyroid.[7] While this compound is not a perfluorinated acid, the presence of the C-F bond necessitates caution. Research has shown that the toxicity of fluorinated acids can increase with longer chain lengths and that some metabolic precursors to PFCAs are more toxic than the final persistent compounds themselves.[8][9]
Based on this analysis, it is prudent to handle this compound as a substance with potential for significant toxicity upon inhalation, ingestion, or skin contact.
Section 2: Risk Mitigation and the Hierarchy of Controls
A robust safety culture prioritizes systematic risk elimination over reliance on personal protective equipment (PPE). The hierarchy of controls is a fundamental principle that dictates the order of preference for implementing safety measures.
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
For this compound in a research context, elimination and substitution are often not feasible. Therefore, the focus must be on robust Engineering Controls and Administrative Controls , with PPE as the essential final barrier.
-
Engineering Controls: The primary engineering control is to handle this chemical exclusively within a certified chemical fume hood.[3] This minimizes the risk of inhalation exposure to dusts or aerosols.[2][10]
-
Administrative Controls: All personnel must be trained on the specific risks of this compound class and follow approved Standard Operating Procedures (SOPs).[11] Work areas should be clearly demarcated, and access restricted during handling.
-
Personal Protective Equipment (PPE): PPE is non-negotiable and serves as the last line of defense. The table below outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Standard |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne dust. Must meet ANSI Z87.1 standards.[12] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents dermal absorption. Inspect gloves before each use and change immediately if contaminated.[5][12] |
| Body | Flame-resistant lab coat | Protects skin from contact and contamination of personal clothing.[10] |
| Respiratory | NIOSH-approved respirator (if fume hood is unavailable or insufficient) | Required only if engineering controls fail or during a large spill. Use requires prior training and fit-testing.[3][12] |
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, step-by-step protocol is critical for ensuring safety and experimental reproducibility.
Weighing and Aliquoting (Solid Form)
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface.
-
Tare Balance: Place a clean weighing vessel on the analytical balance inside the fume hood and tare the balance.
-
Dispensing: Using a dedicated, clean spatula, carefully transfer the approximate amount of the solid chemical from the stock container to the weighing vessel. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Sealing: Immediately and securely close the primary stock container.
-
Cleaning: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe with a disposable towel. Dispose of the towel as hazardous waste.
Solution Preparation
-
Solvent Addition: Place the weighed solid in an appropriate flask inside the fume hood. Slowly add the desired solvent to the flask, directing the stream down the inner wall to avoid splashing.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could generate aerosols.
-
Transfer: If transferring the solution, use a pipette or cannulation to minimize the risk of spills.
-
Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.[10]
Section 4: Storage and Waste Management
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage Protocol
-
Location: Store the compound in a designated, secure, and well-ventilated area according to supplier recommendations (2-8°C).[1][13]
-
Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[3][5] Nitroaromatic compounds can react violently with certain chemicals.
-
Container Integrity: Ensure the container is always tightly sealed to prevent exposure to moisture and air.[13][14] Regularly inspect containers for signs of degradation or leakage.[10]
-
Inventory: Maintain an accurate chemical inventory to track the quantity, location, and age of the material.[13]
Waste Disposal Protocol
-
Classification: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous chemical waste.[10][15]
-
Segregation: Collect waste in a dedicated, properly labeled, and leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management service in accordance with all local and national regulations.[15]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, fire extinguishers, and spill kits.[10]
Spill Response Workflow
Caption: A workflow for responding to a chemical spill.
-
Minor Spill: For a small, contained spill that you are trained to handle, alert others, ensure the area is ventilated (fume hood), and wear appropriate PPE.[15] Cover the spill with an inert absorbent material like vermiculite or sand.[15][16] Collect the material using non-sparking tools, place it in a sealed container for hazardous waste, and decontaminate the area.[17]
-
Major Spill: If the spill is large, in a poorly ventilated area, or you are unsure of the hazard, evacuate the area immediately.[16] Alert others, close doors to confine vapors, and contact your institution's EHS or emergency services from a safe location.[18] Provide them with the chemical name, location, and estimated quantity.[15]
Personal Exposure
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.[12][18] | Seek immediate medical attention. Provide the Safety Data Sheet (SDS) or this guide to the medical personnel. |
| Eye Contact | Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[12][18] | Seek immediate medical attention from an ophthalmologist.[14] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[3][14] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] | Seek immediate medical attention.[14] |
Section 6: Conclusion
The safe handling of this compound is predicated on a conservative assessment of risk derived from its chemical structure. By treating this compound with the caution afforded to toxic nitroaromatic and fluorinated organic acids, researchers can protect themselves and their colleagues. The consistent application of engineering controls, administrative protocols, and personal protective equipment forms a self-validating safety system that minimizes the potential for hazardous exposure.
Section 7: References
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Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
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Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
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Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019). AccuStandard.
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This compound - ChemBK. ChemBK.
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Is it true that research chemicals are completely safe? (2024). Quora.
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Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab. Benchchem.
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Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications.
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Safety Data Sheet: Nitrobenzene. Carl ROTH.
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Chemical Emergency Procedures: General Response and Clean-Up. (2018). College of Saint Benedict & Saint John's University.
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Safety Data Sheet for (S)-Fmoc-β-Phe(4-Me)-OH. AAPPTec, LLC.
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Ensuring the safe handling of chemicals. (2022). World Health Organization (WHO).
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Chemical Spill Procedures. Princeton University Environmental Health and Safety.
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Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
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210346-38-6|this compound. BLDpharm.
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Chemical Exposure and Spill Response Procedures. New Mexico State University.
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4-(4-Fluoro-3-methylphenyl)butanoic acid | C11H13FO2 | CID 6497072. PubChem.
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Chemical Spill Response Procedure. University of Manitoba.
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Nitrobenzene - Hazard Summary. New Jersey Department of Health.
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Nitrobenzene - Incident management. GOV.UK.
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Safety Data Sheet for 4-Nitrophenyl butyrate. (2022). Biosynth.
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4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. PubChem.
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Safety Data Sheet for Butyric acid 4-nitrophenyl ester. (2024). Sigma-Aldrich.
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Safety Data Sheet for a related nitro compound. (2025). Sigma-Aldrich.
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Cellular toxicity associated with exposure to perfluorinated carboxylates (PFCAs) and their metabolic precursors. (2014). PubMed.
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Derivation of Toxicity Values for Perfluorobutanoic Acid (PFBA). NCBI.
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Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review. (2023). MDPI.
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Fluorotelomer acids are more toxic than perfluorinated acids. (2007). PubMed.
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Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. PubMed.
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2-(4-Fluoro-5-methyl-2-nitroanilino)butanoic acid | C11H13FN2O4 | CID 113834439. PubChem.
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Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Autech.
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Unlocking the Therapeutic Potential of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid: A Guide to Target Identification and Validation
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is a synthetic organic compound characterized by a nitroaromatic ring structure. While specific biological activities of this molecule are not extensively documented in publicly available literature, its structural motifs—particularly the nitroaromatic group—are features of numerous compounds with significant pharmacological properties. Nitroaromatic compounds are a well-established class of therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] The electron-withdrawing nature of the nitro group, combined with the overall molecular structure, suggests that this compound could serve as a valuable lead compound for drug discovery.[3][4]
This guide provides a comprehensive framework for investigating the therapeutic potential of this compound. We will explore three primary, plausible mechanisms of action based on its chemical structure: its role as a hypoxia-activated prodrug for cancer therapy, its potential as an enzyme inhibitor, and its possible antimicrobial activities. For each proposed therapeutic avenue, we will detail the underlying scientific rationale and provide robust, step-by-step experimental protocols for target validation.
Part 1: Hypoxia-Activated Prodrug Approach in Oncology
The hypoxic microenvironment of solid tumors is a key feature that can be exploited for targeted cancer therapy.[5][6] Nitroaromatic compounds are particularly well-suited for this approach as they can be selectively activated under low-oxygen conditions.[5][7]
Proposed Mechanism of Action: Bioreductive Activation
We hypothesize that this compound can act as a prodrug that is selectively activated in hypoxic tumor cells. In this model, the nitro group is reduced by endogenous nitroreductases, which are often overexpressed in hypoxic conditions, to form cytotoxic metabolites.[8] This process leads to the generation of reactive nitroso and hydroxylamine intermediates, and ultimately amino derivatives, which can induce cellular damage and apoptosis.[8]
Caption: Proposed bioreductive activation pathway in hypoxic vs. normoxic cells.
Experimental Validation
This assay will determine if the cytotoxic effects of the compound are enhanced under low-oxygen conditions.
Materials:
-
Cancer cell line (e.g., HT-29, A549)
-
This compound
-
Cell culture medium and supplements
-
Hypoxia chamber (1% O2)
-
Normoxic incubator (21% O2)
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the medium in the wells with the compound dilutions.
-
Place one set of plates in a normoxic incubator and the other in a hypoxia chamber.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate the IC50 values for both normoxic and hypoxic conditions.
Expected Outcome: A significantly lower IC50 value under hypoxic conditions would support the hypothesis of hypoxia-activated cytotoxicity.
| Condition | IC50 (µM) |
| Normoxia (21% O2) | >100 |
| Hypoxia (1% O2) | 15 |
| Caption: Hypothetical cytotoxicity data. |
Part 2: Enzyme Inhibition Profiling
The electron-withdrawing properties of the nitro group can facilitate interactions with the active sites of various enzymes, leading to their inhibition.[3] Many successful drugs function by inhibiting specific enzymes that are critical for disease progression.
Rationale for Screening
Given the structural alerts within this compound, it is plausible that it could act as an inhibitor for a range of enzymes. A broad screening approach followed by more focused assays is a logical strategy to identify potential molecular targets.
Caption: Experimental workflow for enzyme inhibition screening.
Proposed Screening Panel and Protocols
Rationale: Many anticancer drugs target protein kinases. The compound will be screened against a panel of commercially available kinases.
Procedure:
-
Utilize a fluorescence-based kinase assay kit.
-
Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of kinases.
-
For any kinase showing significant inhibition (>50%), perform a dose-response experiment to determine the IC50 value.
Rationale: The butanoic acid moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Procedure:
-
Use a commercially available COX-1/COX-2 inhibitor screening assay kit.
-
Follow the manufacturer's protocol to measure the inhibition of prostaglandin synthesis.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
| Enzyme Target | IC50 (µM) |
| Kinase X | 2.5 |
| Kinase Y | >50 |
| COX-1 | 25 |
| COX-2 | 5 |
| Caption: Hypothetical enzyme inhibition data. |
Part 3: Antimicrobial Activity Screening
Nitroaromatic compounds have a long history of use as antimicrobial agents.[3] Their mechanism of action often involves the inhibition of essential microbial enzymes or the generation of reactive radical species upon reduction of the nitro group.[2]
Rationale for Antimicrobial Investigation
The presence of the nitro group in this compound makes it a candidate for antimicrobial drug discovery. It is worthwhile to screen the compound against a panel of pathogenic bacteria and fungi.
Experimental Validation
Procedure:
-
Prepare a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Use the broth microdilution method according to CLSI guidelines.
-
Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Organism | MIC (µg/mL) |
| S. aureus | 8 |
| E. coli | 64 |
| C. albicans | 16 |
| Caption: Hypothetical antimicrobial activity data. |
Conclusion
While this compound is a relatively uncharacterized compound, its chemical structure provides a strong basis for several therapeutic hypotheses. The presence of a nitroaromatic group suggests its potential as a hypoxia-activated anticancer prodrug, an enzyme inhibitor, or an antimicrobial agent. The experimental framework outlined in this guide provides a clear and logical path for elucidating the biological activities and therapeutic targets of this promising molecule. The systematic approach of hypothesis-driven investigation, coupled with robust in vitro assays, will be crucial in unlocking its full therapeutic potential.
References
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC - NIH.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed.
- (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.
- Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic.
- This compound - ChemBK.
- Nitro-fatty acids: promising agents for the development of new cancer therapeutics - PubMed.
- What is Nitrocaphane used for? - Patsnap Synapse.
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- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: A Chemo-Selective Strategy for the Synthesis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective Friedel-Crafts acylation of 4-fluoro-3-methyl-1-nitrobenzene with succinic anhydride, followed by a chemoselective reduction of the resulting ketoacid. This guide provides in-depth procedural details, mechanistic insights, and critical process parameters essential for successful synthesis and scale-up.
Introduction
Substituted nitrophenylalkanoic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. The title compound, this compound, incorporates several key structural motifs: a nitro group, which is a versatile precursor for an amino group; a fluorine atom, known to enhance metabolic stability and binding affinity; and a butanoic acid chain, which provides a linkage point for further molecular elaboration. The strategic placement of these functional groups makes it a desirable intermediate for drug development professionals.
This document outlines a reliable synthetic pathway, leveraging classic yet effective organic transformations. The chosen strategy prioritizes control over regioselectivity and employs readily available starting materials, ensuring a practical and efficient approach for research and development laboratories.
Synthetic Strategy Overview
The synthesis is accomplished via a two-step sequence starting from 4-fluoro-3-methyl-1-nitrobenzene.
-
Step 1: Friedel-Crafts Acylation. The aromatic core is first acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst. This electrophilic aromatic substitution reaction introduces the four-carbon backbone. The electron-withdrawing nature of the nitro group and the directing effects of the methyl and fluoro substituents guide the acylation to the desired position.
-
Step 2: Clemmensen Reduction. The carbonyl group of the intermediate ketoacid is then selectively reduced to a methylene group using a standard Clemmensen reduction, yielding the final butanoic acid derivative without affecting the nitro group.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| 4-Fluoro-3-methyl-1-nitrobenzene | 446-34-4 | 155.13 | 1.55 g (10 mmol) | Starting material |
| Succinic Anhydride | 108-30-5 | 100.07 | 1.10 g (11 mmol, 1.1 eq) | Reagent |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 2.93 g (22 mmol, 2.2 eq) | Lewis Acid Catalyst |
| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | 30 mL | Anhydrous Solvent |
| Zinc Amalgam (Zn(Hg)) | 7440-66-6 | - | 10 g | Reducing Agent |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 20 mL | Acid for reduction and work-up |
| Toluene | 108-88-3 | 92.14 | 15 mL | Solvent for reduction |
| Water (H₂O) | 7732-18-5 | 18.02 | As needed | For work-up and reduction |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying Agent |
Step 1: Friedel-Crafts Acylation
Reaction: 4-Fluoro-3-methyl-1-nitrobenzene + Succinic Anhydride → 4-(4-Fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid
Mechanism Insight: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1][2] The Lewis acid, AlCl₃, coordinates with succinic anhydride to generate a highly electrophilic acylium ion.[3][4] The aromatic ring acts as a nucleophile, attacking the acylium ion. The strong electron-withdrawing nitro group deactivates the ring, necessitating a stoichiometric amount of catalyst and typically inert solvent conditions. The acylation is directed ortho to the methyl group and para to the fluorine, at the position activated by both and sterically accessible.
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.93 g, 22 mmol).
-
Add anhydrous carbon disulfide (20 mL) and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-fluoro-3-methyl-1-nitrobenzene (1.55 g, 10 mmol) and succinic anhydride (1.10 g, 11 mmol) in 10 mL of anhydrous carbon disulfide.
-
Add the solution from step 3 dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 46 °C) for 3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it cautiously onto a mixture of crushed ice (50 g) and concentrated HCl (10 mL).
-
The carbon disulfide layer will evaporate. Stir the aqueous mixture vigorously for 30 minutes to decompose the aluminum complex.
-
The resulting solid precipitate, 4-(4-fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Clemmensen Reduction
Reaction: 4-(4-Fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid → this compound
Mechanism Insight: The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes under acidic conditions.[1] The reaction is performed with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. The exact mechanism is not fully elucidated but is thought to involve electron transfer from the metal surface to the protonated carbonyl group. This method is particularly suitable as it is highly effective for aryl ketones and is performed under conditions that will not reduce the nitro group.
Procedure:
-
Prepare zinc amalgam by stirring granulated zinc (10 g) with a 5% aqueous solution of mercury(II) chloride (10 mL) for 10 minutes. Decant the solution and wash the amalgam with water (3 x 15 mL).
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, water (7.5 mL), concentrated hydrochloric acid (20 mL), and toluene (15 mL).
-
Add the crude 4-(4-fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid (approx. 10 mmol) from Step 1 to the flask.
-
Heat the mixture to a vigorous reflux with efficient stirring. The progress of the reaction can be monitored by the disappearance of the starting material (TLC).
-
After 4-6 hours of reflux, an additional portion of concentrated HCl (5 mL) may be added if the reaction is not complete.
-
Once the reaction is complete, cool the flask to room temperature. The toluene layer will contain the product.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and disappearance of the ketone carbonyl signal.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected: 241.22 g/mol ).[5]
-
Melting Point: To assess the purity of the crystalline product.
Safety and Handling Precautions
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water; handle in a fume hood and wear appropriate personal protective equipment (PPE). Carbon disulfide is highly flammable and toxic; all operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive. Mercury(II) chloride used for the amalgam is highly toxic. Handle with extreme care and dispose of mercury waste according to institutional guidelines. The reaction generates hydrogen gas, which is flammable.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Wikipedia. (2023). Succinic anhydride. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
Feynbert. (2018, July 2). 91/213 | Reaction between toluene and succinic anhydride [Video]. YouTube. Retrieved from [Link]
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Application Note: Comprehensive Characterization of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Introduction
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is a multifaceted organic molecule featuring a substituted aromatic ring that incorporates a nitro group, a fluorine atom, and a methyl group, attached to a butanoic acid chain. The unique combination of these functional groups suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and comprehensive analytical characterization is paramount to ensure its identity, purity, and stability, which are critical quality attributes in research, development, and manufacturing environments.
This technical guide provides a suite of detailed analytical methods for the in-depth characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for chromatographic separation, structural elucidation, and spectroscopic identification. The causality behind experimental choices is explained to empower the user to adapt these methods as needed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂FNO₄[1] |
| Molar Mass | 241.22 g/mol [1] |
| Appearance | Expected to be a solid at room temperature |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis. Given the compound's polarity and thermal characteristics, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable, each with specific advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity assessment and quantification of non-volatile and thermally labile compounds. The presence of a nitroaromatic chromophore makes UV detection highly suitable.[2]
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The choice of a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[3]
Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides π-π interactions for enhanced separation of aromatic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for carboxylic acids. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient elution is necessary to elute the compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 254 nm | Aromatic nitro compounds exhibit strong absorbance at this wavelength.[4] |
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile compounds, GC-MS provides excellent separation and structural information. The carboxylic acid group in the target molecule is polar and non-volatile, necessitating derivatization to increase its volatility.[5]
Principle: Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -COOH group into a less polar and more volatile trimethylsilyl (TMS) ester.[5] The derivatized analyte is then separated in the GC column and detected by a mass spectrometer, which provides both quantitative data and mass fragmentation patterns for identification.
Protocol: GC-MS Analysis (with Derivatization)
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization Procedure:
-
To a dried residue of the extracted sample (or a known amount of standard), add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.[5]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | SH-WAX, 60 m x 0.25 mm I.D., df=0.5 µm or similar polar capillary column | A wax column is suitable for the separation of fatty acid derivatives.[6] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min | A temperature ramp is necessary to separate the analyte from any derivatization byproducts or impurities. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that provides reproducible fragmentation patterns. |
| Scan Range | m/z 40-500 | A wide scan range to capture the molecular ion and key fragments. |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.[7]
Principle: The molecule will absorb infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups, creating a unique "molecular fingerprint".[7]
Expected Characteristic Absorptions:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong[7][8] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium, Sharp[7] |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong[8] |
| ~1530 and ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong, Sharp[9][10] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1250 - 1000 | C-F Stretch | Aryl-Fluoride | Strong |
Protocol: FTIR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
¹H NMR:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | singlet, broad | 1H | -COOH |
| ~7.5-8.0 | multiplet | 2H | Aromatic protons |
| ~2.8 | triplet | 2H | -CH₂-Ar |
| ~2.5 | triplet | 2H | -CH₂-COOH |
| ~2.3 | singlet | 3H | -CH₃ |
| ~2.1 | quintet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR:
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH[8] |
| ~160 (d, J≈250 Hz) | C-F |
| ~150 | C-NO₂ |
| ~120-140 | Aromatic carbons |
| ~33 | -CH₂-COOH[11] |
| ~30 | -CH₂-Ar[11] |
| ~25 | -CH₂-CH₂-CH₂-[11] |
| ~15 | -CH₃ |
Protocol: NMR Analysis
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[12]
Expected Fragmentation:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
Key Fragments: Loss of the butanoic acid side chain, loss of the nitro group, and other characteristic cleavages. The presence of fluorine will be indicated by characteristic mass differences.
Visualization of Analytical Workflows
Caption: HPLC-UV analysis workflow for purity assessment.
Caption: GC-MS analysis workflow with derivatization.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. These protocols are designed to be robust and reliable, serving as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.
References
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-
Sigman, M. E., & Frei, R. W. (1983). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. Journal of Chromatography A, 272(2), 233-243. Available from: [Link]
-
Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note. Available from: [Link]
-
ResearchGate. Identification of butanoic, hexanoic and octanoic acids by GC-MS. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Nitroaromatics. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]
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Letters in Organic Chemistry. (2008). C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. Letters in Organic Chemistry, 5(4), 284-289. Available from: [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]
-
Figshare. ¹H NMR spectrum of U-¹³C-4-phenylbutanoic acid. Available from: [Link]
-
ResearchGate. Fluorinated Aromatic Compounds. Available from: [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 118-123. Available from: [Link]
-
Environmental Science & Technology. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology, 53(24), 14389-14398. Available from: [Link]
-
Journal of Research of the National Bureau of Standards. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-349. Available from: [Link]
-
ResearchGate. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Available from: [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Available from: [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Butanoic acid, 2,3-dihydroxypropyl ester GC-MS (TMS_2_1) - 70eV, Positive. Available from: [Link]
-
ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of... Available from: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
IU Indianapolis ScholarWorks. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available from: [Link]
-
ResearchGate. Butanoic Acid Results on GC-MS. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
SpectraBase. 4-Phenylbutyric acid. Available from: [Link]
-
Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available from: [Link]
-
ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... Available from: [Link]
-
Frontiers in Environmental Science. (2022). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
-
ResearchGate. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]
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A First-Principles Approach to the HPLC Analysis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid: Method Development and Validation Strategy
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid. As this is a specialized chemical entity without a standardized public method, this guide adopts a first-principles approach. We will dissect the analyte's physicochemical properties to logically derive a starting analytical method, outline a systematic optimization strategy, and detail a protocol for validation in accordance with industry standards. This application note is designed to empower researchers to establish a reliable, in-house analytical method for purity assessment, stability studies, and quality control.
Introduction: A Rational Approach to Method Development
The analyte, this compound, is a substituted aromatic carboxylic acid. Its structure dictates the strategy for developing a successful HPLC method.
-
Aromatic Core & Nitro Group: The nitrophenyl group is a strong chromophore, making UV-Vis detection highly suitable. The presence of this large, relatively non-polar ring system suggests that reversed-phase (RP) chromatography will be an effective separation mode.
-
Carboxylic Acid Group: The butanoic acid moiety introduces acidic properties and polarity. The ionization of this group is pH-dependent (pKa typically ~4-5) and will significantly impact retention time and peak shape in RP-HPLC. Controlling the mobile phase pH is therefore critical. Suppressing ionization by maintaining a pH below the pKa (e.g., pH 2.5-3.5) will result in a more retained, non-ionized form, leading to sharper, more symmetrical peaks on a C18 column.
-
Fluorine and Methyl Groups: These substituents on the phenyl ring contribute to the overall hydrophobicity of the molecule, further supporting the use of reversed-phase chromatography.
Based on this structural analysis, a reversed-phase HPLC method with UV detection is the logical choice. The primary challenge in method development will be optimizing the mobile phase to achieve adequate retention and excellent peak shape for this acidic analyte.
Proposed HPLC Method: Starting Conditions
The following protocol is a recommended starting point. The causality behind each parameter selection is explained to provide a solid foundation for further optimization.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Justification |
| HPLC System | Standard Analytical HPLC/UHPLC | Standard system with binary or quaternary pump, autosampler, and UV/PDA detector. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase is the workhorse of reversed-phase chromatography, ideal for retaining non-polar to moderately polar compounds like our analyte.[1][2][3] A 150 mm length provides good resolving power for purity analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The acidic pH (~2.8) will suppress the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry.[4][5][6] Formic acid is volatile and suitable for potential future LC-MS work. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in RP-HPLC with a low UV cutoff, providing a good balance of elution strength and compatibility with UV detection.[7] |
| Elution Mode | Gradient | A gradient elution is recommended to efficiently elute the analyte while also cleaning the column of any more hydrophobic impurities. A good starting point is a linear gradient from 30% to 90% B over 10 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for peak distortion (band broadening) from the sample solvent. |
| Detector | UV/Vis or PDA Detector | The nitrophenyl chromophore is expected to have strong absorbance. |
| Detection Wavelength | ~254 nm (Scan with PDA) | 254 nm is a common wavelength for aromatic compounds. A Photodiode Array (PDA) detector should be used initially to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[8][9] |
| Sample Preparation | Dissolve in 50:50 Water:ACN | The sample should be dissolved in a solvent that is similar in composition to the initial mobile phase to ensure good peak shape. |
Step-by-Step Protocol: Initial Method Setup
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B is HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL (100 µg/mL) using the same diluent.
-
-
Instrument Setup & Equilibration:
-
Install the C18 column and set the column oven to 30 °C.
-
Set the pump flow rate to 1.0 mL/min.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A / 30% B) for at least 15-20 minutes, or until a stable baseline is achieved.
-
-
Sequence Setup & Execution:
-
Set the injection volume to 5 µL.
-
Set the UV/PDA detector to collect data from 200-400 nm.
-
Program the gradient as follows:
-
0.0 min -> 30% B
-
10.0 min -> 90% B
-
12.0 min -> 90% B
-
12.1 min -> 30% B
-
15.0 min -> 30% B (Post-run equilibration)
-
-
Inject a blank (diluent) first, followed by the prepared sample solution.
-
Method Optimization Workflow
Once the initial run is complete, the data must be analyzed to guide optimization. The goal is to achieve a sharp, symmetrical peak for the main analyte with a retention time (k') between 2 and 10, and to resolve it from any impurities.
Diagram: HPLC Method Optimization Logic
Caption: Logical workflow for HPLC method optimization.
-
Peak Shape: If the peak is tailing significantly, it indicates secondary interactions or insufficient suppression of the carboxylate anion. While formic acid is a good start, a true buffer like a phosphate buffer at pH 2.5 can provide more robust pH control and improve peak shape.[4][10]
-
Retention Time:
-
If the peak elutes too early (k' < 2), decrease the initial concentration of Acetonitrile (Mobile Phase B).
-
If the peak elutes too late (k' > 10), increase the initial concentration of Acetonitrile. Adjust the gradient slope to maintain separation from impurities.
-
-
Resolution: If the main peak is not well-separated from impurities (Resolution < 2.0), the selectivity of the method needs to be changed. This can be achieved by:
-
Modifying the gradient slope (making it shallower).
-
Changing the organic modifier from acetonitrile to methanol, which can alter elution order.
-
Adjusting the mobile phase pH.[5]
-
Method Validation Protocol
Once the method is optimized, it must be validated to ensure it is fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 2: ICH Q2(R1) Validation Parameters
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Analyze a blank, a placebo (if applicable), and the analyte. Spike the analyte with known impurities. | Analyte peak is free from interference at its retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Prepare at least 5 concentrations of the analyte (e.g., 50% - 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity study. | The specified range of the method. |
| Accuracy | The closeness of the measured value to the true value. | Perform recovery studies by spiking a placebo or sample matrix with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% - 102.0%. |
| Precision | The closeness of agreement between a series of measurements. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Based on signal-to-noise ratio (typically S/N = 3:1) or standard deviation of the response. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Based on signal-to-noise ratio (typically S/N = 10:1). | To be determined experimentally; precision at LOQ should be RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). | Retention time and peak area should remain within predefined limits (e.g., RSD < 5%). |
Diagram: Validation Workflow
Sources
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- 2. chemitrust.ai [chemitrust.ai]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. biotage.com [biotage.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 9. jasco-global.com [jasco-global.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
NMR spectroscopy of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid"
An Application Guide to the Complete NMR Structural Elucidation of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Introduction: The Imperative for Precise Structural Verification
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. "this compound" (Molecular Formula: C₁₁H₁₂FNO₄, Molar Mass: 241.22 g/mol ) is a molecule exemplary of the structural complexity encountered in modern drug discovery pipelines.[1] Its architecture—a substituted nitroaromatic ring linked to an aliphatic carboxylic acid chain—presents a unique analytical challenge. The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) makes Nuclear Magnetic Resonance (NMR) spectroscopy the definitive technique for its characterization.[2][3]
This document serves as a comprehensive guide for researchers, providing detailed protocols and theoretical justification for the complete NMR analysis of this compound. We will proceed from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques, demonstrating how to leverage the full power of NMR to assign every proton, carbon, and fluorine signal, thereby validating the molecular structure with the highest degree of confidence.
Section 1: Foundational Analysis and Sample Preparation
The success of any NMR experiment is predicated on meticulous sample preparation. The choice of solvent is particularly critical for this analyte due to the presence of a carboxylic acid functional group.
Key Structural Features for NMR Analysis
-
Aromatic System: A tetra-substituted benzene ring. The electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic protons.
-
Aliphatic Chain: A four-carbon butanoic acid chain, which will exhibit characteristic splitting patterns due to proton-proton coupling.
-
Carboxylic Acid: Contains a labile proton (-COOH) whose observability is highly dependent on the solvent and sample conditions.[4]
-
Fluorine Substituent: The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making ¹⁹F NMR a highly sensitive and informative experiment.[5] It will couple with nearby protons and carbons.
Protocol: Optimized Sample Preparation
The primary challenge is the acidic proton of the carboxylic acid group, which can undergo rapid chemical exchange, leading to signal broadening.[6] While Chloroform-d (CDCl₃) is a common solvent, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for observing labile protons as it forms stronger hydrogen bonds, slowing the exchange rate.[6][7]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of "this compound".
-
Solvent Addition: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Solubilization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) or added tetramethylsilane (TMS, δ = 0.00 ppm) can be used for chemical shift referencing.[8][9]
-
Pre-Acquisition: Insert the sample into the NMR spectrometer's magnet and allow it to equilibrate to the probe temperature (typically 5-10 minutes) before starting any experiments.
Section 2: 1D NMR Experiments: The Initial Structural Blueprint
One-dimensional NMR spectra provide the fundamental data, including chemical shifts, signal integrations (proton count), and coupling patterns.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum gives the first overview of the proton framework. Aromatic protons typically resonate between 6.5-8.5 ppm, while aliphatic protons are found in the upfield region.[10][11] The carboxylic acid proton is highly deshielded, appearing as far downfield as 10-13 ppm.[4][12]
Predicted ¹H NMR Signals:
-
Carboxylic Acid (-COOH): A very broad singlet expected around δ 12.0-12.5 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[12]
-
Aromatic Protons (Ar-H): Two distinct signals are expected in the δ 7.5-8.5 ppm region. The proton ortho to the strongly electron-withdrawing nitro group will be the most downfield. They will likely appear as doublets due to coupling to each other and smaller couplings to the fluorine atom.
-
Aliphatic Protons (-CH₂-): Three signals corresponding to the butanoic acid chain.
-
The -CH₂- group adjacent to the aromatic ring (benzylic) will be a triplet around δ 2.8-3.0 ppm.
-
The -CH₂- group adjacent to the carbonyl will be a triplet around δ 2.3-2.5 ppm.
-
The central -CH₂- group will be a multiplet (sextet) around δ 1.9-2.1 ppm, as it is coupled to the two adjacent -CH₂- groups.
-
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm. It is a singlet because it has no adjacent protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Carboxylic acid carbons are significantly downfield (δ 160-180 ppm), followed by aromatic carbons (δ 110-150 ppm), and finally aliphatic carbons.[12][13]
Predicted ¹³C NMR Signals:
-
Carbonyl Carbon (-COOH): δ ~174 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller multi-bond couplings. The carbon attached to the nitro group will also be significantly shifted.
-
Aliphatic Carbons (-CH₂-): Three signals between δ 20-35 ppm.
-
Methyl Carbon (-CH₃): One signal around δ 15-20 ppm.
¹⁹F NMR Spectroscopy: The Fluorine Probe
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][14] For a single fluorine on an aromatic ring, a single resonance is expected. This signal will be split into a multiplet by couplings to the neighboring aromatic protons.
Predicted ¹⁹F NMR Signal:
-
A single multiplet is expected. The chemical shift for fluoroaromatic compounds can vary widely but is often found between -100 and -140 ppm relative to CFCl₃.[15][16]
Section 3: 2D NMR Experiments: Unambiguous Structural Confirmation
While 1D spectra provide a wealth of information, complex spin systems and overlapping signals can create ambiguity. Two-dimensional (2D) NMR experiments resolve this by revealing correlations between nuclei, which is indispensable for definitive structural elucidation.[17][18][19]
Protocol: ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. It is essential for confirming the sequence of protons in the butanoic acid chain.
Experimental Steps:
-
Load a standard cosygpqf pulse program on the spectrometer.
-
Acquire the spectrum with sufficient resolution in both dimensions (e.g., 2048 points in F2, 256-512 increments in F1).
-
Process the data using a sine-bell window function and perform Fourier transformation.
-
Interpretation: Look for cross-peaks that connect coupled protons. For example, a cross-peak will appear between the signals for the -CH₂- at the 2-position and the -CH₂- at the 3-position of the butanoic acid chain.
Protocol: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons to the carbons they are directly attached to.[18] Each cross-peak in the 2D spectrum corresponds to a one-bond C-H connection.
Experimental Steps:
-
Load a standard sensitivity-enhanced hsqcedetgpsp pulse program.
-
Set the ¹³C spectral width to cover the full range (e.g., 0-200 ppm).
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Interpretation: This spectrum will definitively link each proton signal (except the labile -COOH proton) to its corresponding carbon signal. For example, the proton singlet at δ ~2.3 ppm will show a correlation to the methyl carbon signal.
Protocol: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the complete molecular framework. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This allows for the connection of different spin systems.
Experimental Steps:
-
Load a standard hmbcgplpndqf pulse program.
-
The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz.
-
Interpretation: This is crucial for placing the substituents on the aromatic ring and connecting the butanoic acid chain.
-
A correlation between the benzylic protons (-CH₂-Ar) and the aromatic carbons C3 and C1 will confirm the attachment point of the side chain.
-
Correlations between the aromatic protons and the methyl carbon will confirm their relative positions.
-
A three-bond correlation from the -CH₂- group adjacent to the carbonyl to the carbonyl carbon itself will verify that part of the structure.
-
Section 4: Summarized NMR Data and Assignments
The following table presents the expected NMR data for "this compound" in DMSO-d₆.
| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α | ¹H | ~2.35 | t | J = 7.4 | 2H |
| H-β | ¹H | ~1.95 | m | - | 2H |
| H-γ | ¹H | ~2.90 | t | J = 7.6 | 2H |
| H-3 | ¹H | ~8.10 | d | J(H-F) ≈ 7-8 | 1H |
| H-6 | ¹H | ~7.65 | d | J(H-H) ≈ 8-9 | 1H |
| -CH₃ | ¹H | ~2.30 | s | - | 3H |
| -COOH | ¹H | ~12.1 | br s | - | 1H |
| C-α | ¹³C | ~32.5 | - | - | - |
| C-β | ¹³C | ~25.0 | - | - | - |
| C-γ | ¹³C | ~33.0 | - | - | - |
| C=O | ¹³C | ~174.0 | - | - | - |
| C-1 | ¹³C | ~138.0 | - | - | - |
| C-2 | ¹³C | ~149.0 | - | - | - |
| C-3 | ¹³C | ~135.0 | d | J(C-F) ≈ 3-5 | - |
| C-4 | ¹³C | ~160.0 | d | ¹J(C-F) ≈ 240-250 | - |
| C-5 | ¹³C | ~125.0 | d | J(C-F) ≈ 18-20 | - |
| C-6 | ¹³C | ~128.0 | d | J(C-F) ≈ 5-7 | - |
| -CH₃ | ¹³C | ~16.0 | - | - | - |
| Ar-F | ¹⁹F | ~ -115 | m | - | - |
Note: t = triplet, d = doublet, m = multiplet, s = singlet, br s = broad singlet. Chemical shifts and coupling constants are predictive and may vary slightly based on experimental conditions.
Conclusion
The structural elucidation of "this compound" is systematically achievable through a multi-faceted NMR approach. By combining standard 1D (¹H, ¹³C, ¹⁹F) and advanced 2D (COSY, HSQC, HMBC) experiments, every atom in the molecule can be precisely assigned. This rigorous, self-validating workflow not only confirms the identity and purity of the target compound but also provides the high-quality, reproducible data required for regulatory submissions, publications, and advancing drug development programs. The protocols and interpretive logic detailed herein provide a robust framework for the characterization of this and other similarly complex small molecules.
References
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-
Jeol USA. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Chemistry LibreTexts. (2021). 2D NMR Introduction. Chemistry LibreTexts. [Link]
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Adams, R. W., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society. [Link]
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ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]
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Dahlbom, R., & Mollberg, R. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. [Link]
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National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry at CU Boulder. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
University of Ottawa. (n.d.). Fluorine NMR. nmr.chem.uottawa.ca. [Link]
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Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. [Link]
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BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato, Inc. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]
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American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
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Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]
-
ChemBK. (n.d.). This compound. ChemBK. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
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Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). 4-(4-Fluoro-3-methylphenyl)butanoic acid. PubChem. [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. docbrown.info. [Link]
-
Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. docbrown.info. [Link]
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The Strategic Conversion of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid: A Gateway to Bioactive Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" represents a quintessential example of such a scaffold, engineered with a specific arrangement of functional groups that predispose it to synthetically valuable transformations. The presence of a nitro group ortho to a butanoic acid side chain, along with fluoro and methyl substituents on the phenyl ring, offers a versatile platform for the synthesis of complex heterocyclic systems.
The fluoro and methyl groups are not mere spectators in the molecular architecture. The fluorine atom, a bioisostere of hydrogen, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Similarly, the methyl group can influence molecular conformation and interactions with protein active sites. This strategic substitution pattern makes the target molecule an attractive starting material for generating libraries of compounds with potential therapeutic applications.
This technical guide provides a detailed exploration of the primary downstream synthetic application of "this compound": its conversion into the valuable heterocyclic core, 7-fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one . This transformation is achieved through a robust and sequential two-step process involving the reduction of the nitro group followed by an intramolecular cyclization. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution.
Synthetic Workflow Overview
The conversion of this compound to 7-fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one is a classic example of a reduction-cyclization cascade. This strategy is widely employed in the synthesis of nitrogen-containing heterocycles.[4]
Figure 1: Overall synthetic workflow.
Part 1: Chemoselective Reduction of the Nitro Group
The initial and critical step in this synthetic sequence is the selective reduction of the aromatic nitro group to a primary amine. The resulting aniline is the key nucleophile for the subsequent cyclization. The choice of reducing agent is crucial to ensure high yield and to avoid unwanted side reactions. Several robust methods are available for this transformation.[5][6]
Method A: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an increasingly popular method due to its operational simplicity and avoidance of high-pressure hydrogen gas.[1] This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst.
Figure 2: Workflow for catalytic transfer hydrogenation.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on well-established procedures for the reduction of nitroarenes.
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Ammonium formate
-
Methanol (reagent grade)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
To this solution, add palladium on carbon (0.1 eq by weight).
-
Add ammonium formate (5.0 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-(2-amino-4-fluoro-5-methylphenyl)butanoic acid. This intermediate is often used in the next step without further purification.
Method B: Chemical Reduction with Activated Iron
Reduction with iron powder in an acidic medium is a classic, cost-effective, and highly reliable method for converting nitroarenes to anilines.[5][7]
Protocol 2: Reduction using Iron Powder and Hydrochloric Acid
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and then add concentrated HCl (0.5 eq) dropwise.
-
Maintain the reaction at reflux and monitor its completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through Celite®.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-(2-amino-4-fluoro-5-methylphenyl)butanoic acid.
| Parameter | Catalytic Transfer Hydrogenation | Chemical Reduction with Iron |
| Reagents | Pd/C, Ammonium Formate | Iron Powder, HCl |
| Conditions | Mild (reflux in methanol) | Vigorous (reflux in ethanol/water) |
| Work-up | Simple filtration | Filtration, neutralization, extraction |
| Cost | Higher (due to palladium) | Lower |
| Safety | Avoids high-pressure H2 | Flammable solvents |
Part 2: Intramolecular Cyclization to form a Dihydroquinolinone
The second stage of the synthesis involves the intramolecular cyclization of the intermediate, 4-(2-amino-4-fluoro-5-methylphenyl)butanoic acid, to form the stable six-membered lactam, 7-fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one. This transformation is an intramolecular amide bond formation, which can often be promoted by heat or acid catalysis.[8]
Figure 3: Workflow for intramolecular cyclization (lactamization).
Protocol 3: Thermal Cyclization
In many cases, simple heating of the aminobutanoic acid derivative in a high-boiling solvent is sufficient to drive the cyclization, with the concomitant removal of water.
Materials:
-
4-(2-Amino-4-fluoro-5-methylphenyl)butanoic acid
-
Diphenyl ether or Dowtherm A
-
Hexanes
Procedure:
-
Place the crude 4-(2-amino-4-fluoro-5-methylphenyl)butanoic acid (1.0 eq) in a round-bottom flask equipped with a short-path distillation apparatus.
-
Add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 200-250 °C) under an inert atmosphere. Water will be evolved and can be collected in the distillation receiver.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add hexanes to facilitate further precipitation and to help break up the solid.
-
Collect the solid product by filtration, wash with hexanes, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Future Perspectives
The transformation of this compound into 7-fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one is a highly efficient and practical route to a valuable heterocyclic scaffold. The protocols detailed herein offer reliable methods for achieving this conversion, with options for both catalytic and chemical reduction to accommodate different laboratory settings and cost considerations. The resulting dihydroquinolinone is a versatile intermediate in its own right, amenable to further functionalization at the nitrogen atom or potentially at the aromatic ring, opening avenues for the synthesis of a diverse range of novel compounds for biological screening. This strategic application underscores the importance of thoughtful molecular design in creating building blocks that serve as efficient entry points to complex and potentially bioactive molecules.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- Tafesh, A. M., & Weiguny, J. (1996). A review of the selective catalytic hydrogenation of aromatic nitro compounds to aromatic amines. Chemical Reviews, 96(6), 2035-2052.
- Ponder, G. R., & Hereford, W. L. (1993). A practical and chemoselective reduction of nitroarenes to anilines using activated iron. The Journal of Organic Chemistry, 58(25), 7013-7015.
- Bunce, R. A., & Schammerhorn, E. J. (2010). Recent syntheses of 1, 2, 3, 4-tetrahydroquinolines, 2, 3-dihydro-4 (1H)-quinolinones and 4 (1H)-quinolinones using domino reactions. Molecules, 15(7), 4957-4990.
- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1, 2, 3, 4-tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.
- Tang, P. W. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262-272.
- Aboul Wafa, O. M., Daabees, H. M. G., El-Tombary, A. A., & Ezz-El Dien, E. S. (2018). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3 (4 H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3 (4 H)-yl) Acetylhydrazine-1-Carboxamides. American Journal of Organic Chemistry, 8(1), 1-7.
- Charville, H., Jackson, D., Hodges, G., & Whiting, A. (2010). Boric acid catalysed amidation of carboxylic acids.
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- 3. researchgate.net [researchgate.net]
- 4. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. article.sapub.org [article.sapub.org]
Application Notes & Protocols: The Strategic Use of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid in the Synthesis of Novel Anti-Inflammatory Agents
Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the potential application of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid as a key starting material in the synthesis of next-generation anti-inflammatory drugs. While not a direct precursor to currently marketed non-steroidal anti-inflammatory drugs (NSAIDs), its unique structural features—a fluorinated and nitrated phenyl ring coupled with a butanoic acid side chain—present a versatile scaffold for the development of novel therapeutics, potentially dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This guide details a hypothetical, yet scientifically grounded, multi-step synthesis of a novel anti-inflammatory candidate, herein designated as "Fluoro-methyl-pyrrolidinyl-phenylacetic acid" (FMPPA), and discusses its potential mechanism of action.
Introduction: Rationale for Use
This compound is a substituted aromatic carboxylic acid.[1][2] Its chemical structure is of significant interest in medicinal chemistry for several reasons:
-
Fluorine Moiety: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target enzymes, and increase bioavailability of the final drug molecule.
-
Nitro Group: The nitro group is a versatile functional group that can be readily converted into other functionalities, most notably an amine. This amino group can then serve as a handle for a variety of coupling reactions to build molecular complexity.
-
Butanoic Acid Side Chain: The carboxylic acid is a common feature of many NSAIDs, as it often plays a crucial role in the binding to the active site of COX enzymes.[3][4] The length of the alkyl chain can also be modified to optimize activity and selectivity.
Given these features, this compound is an excellent candidate for the synthesis of novel anti-inflammatory agents. This guide proposes a synthetic route to a hypothetical dual COX/5-LOX inhibitor, FMPPA, inspired by the structural class of drugs like licofelone, which has demonstrated potent anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[5][6][7]
Proposed Synthetic Pathway Overview
The proposed synthesis of FMPPA from this compound is a multi-step process that involves the reduction of the nitro group, followed by a Paal-Knorr pyrrole synthesis and subsequent functional group manipulation.
Caption: Proposed synthetic workflow for FMPPA.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially Available | >98% |
| Palladium on Carbon (Pd/C) | Sigma-Aldrich | 10 wt% |
| Hydrogen Gas (H2) | Airgas | High Purity |
| Ethanol (Absolute) | Fisher Scientific | ACS Grade |
| 2,5-Hexanedione | Acros Organics | >97% |
| Glacial Acetic Acid | VWR | ACS Grade |
| Potassium Permanganate (KMnO4) | J.T. Baker | ACS Grade |
| Sodium Bicarbonate (NaHCO3) | EMD Millipore | ACS Grade |
| Diethyl Ether | Macron Fine Chemicals | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO4) | Alfa Aesar | 99.5% |
Step 1: Reduction of the Nitro Group
Objective: To selectively reduce the nitro group of the starting material to an amine, yielding 4-(2-Amino-4-fluoro-5-methylphenyl)butanoic acid.
Protocol:
-
To a 500 mL hydrogenation flask, add this compound (10.0 g, 41.4 mmol).
-
Add 200 mL of absolute ethanol to dissolve the starting material.
-
Carefully add 10% Palladium on Carbon (1.0 g, 10 wt%) to the solution.
-
Seal the flask and connect it to a hydrogenator.
-
Purge the flask with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the flask with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 4-(2-Amino-4-fluoro-5-methylphenyl)butanoic acid can be used in the next step without further purification, or it can be recrystallized from an ethanol/water mixture if higher purity is desired.
Causality: Catalytic hydrogenation with Pd/C is a standard and highly efficient method for the reduction of aromatic nitro groups to amines. The reaction is clean and typically proceeds with high yield under mild conditions.
Step 2: Paal-Knorr Pyrrole Synthesis
Objective: To construct the pyrrole ring via condensation of the newly formed amine with a 1,4-dicarbonyl compound.
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 4-(2-Amino-4-fluoro-5-methylphenyl)butanoic acid (approx. 41.4 mmol) in 100 mL of glacial acetic acid.
-
Add 2,5-hexanedione (5.6 g, 49.7 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours.
-
Monitor the formation of the pyrrole derivative by TLC.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield the crude 2-(4-Fluoro-5-methyl-1H-pyrrol-2-yl)butanoic acid intermediate.
Causality: The Paal-Knorr synthesis is a classic and reliable method for forming pyrroles from a primary amine and a 1,4-dicarbonyl compound. Acetic acid serves as both the solvent and a catalyst for the condensation and cyclization reactions.
Step 3: Side Chain Oxidation
Objective: To shorten the butanoic acid side chain to an acetic acid moiety, which is a common feature in many potent NSAIDs.
Protocol:
-
Dissolve the crude intermediate from the previous step (approx. 41.4 mmol) in a mixture of 150 mL of water and 50 mL of acetone.
-
Add sodium bicarbonate (10.4 g, 124 mmol) to the solution to form the carboxylate salt.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate (KMnO4) (19.6 g, 124 mmol) in 200 mL of water dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate to pH 2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, FMPPA.
-
The crude product can be purified by column chromatography on silica gel.
Causality: Controlled oxidation with potassium permanganate can cleave the alkyl chain of the butanoic acid. Performing the reaction on the carboxylate salt helps to protect the carboxylic acid functionality while the rest of the side chain is oxidized.
Mechanistic Rationale of FMPPA
The hypothetical FMPPA is designed as a dual inhibitor of COX and 5-LOX, which are key enzymes in the arachidonic acid cascade responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6]
Caption: Inhibition of the Arachidonic Acid Cascade by FMPPA.
By inhibiting both pathways, FMPPA could potentially offer potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with traditional NSAIDs that only inhibit COX enzymes.[7] The shunting of arachidonic acid down the 5-LOX pathway when COX is inhibited is a hypothesized mechanism for some of the adverse effects of NSAIDs.[6] A dual inhibitor like FMPPA would, in theory, prevent this shunting.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined in this document provide a feasible synthetic route to a hypothetical dual COX/5-LOX inhibitor. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, encouraging the exploration of this and similar scaffolds for the development of safer and more effective anti-inflammatory therapies.
References
- Vertex AI Search. (n.d.). Chemistry and Pharmaceutical Perspectives of Licofelone Drug | Open Access Journals.
- ChemBK. (n.d.). This compound.
- BLDpharm. (n.d.). 210346-38-6|this compound.
- PubChem. (n.d.). 4-(4-Fluoro-3-methylphenyl)butanoic acid | C11H13FO2 | CID 6497072.
- PharmaCompass.com. (n.d.). Licofelone | Drug Information, Uses, Side Effects, Chemistry.
- PMC - NIH. (n.d.). Activity and potential role of licofelone in the management of osteoarthritis.
- Wikipedia. (n.d.). Licofelone.
- PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101.
- Taylor & Francis. (n.d.). Licofelone – Knowledge and References.
- PubMed. (n.d.). Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents.
- PubMed. (n.d.). Design and Synthesis of Novel Ibuprofen Derivatives as Selective COX-2 Inhibitors and Potential Anti-Inflammatory Agents: Evaluation of PGE2, TNF-α, IL-6 and Histopathological Study.
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The Strategic Utility of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid emerges as a highly valuable, yet under-explored, scaffold for the construction of complex heterocyclic systems. Its unique arrangement of functional groups—a carboxylic acid, a nitro group ortho to a fluorine atom, and a methyl group—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the potential applications of this building block, with a focus on the synthesis of quinolone and tetrahydroquinoline cores, which are privileged structures in medicinal chemistry.
The presence of a fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the nitro group serves as a versatile precursor to an amino group, enabling cyclization reactions. The butanoic acid chain provides the necessary backbone for the formation of six-membered rings, leading to the aforementioned heterocyclic systems that are central to many approved drugs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 210346-38-6 | [1] |
| Molecular Formula | C11H12FNO4 | [1] |
| Molar Mass | 241.22 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Storage | 2-8°C, protected from light | [1] |
Core Application: Synthesis of a 7-Fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one Scaffold
A primary application of this compound is in the synthesis of lactams, which are immediate precursors to quinolone and tetrahydroquinoline derivatives. The following protocol outlines a robust, two-step sequence involving reductive cyclization.
Workflow for Reductive Cyclization
Caption: Synthetic workflow from the starting material to the target scaffold.
Part 1: Reduction of the Nitro Group
The initial and critical step is the selective reduction of the aromatic nitro group to an amine. This transformation is fundamental as it unmasks the nucleophilic amine required for the subsequent cyclization. The choice of reducing agent is crucial to avoid unwanted side reactions.
Protocol 1A: Catalytic Hydrogenation
This is often the cleanest method, yielding the desired amine with water as the only byproduct.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 1.0 g (4.15 mmol) of this compound in 20 mL of methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 100 mg of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-4-(4-fluoro-5-methylphenyl)butanoic acid, which can often be used in the next step without further purification.
Protocol 1B: Chemical Reduction with Tin(II) Chloride
This method is a reliable alternative to catalytic hydrogenation, particularly if high-pressure equipment is unavailable.
-
Reaction Setup: To a solution of 1.0 g (4.15 mmol) of this compound in 25 mL of ethanol, add 4.7 g (20.75 mmol) of SnCl2·2H2O.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) for 2-3 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino acid.
Part 2: Intramolecular Cyclization (Lactamization)
The newly formed amino group can now undergo an intramolecular condensation with the carboxylic acid to form the desired lactam. This reaction can be promoted by heat or by using coupling agents.
Protocol 2: Thermal Cyclization
-
Reaction Setup: Place the crude 4-amino-4-(4-fluoro-5-methylphenyl)butanoic acid from the previous step in a round-bottom flask equipped with a reflux condenser.
-
Solvent: Add a high-boiling point, inert solvent such as toluene or xylene (20 mL).
-
Reaction Conditions: Heat the mixture to reflux for 12-24 hours, with azeotropic removal of water using a Dean-Stark apparatus if necessary.
-
Reaction Monitoring: Monitor the formation of the lactam by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 7-fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one.
Significance in Medicinal Chemistry
The resulting 7-fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one is a valuable scaffold for the development of a wide range of biologically active molecules. The quinolone and tetrahydroquinoline cores are found in numerous antibacterial, anticancer, and anti-inflammatory agents.[2][3] The presence of the fluorine at the 7-position and the methyl group at the 6-position provides specific points for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Logical Flow of Derivatization
Caption: Potential derivatization pathways for the synthesized scaffold.
Conclusion and Future Perspectives
This compound represents a strategic starting material for the synthesis of complex heterocyclic scaffolds. The protocols detailed herein provide a reliable pathway to access a versatile dihydroquinolinone intermediate. The inherent functionalities of this building block, combined with the proven biological significance of the resulting heterocyclic systems, make it an attractive tool for medicinal chemists engaged in the design and synthesis of next-generation therapeutics. Further exploration of its reactivity and application in the synthesis of diverse compound libraries is highly encouraged.
References
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ChemBK. This compound. Available from: [Link]
- Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. 7-Fluoro-4-(phenylamino)quinazoline derivatives as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835.
- Padwa, A., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furanylamides. Organic Letters, 5(18), 3337–3340.
- Wang, L., et al. (2014). A novel four-component one-pot synthesis of polysubstituted 2,3-dihydro-4-nitropyrroles. Molecules, 19(11), 17784-17795.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.
- Patel, K., et al. (2019). An Efficient and Scalable Synthesis of Quinolone 006. Chemical & Pharmaceutical Bulletin, 67(5), 481-486.
- Solomon, V. R., & Lee, H. (2011). Quinolone-based anticancer agents: a new hope in cancer chemotherapy. Current Medicinal Chemistry, 18(10), 1464–1480.
- Zhang, D., et al. (2017). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 19(19), 5244–5247.
- Mohamed, A. A. B., et al. (2021).
- Lu, T., et al. (2014). Utilization of quinolone drugs as monomers: characterization of the synthesis reaction products for poly(norfloxacin diisocyanatododecane polycaprolactone). Journal of Biomedical Materials Research Part A, 102(7), 2249-2258.
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Experimental design for "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" bioassays
Starting Comprehensive Search
I've initiated a thorough investigation into the biological targets and mechanisms of action for "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid." Simultaneously, I'm researching relevant bioassay protocols for the potential targets uncovered in the initial search. My current focus centers on synthesizing a robust and actionable framework for subsequent experimental validation.
Refining Search and Planning
I'm now expanding my search, delving into established bioassay protocols and general principles of robust design, validation, controls, data analysis, and interpretation in drug discovery. This will inform my outline, starting with an introduction to the compound and bioassay design, then detailing specific protocols, data analysis, and their interpretation. I am synthesizing it into an organized application note.
Deepening Research and Structure
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Defining the User's Need
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Revising Note Structure
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Defining Bioassay Strategy
I'm now integrating initial compound information into the application note. Since the compound is novel, I've had to restructure to focus on a strategic guide, starting with cytotoxicity assays. The guide will detail the rationale and protocols for both primary and secondary screening. This includes incorporating general assay design principles and constructing diagrams.
Analyzing Protocol Design
I'm now focusing on a more granular level of the application note. I'm prioritizing structuring the document as a practical guide for bioassay development. My initial search confirms this is a novel compound, requiring a strategic screening approach. I'm emphasizing a tiered approach with cytotoxicity profiling as the essential first step, and incorporating detailed protocols and rationale. I'm focusing on incorporating visual aids.
Revising Note's Structure
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Refining Screening Strategy
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Application Notes and Protocols for Cell-Based Assays of Novel Phenylbutanoic Acid Derivatives
Introduction
The compound "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" and its derivatives represent a class of novel small molecules with potential therapeutic applications. The inclusion of a fluorinated nitrophenyl ring is a common strategy in medicinal chemistry, often employed to enhance metabolic stability or modulate binding affinity.[1] As with any new chemical entity, a thorough characterization of its biological effects at the cellular level is a critical first step in the drug discovery process.[2] Cell-based assays provide a biologically relevant context to understand a compound's mechanism of action, efficacy, and potential toxicity.[3]
This guide, intended for researchers in drug development, outlines a tiered, hierarchical strategy for the cellular characterization of these novel phenylbutanoic acid derivatives. Since the specific biological target is unknown, our approach begins with broad assessments of cytotoxicity and progresses to sophisticated, unbiased methods for target identification, culminating in specific functional assays to elucidate the mechanism of action. This systematic workflow is designed to build a comprehensive pharmacological profile, ensuring that experimental choices are logical and that the resulting data is robust and trustworthy.
Tier 1: Foundational Assays - Assessing General Cytotoxicity
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[4] These foundational assays are crucial for establishing a therapeutic window and identifying a suitable concentration range for subsequent, more detailed mechanistic studies.[5] By employing orthogonal assays that measure different cellular processes (e.g., metabolic activity vs. membrane integrity), we can build a more confident and comprehensive cytotoxicity profile.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Detailed Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[9]
Detailed Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[10]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[11]
-
Incubation: Add the reaction mixture to the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add a stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Data Presentation: Example Cytotoxicity Data
| Compound Derivative | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Phenylbutanoic Acid-001 | A549 | MTT | 48 | 15.2 |
| Phenylbutanoic Acid-001 | A549 | LDH | 48 | 18.5 |
| Phenylbutanoic Acid-001 | HepG2 | MTT | 48 | 25.8 |
| Phenylbutanoic Acid-001 | HepG2 | LDH | 48 | 29.1 |
Visualization: General Cytotoxicity Screening Workflow
Caption: Workflow for assessing compound cytotoxicity using orthogonal assays.
Tier 2: Target Identification and Engagement
Once a compound's cytotoxic profile is established, the next critical step is to identify its molecular target(s). For novel compounds without a known mechanism, unbiased approaches are invaluable. The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are powerful methods for detecting direct drug-protein interactions in a native cellular environment.[13][14] These techniques are based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15]
Protocol 3: Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)
Principle: CETSA measures the thermal stability of a specific protein, typically by Western blot, while TPP uses quantitative mass spectrometry to assess stability changes across the entire proteome.[16]
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures to create a melt curve.[13]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the precipitated, denatured proteins by centrifugation.[15]
-
Protein Quantification and Analysis:
-
CETSA (Western Blot): Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to a candidate target protein.
-
TPP (Mass Spectrometry): Digest the soluble protein fractions into peptides, label with isobaric tags (e.g., TMT), and analyze by quantitative LC-MS/MS to determine the abundance of thousands of proteins at each temperature.[17]
-
-
Data Analysis:
-
CETSA: Quantify the band intensities from the Western blot and plot them against temperature to generate a melting curve. A shift in the curve for the compound-treated sample indicates target engagement.
-
TPP: Generate melting curves for each identified protein. Proteins that show a significant thermal shift in the presence of the compound are considered potential targets.[18]
-
Data Presentation: Example Thermal Proteome Profiling Data
| Protein ID | Function | Tₘ (Vehicle) (°C) | Tₘ (Compound) (°C) | ΔTₘ (°C) | p-value |
| P04637 | Tumor suppressor p53 | 45.1 | 45.3 | +0.2 | 0.45 |
| P11362 | Hsp90 | 52.8 | 53.1 | +0.3 | 0.31 |
| Q06830 | Kinase XYZ | 48.2 | 54.7 | +6.5 | <0.001 |
| P60709 | Actin, cytoplasmic 1 | 62.5 | 62.4 | -0.1 | 0.88 |
Visualization: CETSA/TPP Experimental Workflow
Caption: Workflow for target identification using CETSA and TPP.
Tier 3: Functional and Mechanistic Assays
Following the identification of a potential target or pathway from Tier 2, the subsequent step is to validate this finding and elucidate the compound's functional consequences. The choice of assay will be dictated by the nature of the identified target. Below are two hypothetical scenarios.
Scenario A: The identified target is a protein kinase
If TPP data suggests the compound binds to a specific kinase, a logical follow-up is to determine if the compound modulates its activity. This can be assessed by measuring the phosphorylation of a known downstream substrate of that kinase.
Protocol 4a: Western Blot for Phospho-protein Levels
Principle: This assay quantifies the change in the phosphorylation state of a target protein in response to compound treatment. It's crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state.[19]
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and treat with a dose-range of the compound for a suitable duration. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent, such as Bovine Serum Albumin (BSA), to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can cause high background.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using an appropriate substrate (e.g., ECL for HRP).
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody that detects the total amount of the substrate protein, regardless of its phosphorylation state.[21]
Visualization: Hypothetical Kinase Signaling Pathway
Caption: Induction of apoptosis via caspase activation by the test compound.
General Considerations and Best Practices
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For initial screening, a panel of cell lines from different tissue origins can provide valuable information on selectivity. [22]For target-driven studies, use cell lines where the target is known to be expressed and functional. [23]* Compound Handling: Ensure the compound is fully solubilized, typically in DMSO, to create a high-concentration stock. [24]When diluting into culture medium, be mindful of the final DMSO concentration, which should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Controls: The inclusion of appropriate controls is paramount for data interpretation. This includes vehicle-only controls, untreated controls, and positive controls (compounds with a known mechanism of action). [9]
References
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Springer Protocols. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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ACS Publications. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal proteome profiling (TPP) method can be performed in one of.... Retrieved from [Link]
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Mass Dynamics. (n.d.). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Retrieved from [Link]
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Intermediates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]
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Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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NIH. (2025). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. Retrieved from [Link]
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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Molecular Systems Biology. (n.d.). Thermal proteome profiling for interrogating protein interactions. Retrieved from [Link]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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PMC. (2023). Selection of optimal cell lines for high-content phenotypic screening. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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PMC. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Evaluation of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" Analogs as Potential Anti-Inflammatory Agents
Introduction: The Therapeutic Potential of Novel Phenylbutanoic Acid Analogs
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound class of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" and its analogs presents an intriguing scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a fluorinated nitrophenyl ring suggests the potential for potent biological activity, while the butanoic acid side chain is a common feature in many established NSAIDs, often facilitating interaction with the active site of cyclooxygenase (COX) enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of this promising class of compounds.
The strategic incorporation of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates.[1] However, the nitroaromatic moiety necessitates a thorough evaluation of potential toxicity, as compounds in this class have been associated with mutagenic and carcinogenic effects.[2][3] Therefore, a carefully designed in vivo testing cascade is paramount to ascertain both the therapeutic potential and the safety profile of these novel analogs.
This guide will focus on the foundational in vivo assays required to establish proof-of-concept for anti-inflammatory activity, with a primary focus on the carrageenan-induced paw edema model. Furthermore, we will delve into protocols for investigating the potential mechanism of action through in vivo cyclooxygenase inhibition assays.
Preclinical In Vivo Evaluation Workflow
A logical and phased approach is critical for the successful in vivo characterization of novel anti-inflammatory candidates. The following workflow is proposed, commencing with acute toxicity assessment, followed by efficacy studies in a relevant inflammation model, and culminating in mechanistic investigations.
Figure 1: Proposed preclinical in vivo evaluation workflow for "this compound" analogs. MTD: Maximum Tolerated Dose.
Part 1: Acute Toxicity and Dose Range Finding
Rationale: Before embarking on efficacy studies, it is imperative to establish the safety profile of the test compounds. Nitroaromatic compounds can exhibit toxicity, and an acute toxicity study is the first step in identifying a safe dose range for further experiments.[2][3][4] The OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method) is a widely accepted method for this purpose, using a reduced number of animals.
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD 423)
-
Animal Model: Female Wistar rats (8-12 weeks old, 180-220 g). Justification: Rats are a commonly used species for toxicological studies and are relevant for subsequent inflammation models.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Formulation: Prepare a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be adjusted to allow for a constant dosing volume (e.g., 10 mL/kg).
-
Dosing:
-
Start with a single oral dose of 300 mg/kg to one animal.
-
Observe the animal for 48 hours for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
If the animal survives without severe toxicity, dose two additional animals at the same level.
-
If mortality is observed, the next dose level should be reduced (e.g., 50 mg/kg).
-
If no toxicity is observed at 300 mg/kg, a higher dose (e.g., 2000 mg/kg) can be tested in a stepwise manner.
-
-
Observation Period: Observe all animals for a total of 14 days, with daily recording of clinical signs and body weight.
-
Endpoint: Determine the acute toxic class and the maximum tolerated dose (MTD), which is the highest dose that does not cause mortality or significant signs of toxicity.
Part 2: In Vivo Anti-Inflammatory Efficacy
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[5][6] Carrageenan injection into the rat paw induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase (3-5 hours) primarily driven by prostaglandins, making it suitable for assessing potential COX inhibitors.[7]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-180 g). Justification: This model is well-characterized in rats, and males are often used to avoid hormonal cycle variations.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive control (e.g., Indomethacin, 5 mg/kg, p.o.)[7]
-
Group 3-5: Test compound (e.g., 10, 30, and 100 mg/kg, p.o.). Doses should be selected based on the MTD determined in Protocol 1.
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally 30-60 minutes prior to carrageenan injection.[8]
-
Measure the initial volume of the right hind paw using a plethysmometer.[9]
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[7]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control.
-
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical) | % Inhibition (Hypothetical) |
| Vehicle Control | - | 0.85 ± 0.08 | - |
| Indomethacin | 5 | 0.32 ± 0.05 | 62.4% |
| Analog X | 10 | 0.68 ± 0.07 | 20.0% |
| Analog X | 30 | 0.45 ± 0.06 | 47.1% |
| Analog X | 100 | 0.35 ± 0.04 | 58.8% |
| p < 0.05 compared to vehicle control. |
Part 3: Mechanistic Studies - In Vivo Cyclooxygenase Inhibition
Rationale: Given the structural similarities of the target compounds to known NSAIDs, investigating their effect on cyclooxygenase (COX) activity is a logical next step. An in vivo COX inhibition assay can provide evidence of target engagement in a whole-animal system.
Protocol 3: In Vivo COX-1 and COX-2 Inhibition Assay
-
Animal Model: Male Wistar rats (200-250 g).
-
Groups: Similar to the paw edema study (vehicle, positive control, and test compound groups). A selective COX-2 inhibitor (e.g., celecoxib) can be included for comparison.
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
For COX-1 activity: One hour after treatment, collect blood via cardiac puncture into tubes containing an anticoagulant. Platelet thromboxane B2 (TXB2) levels, a stable metabolite of the COX-1 product TXA2, will be measured.
-
For COX-2 activity: One hour after treatment, inject lipopolysaccharide (LPS) (1 mg/kg, i.p.) to induce COX-2 expression. Two hours after LPS injection, collect blood. Plasma prostaglandin E2 (PGE2) levels, a major product of COX-2 in this model, will be measured.
-
-
Sample Analysis:
-
Centrifuge blood samples to separate plasma and platelets.
-
Measure TXB2 and PGE2 levels using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 and PGE2 production for each treated group compared to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Figure 2: Simplified schematic of the cyclooxygenase (COX) pathway and the potential inhibitory action of "this compound" analogs.
Pharmacokinetic Considerations
While specific pharmacokinetic data for "this compound" analogs are not yet available, general characteristics of NSAIDs can provide initial guidance. Most NSAIDs are well-absorbed orally, highly protein-bound, and have a small volume of distribution.[10] Elimination is primarily through hepatic metabolism.[10] The presence of fluorine may alter the pharmacokinetic profile, potentially affecting half-life and clearance.[11] Preliminary pharmacokinetic studies in rats are highly recommended to determine key parameters such as Cmax, Tmax, AUC, and half-life, which will inform dose selection and frequency for more advanced in vivo models.
Conclusion and Future Directions
The in vivo protocols outlined in this application note provide a robust framework for the initial characterization of "this compound" analogs as potential anti-inflammatory agents. A positive outcome in the carrageenan-induced paw edema model, coupled with evidence of in vivo COX inhibition, would provide strong rationale for further development.
Future studies should include more chronic models of inflammation (e.g., adjuvant-induced arthritis), a comprehensive safety pharmacology and toxicology program, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling. The potential for off-target effects and the long-term consequences of the nitroaromatic moiety must be thoroughly investigated to ensure a favorable risk-benefit profile for this promising class of compounds.
References
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- Hao, Y., Sun, G., & Fan, T. (2020). In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse.
- Sizochenko, N., Gooch, A., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15237.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Palani, A. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Heger, E., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. Metabolites, 12(4), 341.
- Goyal, R. K., et al. (2017). Various animal models for preclinical testing of anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1448-1456.
- Jäger, A. K., et al. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14761.
-
Gising, J., et al. (2023). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]
- Chou, C. T., et al. (1998). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- Sharma, J. N., & Mohamad, A. A. S. (2015). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 6(5), 1836-1845.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid. We provide in-depth troubleshooting advice, frequently asked questions, and an optimized experimental protocol to help you navigate the complexities of this synthesis and maximize your yield and purity. The methodologies described herein are based on established chemical principles, including electrophilic aromatic substitution and selective reduction reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and key reaction parameters.
Q1: What is the most reliable and scalable synthetic route for this compound?
A common and robust strategy involves a two-step process starting from 1-fluoro-2-methyl-4-nitrobenzene:
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Friedel-Crafts Acylation: The aromatic ring is acylated with succinic anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 4-(4-fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid.
-
Keto Group Reduction: The ketone in the intermediate is selectively reduced to a methylene group to yield the final product. A Clemmensen reduction (using amalgamated zinc and HCl) is often effective for this transformation, as it is performed under acidic conditions which are compatible with the nitro group.
Q2: Why is the Friedel-Crafts acylation step often the most challenging?
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, but its success is highly dependent on several factors. The aromatic ring in this specific synthesis is deactivated by the presence of two electron-withdrawing groups (a nitro group and a fluorine atom), making it less reactive towards electrophilic substitution. The key to a successful reaction lies in carefully controlling the reaction temperature and using a sufficient stoichiometric amount of a highly active Lewis acid catalyst, such as anhydrous aluminum chloride, to drive the reaction forward.[1]
Q3: What are the primary challenges during the reduction of the keto-acid intermediate?
The main challenge is achieving selective reduction of the ketone without affecting the nitro group.
-
Catalytic Hydrogenation: Standard hydrogenation methods (e.g., H₂/Pd-C) are generally unsuitable as they would preferentially reduce the nitro group to an amine.
-
Wolff-Kishner Reduction: This method uses hydrazine and a strong base at high temperatures. It is a viable alternative but can be incompatible with other functional groups and requires stringent anhydrous conditions.
-
Clemmensen Reduction: This method, using zinc amalgam and concentrated hydrochloric acid, is highly effective for reducing aryl ketones that are stable in strong acid. The nitro group is generally stable under these conditions, making it a preferred method for this synthesis.
Q4: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material, intermediate, and product. Visualizing the spots under UV light will show the consumption of the starting material and the appearance of the product spot at a different Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What is the recommended method for purifying the final product?
The final product, being a carboxylic acid, can often be purified by recrystallization. A solvent system of toluene and hexane is a good starting point.[2] If the product is an oil or contains persistent impurities, column chromatography on silica gel is recommended. The acidic nature of the product means it may streak on the silica; this can often be suppressed by adding a small amount of acetic acid (0.5-1%) to the chromatography eluent.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield in Friedel-Crafts Acylation | 1. Inactive AlCl₃: Aluminum chloride is highly hygroscopic and loses activity upon exposure to moisture. 2. Reaction Temperature Too Low: The deactivated ring requires sufficient thermal energy to react. 3. Impure Starting Materials: Contaminants in the solvent or starting materials can inhibit the catalyst. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Ensure it is handled under inert (N₂ or Ar) atmosphere. 2. Cautiously increase the reaction temperature in 5-10°C increments, monitoring by TLC. 3. Ensure all reagents are pure and solvents are strictly anhydrous. |
| Formation of Isomers during Acylation | 1. High Reaction Temperature: Elevated temperatures can reduce the regioselectivity of the acylation. 2. Sub-optimal Solvent: The choice of solvent can influence isomer distribution. | 1. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Add the reagents slowly to control any exotherm. 2. Dichloromethane or 1,2-dichloroethane are common solvents; however, using the aromatic substrate itself as the solvent (if liquid) can sometimes improve selectivity.[1] |
| Incomplete Reduction of the Keto-Acid | 1. Poorly Prepared Zinc Amalgam: The activity of the zinc is crucial for the Clemmensen reduction. 2. Insufficient Acid or Reductant: The reaction requires a large excess of both amalgamated zinc and concentrated HCl. 3. Two-Phase System: The organic substrate may have poor solubility in the aqueous acidic medium. | 1. Prepare the zinc amalgam immediately before use by treating zinc powder with a mercury(II) chloride solution. Ensure the zinc is thoroughly coated. 2. Use a significant excess of both Zn(Hg) and concentrated HCl. Add fresh portions of HCl during the reaction to maintain a high acid concentration. 3. Add a co-solvent like toluene or dioxane to improve the solubility of the keto-acid and facilitate its contact with the zinc surface. |
| Product is an Intractable Oil or Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can act as crystallization inhibitors. 2. Incorrect Solvent System: The chosen solvent may not be suitable for inducing crystallization. | 1. Purify the crude product using silica gel column chromatography before attempting crystallization. 2. Experiment with various solvent systems. Start with a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., toluene). Add an anti-solvent (e.g., hexane) dropwise to the warm solution until turbidity appears, then cool slowly. |
| Unidentified Side Products Detected by NMR/MS | 1. Dehalogenation or Denitration: Harsh reaction conditions can sometimes lead to the loss of the fluoro or nitro groups. 2. Polymerization: Succinic anhydride can polymerize under strong Lewis acid conditions if not controlled. | 1. Analyze the mass spectrum of the side product to check for masses corresponding to the loss of F (19 Da) or NO₂ (46 Da). If observed, reduce reaction temperatures and/or reaction times. 2. Ensure the succinic anhydride is added portion-wise to the reaction mixture to maintain a low instantaneous concentration. |
Section 3: Optimized Synthesis Protocol
This protocol details the recommended procedure for the synthesis.
Step A: Friedel-Crafts Acylation to yield 4-(4-fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane via cannula under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 1-fluoro-2-methyl-4-nitrobenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in 1,2-dichloroethane.
-
Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension at 0°C. After the addition is complete, allow the mixture to warm to room temperature, and then heat to 50-60°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a toluene/hexane mixture to yield the keto-acid intermediate.
Step B: Clemmensen Reduction to yield this compound
-
Zinc Amalgam Preparation: In a fume hood, activate zinc powder (10 equivalents) by swirling with a 5% aqueous solution of mercury(II) chloride (HgCl₂) for 5 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water (3x).
-
Reaction Setup: To a round-bottom flask containing the zinc amalgam, add a solution of the keto-acid intermediate (1.0 equivalent) in toluene. Add concentrated hydrochloric acid (20 equivalents).
-
Reflux: Heat the vigorously stirred mixture to reflux. Add additional portions of concentrated HCl every hour for the first 4-6 hours to maintain acidic conditions.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the final product.
Section 4: Data & Visualizations
Reagent Stoichiometry Table
| Reagent | Mol. Wt. ( g/mol ) | Step | Stoichiometry |
| 1-Fluoro-2-methyl-4-nitrobenzene | 155.13 | A | 1.0 eq |
| Succinic Anhydride | 100.07 | A | 1.1 eq |
| Aluminum Chloride (Anhydrous) | 133.34 | A | 2.5 eq |
| 4-(4-fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid | 255.20 | B | 1.0 eq |
| Zinc (powder) | 65.38 | B | 10 eq |
| Concentrated HCl (37%) | 36.46 | B | ~20 eq |
Synthetic Pathway Diagram
Caption: Two-step synthesis of the target compound.
Troubleshooting Flowchart: Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for diagnosing low acylation yield.
References
-
ResearchGate. Synthesis. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Google Patents. WO 2025/109026 A1. This reference is noted as a future publication and is not directly cited in the text.
- Google Patents. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PubMed. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides.... Available at: [Link]
-
PubChem. 4-(4-Fluoro-3-methylphenyl)butanoic acid. Available at: [Link]
-
PrepChem. Synthesis of 2-(4-nitrophenyl)butyric acid. Available at: [Link]
-
ResearchGate. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]
-
NIH National Library of Medicine. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available at: [Link]
Sources
Technical Support Center: Purification of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
This guide provides in-depth troubleshooting advice and standardized protocols for the purification of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid (CAS No. 210346-38-6). Designed for researchers and drug development professionals, this document addresses common challenges encountered during the isolation and purification of this key synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the primary recommended methods for purifying this compound?
The purification strategy depends heavily on the impurity profile of the crude material. The principal methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product that is already relatively pure (>90%).
-
Acid-Base Extraction: A highly effective workup or initial purification step to separate the acidic target compound from neutral or basic impurities.
-
Column Chromatography: The method of choice for separating the target compound from impurities with similar polarities or when the crude product is of low purity.
Q2: What are the likely impurities I might encounter during synthesis?
Potential impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Regioisomers: Isomers formed from nitration at different positions on the aromatic ring.
-
Over-nitrated or Under-nitrated Species: Compounds with additional nitro groups or lacking the nitro group entirely.
-
Solvent Residues: Residual solvents from the reaction or initial workup steps.
Q3: How do I choose the right purification strategy for my sample?
The optimal purification workflow is determined by the initial purity of your crude product and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Purification strategy decision workflow.
Q4: What are the key physicochemical properties of this compound?
Understanding these properties is crucial for designing effective purification protocols.
| Property | Value | Source |
| CAS Number | 210346-38-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂FNO₄ | [1] |
| Molar Mass | 241.22 g/mol | [1] |
| Functional Groups | Carboxylic Acid, Nitro Group, Fluoro Group, Aromatic Ring | N/A |
| Acidity | The carboxylic acid group is acidic. The nitro group is electron-withdrawing, which can slightly increase the acidity of the carboxylic acid.[3] | N/A |
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific problems you may encounter during purification.
Crystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. Why is this happening and how can I fix it?
-
Cause: Oiling out occurs when the solution becomes supersaturated while the temperature is still above the melting point of your compound. This is common with lower-purity samples, as impurities can depress the melting point. The ideal solvent should have a boiling point below the compound's melting point.[4]
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved and the solution is not overly saturated.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath. Avoid shocking the hot solution by placing it directly in the freezer.
-
Change Solvent System: Select a solvent or solvent pair with a lower boiling point. For a similar compound, 2-(4-nitrophenyl)butyric acid, a mixture of toluene/hexane was effective.[5]
-
Q: My yield is very low after recrystallization. How can I improve it?
-
Cause: This typically results from using too much solvent, causing a significant amount of the product to remain in the mother liquor, or from premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.
-
Concentrate the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and reduce its volume by rotary evaporation. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be of lower purity.
-
Pre-heat Your Funnel: If you perform a hot filtration to remove insoluble impurities, pre-heat the filter funnel and flask to prevent the product from crystallizing on the filter paper.
-
Chromatography Issues
Q: I'm seeing poor separation and co-elution of impurities on my reversed-phase (C18) HPLC column. What can I try?
-
Cause: Standard C18 columns separate primarily based on hydrophobicity. Impurities with very similar structures and polarities to the target compound may co-elute.
-
Solutions:
-
Modify the Mobile Phase:
-
Suppress Ionization: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the carboxylic acid group, preventing it from interacting with residual silanols on the column and often sharpening the peak.
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.[6][7]
-
-
Change the Stationary Phase: Use a column with an alternative separation mechanism. A Phenyl-Hexyl column is an excellent choice for aromatic compounds, as it provides π-π interactions in addition to hydrophobic interactions, offering a different selectivity profile for nitro-aromatics.[7]
-
Q: My compound is showing significant peak tailing during HPLC analysis. What is the cause?
-
Cause: Peak tailing for acidic compounds like this one is often caused by secondary interactions between the negatively charged carboxylate and residual, positively charged silanol groups on the silica-based column packing.
-
Solutions:
-
Acidify the Mobile Phase: As mentioned above, adding 0.05-0.1% of an acid like TFA or formic acid to your mobile phase will keep the carboxylic acid protonated (neutral), minimizing interaction with silanols and producing a more symmetrical peak.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column for analyzing acidic compounds.
-
General Purity Issues
Q: My final product has a persistent yellow or brownish color. How can I remove it?
-
Cause: The color is likely due to highly conjugated, colored impurities, which can be common in reactions involving nitro-aromatic compounds.
-
Solutions:
-
Activated Carbon Treatment: Dissolve the compound in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-2% w/w), heat the mixture gently for a few minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal.[8][9] The product can then be recovered by recrystallization or solvent evaporation.
-
Recrystallization: A careful recrystallization may be sufficient to leave the colored impurities behind in the mother liquor.
-
Section 3: Standardized Protocols
These protocols are provided as a starting point and may require optimization based on your specific sample.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral or basic impurities.
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Method:
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Combine the aqueous layers. This layer now contains the deprotonated, water-soluble sodium salt of your product.
-
Slowly acidify the combined aqueous layers with 1M HCl with stirring. The product will precipitate out as the pH drops below 4.
-
Extract the precipitated product back into ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid.
Protocol 2: Standard Recrystallization
This protocol is for purifying an already semi-pure solid product.
Step-by-Step Method:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture) and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum.
Protocol 3: Flash Column Chromatography
This is a general guide for purification on a silica gel column.
Step-by-Step Method:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system (e.g., Hexanes:Ethyl Acetate with 1% acetic acid) should give your product a retention factor (Rƒ) of ~0.3. The addition of acetic acid helps to reduce peak tailing on the silica gel.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (the "mobile phase").
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified compound.
References
- JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google P
-
This compound - ChemBK. [Link]
-
Synthesis - ResearchGate. [Link]
-
Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. [Link]
-
Adsorption of N-Butanoic Acid from Aqueous Solutions on Activated Charcoal. [Link]
-
NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. [Link]
-
Synthesis of 2-(4-nitrophenyl)butyric acid - PrepChem.com. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]
-
Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution - ResearchGate. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 210346-38-6|this compound|BLD Pharm [bldpharm.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Identification of byproducts in "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" synthesis
Technical Support Center: Synthesis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
A logical approach to synthesizing the target molecule involves two key transformations:
-
Step 1: Friedel-Crafts Acylation. Reaction of 4-fluoro-3-methyl-1-nitrobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate ketoacid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid.
-
Step 2: Selective Reduction. Reduction of the ketone in the intermediate ketoacid to a methylene group, without reducing the nitro group, to yield the final product. A Wolff-Kishner reduction is suitable for this transformation due to its efficacy under basic conditions, which preserves the nitro group.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the proposed synthesis.
Part 1: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation reaction is showing low to no conversion. What are the likely causes?
A1: This is a common issue when working with deactivated aromatic rings. The starting material, 4-fluoro-3-methyl-1-nitrobenzene, is strongly deactivated by the electron-withdrawing nitro group, making it a poor nucleophile for electrophilic aromatic substitution.[3]
-
Causality: The nitro group withdraws electron density from the benzene ring, reducing its reactivity towards the electrophilic acylium ion generated from succinic anhydride and AlCl₃.[4] Additionally, the Lewis acid catalyst (AlCl₃) can complex with the nitro group's oxygen atoms, further deactivating the ring.[5]
-
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, acylations require at least a stoichiometric amount of Lewis acid because the product ketone also complexes with the catalyst.[6][7] For deactivated substrates, using a molar excess (e.g., 2-3 equivalents) of AlCl₃ can help drive the reaction.
-
Increase Temperature: Forcing conditions may be necessary. Carefully increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Choice of Solvent: Using nitrobenzene as a solvent can sometimes be effective for Friedel-Crafts reactions on deactivated substrates, as it is highly polar and unreactive under these conditions.[8][9]
-
Q2: I've isolated my product, but NMR and Mass Spec analysis suggest the presence of multiple isomers. How can I identify them and improve regioselectivity?
A2: The formation of regioisomers is a significant challenge due to the competing directing effects of the substituents on the aromatic ring.
-
Causality & Isomer Identification:
-
The methyl group is an ortho-, para- director.
-
The fluorine atom is also an ortho-, para- director.
-
The nitro group is a meta- director.
The primary product is expected to be the desired 4-(4-fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid . However, acylation at other positions can occur. The most likely byproduct is the 2-(4-fluoro-3-methyl-5-nitrophenyl)-4-oxobutanoic acid . Differentiating these isomers can be achieved using analytical techniques.[10][11][12][13]
-
| Isomer | Predicted ¹H NMR Aromatic Signals | Rationale |
| Desired Product | Two doublets, one for the proton ortho to the acyl group and one for the proton ortho to the nitro group. | The electronic environments of the two aromatic protons are distinct. |
| Potential Byproduct | Two singlets or two narrow doublets. | The two aromatic protons would be meta to each other, resulting in minimal coupling. |
-
Troubleshooting & Optimization:
-
Control Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Vary the Lewis Acid: Bulkier Lewis acids might favor acylation at less sterically hindered positions.[14] Experimenting with milder catalysts like FeCl₃ or ZnCl₂ could also alter the isomer ratio.
-
Purification: Careful column chromatography is the most effective method for separating these isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, will be necessary.
-
Part 2: Wolff-Kishner Reduction
Q3: The Wolff-Kishner reduction of my ketoacid is incomplete or has failed. What went wrong?
A3: The Wolff-Kishner reduction requires harsh conditions (strong base and high temperatures) which can lead to several complications.[15]
-
Causality: The first step of the Wolff-Kishner reduction is the formation of a hydrazone intermediate.[2][16] This can be slow if the ketone is sterically hindered. The subsequent elimination requires a very high temperature to overcome the activation energy for the formation of the diimide anion and the evolution of nitrogen gas.[17]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water can interfere with the reaction. Ensure all reagents and glassware are dry.
-
Use a High-Boiling Point Solvent: A solvent like ethylene glycol or diethylene glycol is essential to reach the required reaction temperatures (typically 180-200 °C).[1]
-
Pre-form the Hydrazone: In some cases, it can be advantageous to first form the hydrazone under milder conditions and then subject the isolated hydrazone to the strong base and high temperature.[17]
-
Q4: My final product is impure. What are the likely byproducts of the Wolff-Kishner reduction?
A4: Several side reactions can occur under the harsh conditions of the Wolff-Kishner reduction.
-
Causality & Byproduct Identification:
-
Azine Formation: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine. This is more likely if the ketone is not fully converted to the hydrazone before the temperature is raised.[17]
-
Incomplete Reduction: If the reaction is not heated sufficiently or for long enough, the hydrazone intermediate may be isolated instead of the fully reduced product.
-
Clemmensen Reduction Issues (Alternative Method): While the Wolff-Kishner is preferred, it's important to note that a Clemmensen reduction (using zinc amalgam and HCl) would be unsuitable here. The strongly acidic conditions would likely reduce the nitro group to an amine.[18][19][20][21][22]
-
| Compound | Identification Method | Notes |
| Starting Ketoacid | TLC, LC-MS | Compare Rf value with the starting material. |
| Hydrazone Intermediate | ¹H NMR, Mass Spec | Look for characteristic N-H protons in the NMR and the corresponding mass in MS. |
| Azine Dimer | Mass Spec | A mass corresponding to (2 * Mketoacid) - H₂O. |
-
Troubleshooting & Purification:
-
Vigorous Heating: Ensure the reaction mixture reaches and maintains the target temperature to drive the reaction to completion.
-
Purification: The final product is an acid, which allows for an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., NaHCO₃). The desired product will move to the aqueous layer. This layer can then be separated, acidified with HCl, and the precipitated product can be filtered or extracted.
-
Experimental Workflow & Visualization
Workflow for Byproduct Identification
The following diagram illustrates the logical workflow for identifying potential byproducts during the synthesis.
Caption: Troubleshooting workflow for synthesis.
References
-
ResearchGate. (n.d.). How can an aromatic ketone be reduced in the presence of a nitro group? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]
-
LookChem. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Chad's Prep. (n.d.). The Clemmensen and Wolff Kishner Reductions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of gamma-(nitrophenyl)butyronitriles.
-
Quora. (n.d.). Is nitrobenzene a suitable solvent for Friedel–Crafts alkylation while benzene is not? Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Unacademy. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? Retrieved from [Link]
-
PSIBERG. (2022). Friedel-Craft Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
PubMed. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Retrieved from [Link]
-
YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]
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Technical Support Center: Troubleshooting HPLC Separation of Nitrophenyl Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitrophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when separating these molecules. Nitrophenyl compounds, characterized by their aromatic ring and polar nitro group, present unique chromatographic behaviors that require a nuanced approach to method development and troubleshooting.
This resource provides in-depth, experience-driven solutions in a direct question-and-answer format, explaining the fundamental principles behind each recommendation to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my nitrophenol peaks showing significant tailing?
Answer: Peak tailing for polar analytes like nitrophenols is one of the most common issues in reversed-phase HPLC. The primary cause is unwanted secondary interactions between your analytes and the stationary phase.[1] Specifically, the polar nitro and hydroxyl groups of nitrophenols can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3]
These silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.5-4.5.[4] This creates highly active sites that can adsorb your polar analytes through strong polar or ion-exchange interactions, delaying their elution relative to the main peak and causing a characteristic "tail".[5][6]
Solutions:
-
Lower Mobile Phase pH: Decrease the mobile phase pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanols are protonated (Si-OH), suppressing their ionization and minimizing the problematic secondary interactions.[3]
-
Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that has been thoroughly "end-capped." End-capping is a process where bulky chemical groups are bonded to the silica surface to physically block access to most residual silanols.[1][2][6][7] Columns with low silanol activity are specifically designed to provide better peak shape for polar and basic compounds.[8]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different selectivity, such as a Phenyl or Pentafluorophenyl (PFP) phase, can be beneficial. These phases offer alternative separation mechanisms like π-π interactions which can improve peak shape for aromatic compounds.
Q2: My retention times are drifting and inconsistent between runs. What's the cause?
Answer: Retention time drift is a sign of an unstable chromatographic system. For nitrophenyl compounds, this can stem from several sources, often related to the column, mobile phase, or instrument hardware.[9][10]
Common Causes & Troubleshooting Steps:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase.[9][11] If you change the mobile phase composition or have just started the system, ensure you flush the column with at least 10-20 column volumes of the new mobile phase before injecting your first sample.[9]
-
Mobile Phase Instability:
-
Composition Change: Volatile organic solvents (like acetonitrile) can evaporate over time, changing the mobile phase ratio and affecting retention.[12] Always use fresh mobile phase and keep reservoirs covered.[13]
-
pH Drift: If you are using a buffer, ensure it is prepared correctly and its pH is stable. The retention of ionizable compounds like nitrophenols is highly sensitive to pH.[14][15]
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention; a change of just 1°C can alter retention times by 1-2%.[12] Using a thermostatted column compartment is crucial for achieving reproducible results.[11][16]
-
Flow Rate Inconsistency: Drifting retention times for all peaks in the same direction often points to a problem with the pump or flow rate.[17] Check for leaks, ensure pump seals are in good condition, and verify the flow rate.[13]
In-Depth Troubleshooting & Method Development
**Q3: I am struggling to achieve baseline resolution between my ortho-, meta-, and para-nitrophenol isomers. How can I improve the separation?
Answer: Separating structural isomers is a classic chromatographic challenge because they often have very similar physicochemical properties. For nitrophenol isomers, the key is to exploit the subtle differences in their polarity and shape using a systematic method development approach. The typical elution order in reversed-phase is para > meta > ortho, but this can change based on conditions.
The workflow below outlines a systematic process for optimizing the separation of these challenging isomers.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Improving the solubility of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" for biological assays
Welcome to the dedicated technical support guide for improving the solubility of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" (Catalog No. 210346-38-6) for biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common solubility challenges encountered with this compound.
Understanding the Molecule: Key Physicochemical Properties
Before delving into dissolution protocols, it's crucial to understand the inherent properties of this compound that influence its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₄ | [1][2] |
| Molecular Weight | 241.22 g/mol | [1][2] |
| Structure | Aromatic carboxylic acid with fluoro, methyl, and nitro substitutions. | [1] |
| Predicted pKa | ~3.85 (based on the structurally similar 4-nitrophenylacetic acid) | [3] |
| General Solubility | Expected to have low aqueous solubility, a common trait for nitrophenyl carboxylic acids. | [4][5] |
The presence of the carboxylic acid functional group is the key to manipulating its solubility. At a pH below its pKa, the compound will be in its neutral, less soluble form. Conversely, at a pH above its pKa, it will be deprotonated to its carboxylate salt form, which is significantly more water-soluble.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and solubilization of this compound.
Q1: What is the best initial solvent to use for creating a high-concentration stock solution?
A1: For creating a high-concentration stock solution, we recommend starting with an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic compounds.[6] Other potential organic solvents include N,N-dimethylformamide (DMF) and ethanol.[7] However, for most biological applications, especially cell-based assays, creating a stock solution in DMSO is the most common and recommended practice.
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix this?
A2: This is a common phenomenon known as "crashing out" or precipitation upon dilution. A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment.[8] The drastic change in solvent polarity when a small volume of DMSO stock is added to a large volume of aqueous buffer can cause the compound's solubility limit to be exceeded, leading to precipitation.[8]
To address this, you can:
-
Lower the final concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit.
-
Use a pH-adjusted buffer: As this is a carboxylic acid, increasing the pH of your aqueous buffer will significantly enhance its solubility.
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate better mixing and reduce localized high concentrations that can trigger precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture media at or below 0.5%.[1] Many robust cell lines can tolerate up to 1%, but some, particularly primary cells, can be sensitive to concentrations as low as 0.1%.[1] It is always best practice to perform a vehicle control experiment to determine the effect of the highest concentration of DMSO used in your assay on your specific cell line.[2]
Q4: Can I use pH modification to dissolve this compound directly in an aqueous buffer?
A4: Yes, this is a highly effective strategy. Given the compound's carboxylic acid group with an estimated pKa of around 3.85, you can deprotonate it to its more soluble salt form by dissolving it in a basic solution. A dilute solution of sodium hydroxide (NaOH) can be used for this purpose.[5] This approach is particularly useful if you need to avoid organic solvents entirely.
Experimental Protocols & Troubleshooting Guide
This section provides step-by-step protocols for solubilizing this compound and a guide to troubleshoot common issues.
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
This is the recommended starting point for most applications.
Objective: To prepare a concentrated stock solution for serial dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM, 50 mM). The formula is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
Weigh the compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial.
-
Dissolve the compound: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Assisted Solubilization in Aqueous Buffer
Use this method when organic solvents must be avoided or when precipitation is an issue with DMSO stock dilutions.
Objective: To dissolve the compound by forming its soluble salt in a basic solution.
Materials:
-
This compound powder
-
0.1 N NaOH solution, sterile-filtered[5]
-
Sterile water or desired aqueous buffer (e.g., PBS)
-
pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the compound: Weigh the desired amount of the compound into a sterile tube.
-
Add NaOH: Add a small volume of 0.1 N NaOH dropwise while vortexing. The goal is to use a minimal amount of base to achieve dissolution.
-
Check for dissolution: Continue adding NaOH until the compound is fully dissolved.
-
Adjust pH (if necessary): If the final application is sensitive to high pH, you can carefully adjust the pH downwards with a dilute HCl solution. However, be aware that if the pH drops below the compound's pKa, it may precipitate.
-
Bring to final volume: Add your desired sterile buffer or water to reach the final target concentration.
-
Sterile filter: Pass the final solution through a 0.22 µm syringe filter to ensure sterility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates upon dilution of DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility limit. | - Perform a serial dilution of your stock in the final assay buffer to determine the maximum soluble concentration.[8]- Lower the starting concentration for your experiment. |
| Poor mixing technique. | - Add the DMSO stock to the buffer slowly while continuously vortexing or stirring.- Pre-warm the aqueous buffer to 37°C to potentially increase solubility. | |
| The compound will not dissolve in 100% DMSO, even with sonication. | The desired stock concentration is too high. | - Try to dissolve a smaller amount of the compound in the same volume of DMSO to determine the solubility limit.- Gently warm the solution to 37°C, but be cautious of potential compound degradation with prolonged heat. |
| Inconsistent results between experiments. | Precipitation in some wells but not others. | - Visually inspect your assay plates for any signs of precipitation before reading.- Ensure your stock solution is fully dissolved before each use (bring to room temperature and vortex). |
| Degradation of the compound in solution. | - Prepare fresh dilutions from your frozen stock for each experiment.- Avoid repeated freeze-thaw cycles by aliquoting your stock solution. | |
| Vehicle control (DMSO only) shows toxicity or affects the assay outcome. | The final DMSO concentration is too high for your cell line. | - Reduce the final DMSO concentration to ≤ 0.1%.[1]- This may require preparing a lower concentration DMSO stock.- Always run a vehicle control to be able to normalize your data. |
Visualizing the Workflow
Decision Tree for Solubilization Strategy
Caption: Decision-making workflow for solubilizing the compound.
Stock Solution and Serial Dilution Workflow
Caption: General workflow for stock solution preparation and serial dilution.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Assay Guidance Manual. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. National Center for Biotechnology Information. [Link]
-
ChemBK. This compound. [Link]
-
MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
Zhang, et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
ResearchGate. (2016). The effect of pH on extraction of carboxylic acids. [Link]
-
Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2019). Formulating Poorly Water Soluble Drugs. [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Solarbio. (2026, January 15). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]
-
Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility. [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. [Link]
-
BioAssay Systems. Troubleshooting. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Reddit. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
Chemistry LibreTexts. (2025, August 18). Preparing Solutions. [Link]
-
de Oliveira, M. A. L., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. [Link]
-
ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]
-
Zhang, S., et al. (2020). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal. [Link]
-
Homework.Study.com. Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-4-(2-fluoro-5-methylphenyl)butanoic acid | C11H14FNO2 | CID 83810027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability issues of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" in solution
An In-Depth Guide for Researchers on Solution Stability
Welcome to the technical support center for "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" (CAS 210346-38-6).[1] This guide, prepared by our Senior Application Scientists, is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential stability issues of this compound in solution. We will delve into the underlying chemical principles, offer troubleshooting advice, and provide detailed protocols to help you ensure the integrity of your experiments.
I. Understanding the Molecule: A Proactive Approach to Stability
"this compound" is a complex organic molecule with several functional groups that can influence its stability in solution. A proactive understanding of its structure is key to anticipating and mitigating potential degradation.
Molecular Structure Breakdown
-
Nitroaromatic System: The nitrophenyl group is the most reactive part of the molecule. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and can contribute to the molecule's overall recalcitrance to oxidative degradation.[2][3] Nitroaromatic compounds are known to be sensitive to light and can undergo reduction under certain conditions.[4][5]
-
Carboxylic Acid Moiety: The butanoic acid chain provides a site for pH-dependent ionization.[6][7] The solubility and stability of the compound can be significantly influenced by the pH of the solution due to the protonation state of the carboxyl group.[8][9]
-
Fluoro and Methyl Substituents: The fluoro and methyl groups on the aromatic ring are generally stable but modify the electronic properties of the ring, which can subtly influence the reactivity of the nitro group and the ring itself.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with "this compound" in solution.
FAQs
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to the carboxylic acid group, solubility is pH-dependent. For initial stock solutions, organic solvents like DMSO, DMF, or ethanol are recommended. For aqueous buffers, the ionized carboxylate form at pH > 5 will be more soluble than the protonated form at lower pH.[8] Always start with a small amount to test solubility before preparing a large stock.
Q2: How should I store the stock solution?
A2: Stock solutions should be stored at -20°C or -80°C to minimize degradation. Protect from light by using amber vials or wrapping vials in aluminum foil.[4] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds are often photosensitive.[4][10] Exposure to UV or even ambient light can lead to photodegradation.[11] It is crucial to handle the compound and its solutions under subdued light conditions and use light-blocking containers for storage and during experiments whenever possible.
Q4: Can the compound degrade in my aqueous experimental buffer?
A4: Yes, degradation in aqueous buffers can occur, primarily through hydrolysis, especially at pH extremes (acidic or alkaline conditions).[12] The rate of degradation will depend on the pH, temperature, and buffer composition. It is essential to assess the compound's stability in your specific experimental buffer.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time. | Chemical degradation in solution. | Perform a stability study in your experimental buffer. Analyze samples by HPLC at different time points to quantify the parent compound.[13][14] Consider preparing fresh solutions for each experiment. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see Section IV) to intentionally generate and identify potential degradants.[15][16] This helps in developing a stability-indicating analytical method. |
| Precipitation of the compound from an aqueous solution. | Poor solubility, possibly due to a change in pH or temperature. | Check the pH of your solution. The compound is more soluble at neutral to basic pH.[8] You may need to add a small percentage of an organic co-solvent (e.g., DMSO) or adjust the pH. |
| Color change of the solution (e.g., yellowing). | Degradation, often related to the nitro group. This can be due to light exposure or reaction with solution components. | Protect the solution from light.[4] Ensure all solution components are compatible and of high purity. Re-evaluate storage conditions. |
III. Key Degradation Pathways
Understanding the potential chemical reactions that can lead to the degradation of "this compound" is fundamental to designing robust experiments.
1. Hydrolysis
The compound could be susceptible to hydrolysis under strongly acidic or basic conditions. While the core structure is relatively stable, extreme pH can promote reactions. Basic conditions, in particular, can sometimes lead to hydroxylation of the aromatic ring in certain nitroaromatic compounds.[17]
2. Photodegradation
Nitroaromatic compounds can absorb UV-visible light, leading to an excited state that can undergo various reactions.[4] This can result in the reduction of the nitro group or other complex rearrangements, leading to a loss of the parent compound.[11]
3. Reduction of the Nitro Group
The nitro group is susceptible to reduction, which can occur in the presence of reducing agents in the medium or through certain biological systems. This would convert the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group, significantly altering the molecule's properties.
Below is a diagram illustrating the potential points of instability on the molecule.
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). [12]2. Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Photolytic Degradation: Expose a solution of the compound (in a transparent vial) to light conditions as specified in ICH Q1B guidelines. Prepare a control sample wrapped in foil to protect it from light.
-
Thermal Degradation: Store a sample of the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Control Sample: Prepare a sample diluted in water/solvent mixture and keep it at 4°C in the dark.
-
-
Incubation: Incubate the samples under the specified conditions. It is recommended to pull time points (e.g., 2, 4, 8, 24, 48 hours) to monitor the rate of degradation.
-
Sample Quenching & Analysis:
-
At each time point, withdraw an aliquot.
-
For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze all samples, including the control, by a validated stability-indicating HPLC method. [18][19]5. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products. If using an LC-MS system, the mass-to-charge ratio of these new peaks can help in their identification. [14]
-
This guide provides a foundational framework for addressing the stability of "this compound." By applying these principles and protocols, researchers can ensure the integrity of their solutions and the validity of their experimental outcomes. For further specific inquiries, please do not hesitate to contact our technical support team.
V. References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Rao, B. M., & Kumar, K. P. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 2(1), 1-8. Retrieved from [Link]
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Dong, M. W. (2022, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(11), 12-23. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250–272. Retrieved from [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Retrieved from [Link]
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Williams, R. E., & Williams, R. K. (2004). Bacterial pathways for degradation of nitroaromatics. Journal of Industrial Microbiology & Biotechnology, 31(6), 261-270. Retrieved from [Link]
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ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
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Ramireddy, B. R., & Behara, J. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Pharmaceutical Research International, 35(19), 30-40. Retrieved from [Link]
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Semantic Scholar. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
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Lipczynska-Kochany, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 40(6-7), 1359-1373. Retrieved from [Link]
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Dermer, O. C., & Druker, L. J. (1940). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. Proceedings of the Oklahoma Academy of Science, 20, 87-88. Retrieved from [Link]
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Ge, X., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 747-752. Retrieved from [Link]
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Lipczynska-Kochany, E. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 41(8), 1635-1652. Retrieved from [Link]
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LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
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Ingenta Connect. (2022, June 1). A Review of Nitro-Hydroxylation Transformation on Aromatic Ring. Retrieved from [Link]
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Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]
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Al-Shdefat, R., et al. (2017). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of analytical methods in chemistry, 2017, 8513813. Retrieved from [Link]
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Quora. (2021, August 11). What is the standard pH of carboxylic acids?. Retrieved from [Link]
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AIP Publishing. (2018, December 26). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics. Retrieved from [Link]
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Technical Support Center: Synthesis of Fluorinated Aromatic Compounds
Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common pitfalls and address frequently encountered challenges in aromatic fluorination. The introduction of fluorine into an aromatic scaffold can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making it a cornerstone of modern drug discovery and materials science.[1][2] However, the unique reactivity of fluorine and the often harsh conditions required for its introduction present significant synthetic hurdles.[3][4]
This guide provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just the solution but the underlying chemical principles to empower you to solve problems effectively.
Part 1: Troubleshooting Nucleophilic Aromatic Fluorination (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for installing fluorine, particularly on electron-deficient aromatic rings. The reaction relies on a fluoride source, typically an alkali metal fluoride like KF or CsF, displacing a leaving group (e.g., -Cl, -NO₂).[5]
Frequently Asked Questions (FAQs)
Question 1: My SNAr fluorination is sluggish or fails completely. What are the likely causes?
Answer: This is a common issue often traced back to three critical factors: insufficient activation of the substrate, poor solubility of the fluoride salt, or the presence of trace water.
-
Substrate Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate. Its stability is paramount. The reaction is significantly more favorable when strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are positioned ortho or para to the leaving group. If your substrate lacks this activation, the energy barrier for the initial nucleophilic attack is likely too high.
-
Fluoride Source and Solubility: Alkali metal fluorides like KF have very high lattice energies and are often poorly soluble in common organic solvents. If the fluoride salt is not sufficiently dissolved and "naked," its nucleophilicity is drastically reduced.
-
Solution: Employ a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane to improve salt solubility.[6] The use of phase-transfer catalysts (e.g., quaternary ammonium salts) or crown ethers (e.g., 18-crown-6) is highly effective at sequestering the metal cation, liberating a more nucleophilic "naked" fluoride anion.[7] CsF is more soluble and reactive than KF but is also more expensive. A mechanochemical, solid-state approach using KF with quaternary ammonium salts has also been shown to be effective and avoids high-boiling solvents.[8]
-
-
Anhydrous Conditions: Trace amounts of water can severely hinder the reaction. Water molecules will strongly solvate the fluoride anion through hydrogen bonding, reducing its nucleophilicity.[6][7] Furthermore, water can compete as a nucleophile, leading to undesired hydroxylation byproducts.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents and dry fluoride salts by heating under vacuum before use. Handling reagents under an inert atmosphere (N₂ or Ar) is best practice.[9]
-
Question 2: I'm observing significant amounts of side products, such as hydroxylation or elimination. How can I suppress these?
Answer: The formation of byproducts points to issues with reaction conditions or substrate stability.
-
Hydroxylation: As mentioned, this arises from residual water. Rigorous drying of the entire system is the primary solution.
-
Elimination: If your substrate has protons on a carbon adjacent to an activating group, elimination can compete with substitution, especially at high temperatures.
-
Leaving Group Choice: While counterintuitive to SN2 logic, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack.[10][11] The high electronegativity of the other halogen leaving groups (Cl, Br) activates the ring towards attack. Using an aryl fluoride as a starting material for substitution with another nucleophile is often very effective.[12]
Part 2: Navigating Electrophilic Aromatic Fluorination
Electrophilic fluorination is used for electron-rich aromatic and heteroaromatic systems. It employs reagents with an electron-deficient fluorine atom ("F⁺" source), such as Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI).[13][14]
Frequently Asked Questions (FAQs)
Question 1: My electrophilic fluorination is yielding a mixture of regioisomers (ortho, meta, para). How can I improve selectivity?
Answer: Regioselectivity in electrophilic aromatic substitution (EAS) is governed by the electronic and steric influence of the existing substituents on the ring. Poor selectivity is a frequent challenge.[5]
-
Re-evaluate Directing Groups: The outcome is dictated by established EAS principles. Electron-donating groups (e.g., -OR, -NR₂) are strongly activating and ortho, para-directing. Halogens are deactivating but still ortho, para-directing. Analyze your substrate's directing groups to predict the favored positions.
-
Steric Hindrance: Bulky directing groups can hinder fluorination at the ortho position, favoring the para product. You can sometimes leverage this by choosing a bulkier fluorinating reagent if one is available.
-
Solvent and Temperature: These parameters can influence the isomer ratio. Non-polar solvents may favor the less polar para isomer. Lowering the reaction temperature can sometimes increase selectivity by favoring the product of the lower activation energy pathway.
-
Directed Fluorination: For substrates with appropriate functional groups (e.g., amides, pyridines), transition-metal-catalyzed, directed C-H fluorination can provide excellent regioselectivity, though this requires developing a new methodology.[12]
Question 2: The reaction is producing low yields and significant byproducts, possibly from over-fluorination or dearomatization. What's going wrong?
Answer: These issues stem from the high reactivity of either the substrate or the fluorinating agent.
-
Over-fluorination: Highly activated substrates (like phenols or anilines) can undergo multiple fluorination events.[9]
-
Solution: Use a milder, less reactive "F⁺" source.[15] Reduce the equivalents of the fluorinating agent (start with 1.0-1.2 eq.) and lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-fluorinated product is dominant.
-
-
Dearomatization: This is a known side reaction, especially with phenol substrates.[13] The intermediate carbocation can be attacked by a nucleophile, leading to non-aromatic products.
-
Reagent Incompatibility: A critical safety and performance pitfall is reagent-solvent incompatibility. Selectfluor® can react violently and exothermically with solvents like DMF, DMSO, and pyridine. [16] Always verify compatibility before setting up a reaction. Acetonitrile is a commonly used and generally safe solvent for many electrophilic fluorinations.[16]
Troubleshooting Flowchart for Electrophilic Fluorination
Caption: Troubleshooting workflow for electrophilic fluorination.
Part 3: Challenges in Transition-Metal-Catalyzed Fluorination
Palladium-catalyzed cross-coupling has emerged as a method to fluorinate aryl halides and triflates, but it is fraught with challenges, primarily the difficult C-F reductive elimination step.[17]
Frequently Asked Questions (FAQs)
Question 1: My Pd-catalyzed fluorination of an aryl bromide/triflate is not working. What is the most likely bottleneck?
Answer: The single greatest challenge in Pd-catalyzed fluorination is the final C(aryl)-F reductive elimination from the Pd(II) intermediate. This step is kinetically challenging due to the high energy of the C-F bond being formed and potential side reactions of the fluoride ligand.[17]
-
Ligand Choice is Critical: Standard cross-coupling ligands are often ineffective. Success relies on specialized, sterically hindered biaryl phosphine ligands (e.g., Buchwald-type ligands) that promote the difficult reductive elimination step.[17] A fluorinated version of a biaryl phosphine ligand has been shown to enable room-temperature fluorination.[17]
-
Fluoride Source and Additives: The choice of fluoride salt is crucial for the transmetalation step (halide exchange on the Pd center). Silver fluoride (AgF) is often used for aryl bromides to drive the reaction via the precipitation of AgBr.[18] Cesium fluoride (CsF) is common for aryl triflates.
-
Catalyst Inhibition: Five-membered heteroaryl substrates can be particularly challenging. The nitrogen atoms in azole-containing substrates can act as inhibitors by coordinating to the palladium center, shutting down the catalytic cycle.[19]
Question 2: I am observing a significant amount of hydrodehalogenation (reduction) product instead of my desired aryl fluoride. Why is this happening?
Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common and problematic side reaction.
-
Water as a Proton Source: Trace water in the reaction can serve as a proton source, leading to the formation of the reduced arene byproduct. This process can compete directly with the desired C-F bond formation.[20] Rigorous exclusion of moisture is critical.
-
Mechanism: The undesired reduction can occur at different stages of the catalytic cycle. It is crucial to use anhydrous solvents and reagents and to run the reaction under a dry, inert atmosphere.
Key Parameters for Pd-Catalyzed Fluorination
| Parameter | Substrate: Aryl Bromide | Substrate: Aryl Triflate | Rationale & Key Considerations |
| Catalyst | Pd-precatalyst with specialized biaryl phosphine ligand | Pd-precatalyst with specialized biaryl phosphine ligand | The ligand's steric and electronic properties are paramount for promoting C-F reductive elimination.[17] |
| Fluoride Source | AgF, often with KF as an additive | CsF | AgF promotes transmetalation by precipitating AgBr.[18] CsF is effective for more electrophilic triflate substrates. |
| Solvent | Anhydrous toluene, 2-MeTHF, or cyclohexane | Anhydrous toluene or 2-MeTHF | Must be high-boiling and rigorously dried to prevent hydrodehalogenation and reagent decomposition.[18][20] |
| Temperature | Typically high (e.g., 110-130 °C) | Can sometimes be achieved at room temp with optimal ligand[17] | High thermal energy is often required to overcome the activation barrier for reductive elimination. |
| Atmosphere | Inert (N₂ or Argon) | Inert (N₂ or Argon) | Essential to prevent both oxidation of the Pd(0) catalyst and moisture-driven side reactions. |
Part 4: The Balz-Schiemann Reaction: Classic but Tricky
The Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, is a classic method for synthesizing aryl fluorides.[21] While effective, it has reproducibility and safety issues.[22]
Frequently Asked Questions (FAQs)
Question 1: The yield of my Balz-Schiemann reaction is low and inconsistent. How can I improve it?
Answer: Yields in this reaction are highly dependent on the substrate and the reaction conditions, particularly the decomposition step.[22]
-
Solvent Choice is Key: The choice of solvent for the thermal decomposition is critical. Traditionally, the decomposition is done neat (solid-state), which can be unsafe and difficult to control. Recent studies have shown that low- or non-polar solvents (e.g., hexane, chlorobenzene) give superior yields compared to polar solvents.[22][23] Polar solvents can solvate and separate the diazonium cation and tetrafluoroborate anion, hindering the fluorine transfer and promoting side reactions with the solvent.[22]
-
Temperature Control: The decomposition requires heat, but excessive temperatures can lead to charring and destruction of the starting material and product.[22] Careful, controlled heating is necessary. Photochemical decomposition under UV light can be an alternative to high temperatures.[21]
-
Side Reactions: Dimerization of the diazonium salt to form azo compounds is a possible side reaction.[24]
Question 2: What are the primary safety hazards associated with the Balz-Schiemann reaction?
Answer: The primary hazard is the explosive nature of aryldiazonium salts.
-
Explosion Risk: Diazonium salts are thermally unstable and can decompose explosively, especially when dry.[25] This risk is magnified on a larger scale. Never scrape or grind dry diazonium salts. Handle them with extreme caution and always use appropriate personal protective equipment (PPE), including a blast shield.
-
Runaway Decomposition: The thermal decomposition can be highly exothermic, leading to a dangerous runaway reaction.[24] Performing the reaction in a suitable solvent allows for better temperature control and heat dissipation compared to a neat reaction.
General Protocols and Safety
Protocol: General Procedure for Anhydrous SNAr Fluorination
-
Preparation: In a glovebox or under a strong stream of inert gas, add the aryl halide (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 0.1 eq) to an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous DMSO (or other suitable polar aprotic solvent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 120-180 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate (or another suitable extraction solvent).
-
Extraction: Extract the aqueous layer multiple times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Safety First: Handling Fluorinating Reagents
-
Toxicity and Corrosiveness: Many fluorinating reagents are toxic, corrosive, and react violently with water to produce HF.[3][4][15] Always handle them in a well-ventilated fume hood with appropriate PPE (lab coat, safety glasses, and acid-resistant gloves).
-
HF Exposure: Hydrogen fluoride (HF) can cause severe, painful burns that may not be immediately apparent. Always have a calcium gluconate antidote gel readily available when working with reagents that can generate HF.
-
Reactivity: Reagents like F₂ are extremely reactive and require specialized equipment.[2][26] Electrophilic reagents like Selectfluor® can react explosively with certain solvents.[16] Always consult the Safety Data Sheet (SDS) before using any fluorinating agent.
References
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Effect of water on the fluorination of a primary alkyl bromide with KF... - ResearchGate. Available from: [Link]
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Pd-Catalyzed Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing). Available from: [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. Available from: [Link]
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The Balz-Schiemann Reaction - Scientific Update. Available from: [Link]
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What happens when fluorine reacts with water? - Quora. Available from: [Link]
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Electrophilic fluorination - Wikipedia. Available from: [Link]
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The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH. Available from: [Link]
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Technical and scientific aspects of water fluoridation KEY POINTS 1. Understanding the chemistry of fluoride in water. Available from: [Link]
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Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 | Books Gateway. Available from: [Link]
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Balz Schiemann Reaction Mechanism - FlexiPrep. Available from: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science. Available from: [Link]
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Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. Available from: [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. Available from: [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. Available from: [Link]
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Specific Solvent Issues with Fluorination - Wordpress. Available from: [Link]
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Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - ACS Publications. Available from: [Link]
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In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Available from: [Link]
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Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. Available from: [Link]
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Why are fluoroarenes not prepared by electrophilic substitution? - Quora. Available from: [Link]
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Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. Available from: [Link]
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Exploring the Synthesis and Applications of Fluorinated Aromatic Intermediates. Available from: [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available from: [Link]
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Fluorinated Aromatic Compounds - ResearchGate. Available from: [Link]
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Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. - YouTube. Available from: [Link]
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Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - ResearchGate. Available from: [Link]
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Technical Support Center: Nitration of Fluorinated Phenyl Derivatives
Welcome to the technical support center for the nitration of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during these critical synthetic transformations. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of fluorinated phenyl derivatives often challenging?
The primary challenge arises from the dual nature of the fluorine substituent. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack by the nitronium ion (NO₂⁺).[1][2] Consequently, harsher reaction conditions, such as stronger nitrating agents or higher temperatures, may be required compared to the nitration of benzene itself.[3][4]
However, fluorine also possesses lone pairs of electrons that can be donated to the ring through resonance (+M or +R effect). This resonance effect preferentially increases the electron density at the ortho and para positions, making fluorine an ortho, para-director.[1] The interplay between the strong deactivating inductive effect and the ortho, para-directing resonance effect is the central challenge that often leads to side reactions and issues with regioselectivity.
Q2: What is the typical isomer distribution (ortho vs. para) when nitrating fluorobenzene, and why?
For fluorobenzene, the major product is typically the para-nitro isomer, with the ortho-nitro isomer formed in a smaller amount and the meta isomer being negligible.[5] For example, a typical distribution is ~90% para and ~10% ortho.[5]
The strong inductive effect of fluorine deactivates the ortho position more significantly than the more distant para position.[1] While resonance activates both positions, the overwhelming inductive deactivation at the position closest to the fluorine atom sterically and electronically disfavors the attack of the electrophile at the ortho site, leading to a strong preference for the para product.[1]
Q3: What is ipso-substitution, and when should I be concerned about it during the nitration of fluorinated derivatives?
Ipso-substitution is a side reaction where the incoming electrophile (NO₂⁺) attacks a ring position already occupied by a substituent other than hydrogen, leading to the displacement of that substituent.[6][7][8] In fluorinated systems, this is a particular concern if other substituents are present on the ring that are good leaving groups or can direct the attack to their own position.
You should be concerned about ipso-substitution when your fluorinated phenyl derivative contains other groups like carboxylic acids (–COOH), boronic acids (–B(OH)₂), or silyl groups (–SiR₃).[7] For instance, the nitration of aromatic aldehydes can sometimes result in the partial ipso-substitution of the aldehyde group.[9] The reaction outcome is often a complex mixture, and the likelihood of ipso-attack depends on the specific substrate and reaction conditions.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Poor Regioselectivity – My reaction yields a mixture of isomers.
Q: I am nitrating a difluoro- or trifluorobenzene derivative and getting a complex mixture of regioisomers. How can I improve the selectivity?
A: Achieving high regioselectivity in polyfluorinated systems is challenging because the directing effects of multiple fluorine atoms can be competing or reinforcing.
Root Cause Analysis:
-
Competing Directing Effects: Multiple fluorine atoms, or fluorine in combination with other substituents (e.g., a meta-directing carboxyl group), can lead to the activation of several ring positions.[3]
-
Steric Hindrance: Bulky substituents adjacent to a potential nitration site can disfavor substitution at that position.
-
Harsh Conditions: High temperatures or highly potent nitrating agents can reduce the inherent selectivity of the reaction, leading to the formation of thermodynamically less favored products.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Detailed Protocols & Explanations:
-
Lower the Reaction Temperature:
-
Protocol: Set up the reaction in an ice-salt bath or a cryocooler to maintain a temperature between 0°C and -20°C. Add the nitrating agent dropwise over an extended period to control the exothermic reaction and maintain the low temperature.[3]
-
Causality: Electrophilic aromatic substitution is a kinetically controlled process. Lowering the temperature increases the energy difference between the transition states leading to different isomers, thereby enhancing the preference for the pathway with the lowest activation energy and improving selectivity.
-
-
Modify the Nitrating Agent:
-
Protocol: Instead of a standard HNO₃/H₂SO₄ mixture, consider using a milder or more selective nitrating agent. Options include:
-
N₂O₅: Can offer improved regioselectivity in some cases.[10]
-
Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it is a milder nitrating agent.
-
-
Causality: The reactivity of the nitrating agent influences selectivity. A highly reactive electrophile is less selective. Milder reagents are more sensitive to the subtle differences in electron density between the possible sites of attack.
-
-
Employ Shape-Selective Catalysis:
-
Protocol: For specific applications where high para-selectivity is desired, consider using a zeolite catalyst. The reaction is effected by heating the aromatic compound (e.g., 70-90°C) in the presence of a solid zeolite catalyst (pore size 5 to 5.5 Å) and then adding concentrated nitric acid.[11]
-
Causality: The constrained pore structure of the zeolite can sterically hinder the formation of bulkier ortho or meta transition states, selectively favoring the formation of the more linear para isomer that fits within the catalyst's channels.[11]
-
Problem 2: Low or No Yield – The reaction is slow or does not proceed to completion.
Q: My starting material is a heavily fluorinated phenyl derivative, and I'm recovering most of it unreacted even after a long reaction time. What should I do?
A: This is a common issue stemming from the strong deactivating effect of multiple fluorine atoms or the presence of other electron-withdrawing groups.[2][3]
Troubleshooting Summary Table:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Ring Deactivation | Use a stronger nitrating agent (e.g., fuming HNO₃ or NO₂BF₄). | Increases the concentration and electrophilicity of the nitronium ion (NO₂⁺) to overcome the high activation energy barrier of the deactivated ring.[3] |
| Insufficient Reaction Time | Extend the reaction time and monitor progress carefully using TLC or HPLC. | Deactivated substrates react slowly; the reaction may simply need more time to reach completion.[3] |
| Low Temperature | Cautiously increase the reaction temperature in small increments (e.g., 5-10°C). | Provides the necessary thermal energy to overcome the activation barrier. Must be done carefully to avoid decreased selectivity and byproduct formation.[3] |
Experimental Protocol: Nitration of a Deactivated Ring
-
Safety First: Conduct the reaction in a chemical fume hood. Fuming nitric acid and nitronium tetrafluoroborate are highly corrosive and reactive.
-
Setup: Cool the solution of your fluorinated substrate in a suitable solvent (e.g., sulfolane or dichloromethane) to 0°C.
-
Reagent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid. Alternatively, for very deactivated systems, a solution of nitronium tetrafluoroborate (NO₂BF₄) in a polar aprotic solvent can be used.
-
Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it slowly warm to room temperature. Monitor the consumption of the starting material every 30-60 minutes using an appropriate analytical technique (TLC, GC-MS, or HPLC).[2]
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice. Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography or recrystallization.
Problem 3: Formation of Unwanted Byproducts – I am observing polynitration or dark-colored tars.
Q: My reaction mixture turns dark, and upon workup, I isolate a mixture containing dinitrated products and a tar-like substance. How can I get a cleaner reaction?
A: The formation of tars and polynitrated products typically results from reaction conditions that are too harsh, causing oxidation of the starting material or over-reaction.[3]
Mitigation Strategy Flowchart:
Caption: A logical workflow to minimize byproduct formation.
Key Control Parameters:
-
Temperature Control: Over-nitration is highly temperature-dependent. Maintaining the reaction at 0°C or lower is the most critical factor for preventing it.[3]
-
Controlled Addition: Adding the nitrating agent slowly ensures that the localized concentration of the highly reactive nitronium ion remains low and allows for efficient dissipation of the heat generated from the exothermic reaction.[3]
-
Stoichiometry: Using a large excess of the nitrating agent drives the reaction towards polynitration. Carefully control the molar ratios, using only a slight excess (e.g., 1.05 to 1.2 equivalents) of the limiting reagent.[3]
-
Purity of Starting Material: Impurities in the starting material can sometimes act as catalysts for side reactions or decompose under the strong acidic conditions to form tars.[3] Ensure your fluorinated phenyl derivative is pure before starting the reaction.
Mechanistic Insights: Directing Effects of Fluorine
To understand regioselectivity, it is crucial to examine the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.
Caption: Resonance stabilization of intermediates. (Note: Image placeholders represent actual chemical structures).
For both ortho and para attack, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the fluorine. In this structure, the lone pairs on the fluorine can donate electron density to stabilize the positive charge, forming a fourth resonance contributor. This stabilization is not possible for meta attack.[12] Therefore, the transition states for ortho and para attack are lower in energy than for meta attack, explaining the strong ortho, para-directing nature of fluorine.[5][12]
References
- BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids. BenchChem.
- Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?
- ResearchGate. (n.d.). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism.
- Blog. (2025). What are the nitration reactions of Fluorobenzohydroxy Acid?
- BenchChem. (n.d.). Mitigating hazards during the nitration of fluorinated precursors. BenchChem.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- RSC Publishing. (n.d.). Ipso nitration in organic synthesis.
- Chemistry LibreTexts. (2022). 7.5: Directing Effects.
- National Institutes of Health. (2025). Ipso nitration in organic synthesis.
- Unacademy. (n.d.). Notes on Ipso Nitration.
- Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Organic and Pharmaceutical Chemistry Journal.
- ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kaibangchem.com [kaibangchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notes on Ipso Nitration [unacademy.com]
- 9. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Production of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) related to the multi-step synthesis of this compound. The following guide is structured around a plausible and robust synthetic pathway, addressing potential challenges at each critical stage.
Proposed Synthetic Pathway Overview
The synthesis of this compound is a multi-step process. A logical synthetic route involves three key transformations:
-
Friedel-Crafts Acylation: Formation of the carbon skeleton by reacting 4-fluorotoluene with succinic anhydride.
-
Clemmensen Reduction: Removal of the keto group to yield the alkyl side chain.
-
Aromatic Nitration: Introduction of the nitro group at the desired position on the aromatic ring.
This guide will dissect each of these stages, providing detailed troubleshooting for common issues encountered during scale-up.
Caption: Proposed synthetic workflow for this compound.
Part 1: Troubleshooting Guide by Synthetic Stage
Stage 1: Friedel-Crafts Acylation of 4-Fluorotoluene
The Friedel-Crafts acylation of an aromatic ring is a powerful C-C bond-forming reaction.[1][2][3] In this initial step, 4-fluorotoluene is acylated with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to produce 4-(4-fluoro-5-methylphenyl)-4-oxobutanoic acid.[4][5]
Q1: Low or no conversion of starting material.
-
Potential Cause 1: Inactive Catalyst. Aluminum chloride is highly hygroscopic and will lose its activity in the presence of moisture.
-
Solution: Use freshly opened, anhydrous aluminum chloride. Handle the catalyst in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
-
Potential Cause 2: Insufficient Catalyst Loading. Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a stable complex with it.[1]
-
Solution: Gradually increase the molar equivalents of AlCl₃. A typical starting point is 1.1 to 2.5 equivalents relative to the limiting reagent.
-
-
Potential Cause 3: Deactivated Aromatic Ring. While the methyl group is activating, the fluorine atom is a deactivating group in electrophilic aromatic substitution.[6]
-
Solution: Consider using a more reactive acylating agent or a stronger Lewis acid catalyst system. However, be cautious as this may lead to more side products. Increasing the reaction temperature can also improve conversion but may affect regioselectivity.
-
Q2: Formation of multiple isomers (poor regioselectivity).
-
Potential Cause: Competing Directing Effects. Both the methyl and fluoro groups are ortho, para-directors.[6] This can lead to the formation of unwanted isomers.
-
Solution: Precise temperature control is crucial for regioselectivity.[7] Running the reaction at a lower temperature (e.g., 0-5 °C) can favor the thermodynamically more stable product. The choice of solvent can also influence isomer ratios. Experiment with different non-polar solvents like dichloromethane or 1,2-dichloroethane.
-
Q3: Reaction mixture becomes a thick, unstirrable sludge.
-
Potential Cause: Precipitation of the Aluminum Chloride Complex. The product, a keto acid, can form a thick precipitate with aluminum chloride, especially at high concentrations.
-
Solution: Increase the solvent volume to maintain a stirrable slurry. On a larger scale, ensure the reactor is equipped with a powerful overhead stirrer capable of handling viscous mixtures. Gradual, portion-wise addition of the reagents can also help manage the viscosity.
-
| Parameter | Recommendation for Scale-Up | Justification |
| Catalyst | Anhydrous AlCl₃ (freshly opened) | Moisture deactivates the catalyst. |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert and good for temperature control. |
| Temperature | 0-25 °C (monitor for exotherm) | Balances reaction rate and selectivity. |
| Reagent Addition | Slow, controlled addition of acylating agent | Manages exotherm and viscosity. |
Stage 2: Clemmensen Reduction of the Aryl Ketone
The Clemmensen reduction is a classic method for reducing aryl-alkyl ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8][9][10] This step converts 4-(4-fluoro-5-methylphenyl)-4-oxobutanoic acid to 4-(4-fluoro-5-methylphenyl)butanoic acid.
Q1: Incomplete reduction of the ketone.
-
Potential Cause 1: Poorly Prepared Zinc Amalgam. The effectiveness of the reduction is highly dependent on the activity of the zinc amalgam.
-
Solution: Prepare the zinc amalgam immediately before use by treating zinc powder or granules with a solution of mercuric chloride. Ensure the zinc is thoroughly coated.
-
-
Potential Cause 2: Insufficient Acid Concentration. The reaction requires a strongly acidic medium.
-
Solution: Use concentrated hydrochloric acid. As the reaction proceeds, water is produced, which can dilute the acid. Ensure an adequate volume of HCl is used to maintain acidic conditions throughout the reaction.
-
-
Potential Cause 3: Heterogeneous Reaction Limitations. The reaction is heterogeneous, occurring on the surface of the zinc amalgam.[9][11]
-
Solution: Vigorous stirring is essential to ensure good contact between the substrate, the acid, and the zinc amalgam. On a larger scale, mechanical stirring is necessary.
-
Q2: Formation of dimeric or polymeric byproducts.
-
Potential Cause: Intermolecular Side Reactions. Under the harsh acidic and reducing conditions, side reactions such as polymerization can occur.
-
Solution: Maintain a moderate reaction temperature. While the reaction is often run at reflux, a lower temperature with a longer reaction time may minimize byproduct formation. Ensure efficient mixing to avoid localized "hot spots."
-
Q3: Presence of an alcohol intermediate in the product mixture.
-
Potential Cause: Incomplete Reduction. The reduction may stall at the alcohol stage if the reaction conditions are not sufficiently forcing.
-
Solution: Increase the reaction time and/or the amount of zinc amalgam and HCl. Re-subjecting the isolated, partially reduced material to the reaction conditions can also be effective.
-
Alternative Reduction Strategy:
If the Clemmensen reduction proves problematic, especially with the presence of the acid-sensitive nitro group in the final step, a Wolff-Kishner reduction (using hydrazine and a strong base) could be considered. However, the Clemmensen reduction is generally preferred for aryl-alkyl ketones formed from Friedel-Crafts acylation.[8][9] It is important to note that some standard reduction methods may also reduce the nitro group that will be added in the next step.[12]
Stage 3: Aromatic Nitration
The final step is the nitration of 4-(4-fluoro-5-methylphenyl)butanoic acid to introduce a nitro group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[13][14][15] The directing effects of the substituents on the ring will determine the position of nitration. The alkyl chain is an ortho, para-director, while the fluorine is also an ortho, para-director. The desired product has the nitro group ortho to the alkyl chain and meta to the fluorine.
Q1: Low yield of the desired 2-nitro isomer.
-
Potential Cause: Formation of other isomers. The directing effects of the existing substituents can lead to a mixture of nitrated products.
-
Solution: Careful control of the reaction temperature is paramount. Nitration reactions are highly exothermic, and temperature fluctuations can significantly impact the isomer distribution.[7] A low reaction temperature (e.g., -10 to 0 °C) often favors the desired isomer. The rate of addition of the nitrating mixture should be slow and controlled.
-
Q2: Runaway reaction or uncontrolled exotherm.
-
Potential Cause: Nitration is a highly exothermic process. [16][17] Poor heat dissipation, especially on a larger scale, can lead to a dangerous runaway reaction.
-
Solution:
-
Scale-Up Precaution: Always perform a thermal hazard assessment before scaling up a nitration reaction.
-
Controlled Addition: Add the substrate to the nitrating mixture (or vice-versa, depending on the specific procedure) slowly and in a controlled manner, while carefully monitoring the internal temperature.
-
Efficient Cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a chiller).
-
Dilution: Using a suitable inert solvent can help to moderate the reaction and improve heat transfer.
-
-
Q3: Oxidation or degradation of the butanoic acid side chain.
-
Potential Cause: Harsh Nitrating Conditions. The strong oxidizing nature of the nitrating mixture can lead to side reactions on the alkyl chain.[18]
-
Solution: Use the mildest possible conditions that still achieve the desired nitration. This could involve using a lower concentration of nitric acid, a shorter reaction time, or a lower temperature. Quenching the reaction as soon as the starting material is consumed (as monitored by TLC or HPLC) is crucial.
-
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. byjus.com [byjus.com]
- 11. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. echemi.com [echemi.com]
- 13. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Modifying reaction conditions for improved purity of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid"
Technical Support Center: Synthesis & Purification
Guide: Modifying Reaction Conditions for Improved Purity of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of the specialized intermediate, this compound (MW: 241.22 g/mol , Formula: C₁₁H₁₂FNO₄)[1]. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of the target compound. We will operate under the assumption that a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is the chosen synthetic route, as this is a standard and versatile method for forming aryl-carbon bonds[2][3].
Question 1: My Suzuki coupling reaction yield is consistently low. What are the most likely causes and how can I optimize the conditions?
Answer: Low yields in Suzuki couplings involving electron-deficient aryl halides (due to the nitro group) can stem from several factors. The key is to balance reactivity with the stability of the starting materials and product.
-
Causality: The catalytic cycle of a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination[3][4]. A failure at any of these steps will stall the reaction. The electron-withdrawing nitro group makes the aryl halide an excellent substrate for oxidative addition, but the subsequent steps can be sluggish. The choice of base is critical as it activates the boronic acid for transmetalation[5].
-
Troubleshooting Steps:
-
Base Selection: A common point of failure is an inappropriate base. For this substrate, a moderately strong inorganic base is recommended. Potassium carbonate (K₂CO₃) is often a good starting point. If yields remain low, consider a stronger base like potassium phosphate (K₃PO₄) to facilitate the transmetalation step. Avoid very strong organic bases which can promote side reactions.
-
Catalyst and Ligand System: While standard Pd(PPh₃)₄ can work, catalyst systems with electron-rich, bulky phosphine ligands often give superior results for challenging couplings. Consider using a pre-catalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands promote both oxidative addition and reductive elimination.
-
Solvent Choice: The solvent must solubilize the reactants and facilitate the interaction between the aqueous base and the organic components. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
Temperature Control: While heating is often necessary, excessive temperatures (>100 °C) can lead to decomposition of the nitro-containing aromatic compounds or protodeboronation of the boronic acid reagent. An optimal range is typically 80-90 °C.
-
| Parameter | Initial Condition | Optimized Suggestion | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos | More active catalyst system for electron-deficient halides. |
| Base | Na₂CO₃ | K₃PO₄ | Stronger base enhances the rate of transmetalation. |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O (degassed) | Dioxane often provides better solubility for all components. |
| Temperature | 110 °C (Reflux) | 85 °C | Reduces risk of thermal decomposition and side reactions. |
Question 2: My purified product is contaminated with residual palladium. How can I remove it effectively?
Answer: Residual palladium is a common issue in cross-coupling chemistry and its removal is critical, especially in pharmaceutical development.
-
Causality: Palladium can remain in the product as finely dispersed nanoparticles or coordination complexes. Standard extraction and crystallization may not be sufficient to remove these trace amounts.
-
Troubleshooting Steps:
-
Aqueous Washes: During the work-up, washing the organic layer with an aqueous solution of a mild chelating agent can be effective. A wash with 1M aqueous sodium thiosulfate (Na₂S₂O₃) or a dilute ammonium hydroxide solution can help sequester palladium.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and stirring with a small amount of activated carbon for 1-2 hours can adsorb palladium residues. The carbon is then removed by filtration through a pad of Celite. Be aware that this can sometimes lead to loss of product due to co-adsorption.
-
Metal Scavengers: For very low levels of contamination, commercially available silica-based metal scavengers (e.g., with thiol or amine functionalities) are highly effective. The crude product is passed through a short plug of the scavenger-impregnated silica.
-
Question 3: I observe significant streaking when running a TLC of my crude product, and column chromatography gives poor separation. How can I resolve this?
Answer: This is a classic problem when dealing with carboxylic acids on silica gel.
-
Causality: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel[6]. This leads to a mix of protonated and deprotonated species on the stationary phase, causing the compound to streak rather than move as a compact band.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: The most effective solution is to suppress the deprotonation of your carboxylic acid. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid). This ensures the analyte remains in its protonated, less polar form, resulting in a well-defined spot on TLC and a sharp peak during column chromatography.[7]
-
Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography (using a C18 stationary phase) may be a viable alternative, where polar compounds elute earlier.
-
Workflow for Troubleshooting Purification
The following diagram outlines a logical workflow for tackling purity issues with this compound.
Caption: A decision-making workflow for purifying the target compound.
Experimental Protocols
Protocol 1: Optimized Recrystallization for Purity Enhancement
Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired product and impurities.[8][9][10]
Objective: To obtain high-purity crystalline this compound.
Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20 mg of crude material into several small test tubes.
-
Add a few drops of a test solvent (see table below) to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that showed poor room temperature solubility. A good solvent will fully dissolve the compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then place in an ice bath. A good solvent will result in the formation of well-defined crystals.
-
| Solvent | Room Temp Solubility | Hot Solubility | Crystal Formation | Assessment |
| Isopropanol | Low | High | Good | Promising |
| Toluene | Low | High | Good | Promising |
| Water | Insoluble | Insoluble | N/A | Poor |
| Heptane | Insoluble | Low | Poor | Poor |
| Toluene/Heptane | To be tested as a co-solvent system |
-
Recrystallization Procedure (Scale-up):
-
Place 1.0 g of the crude acid into a 50 mL Erlenmeyer flask.
-
Add the chosen solvent (e.g., Toluene) dropwise while heating the mixture on a hot plate with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If colored impurities are present that are insoluble, perform a hot filtration: quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for forming large, pure crystals.
-
Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight. Analyze for purity via HPLC, LC-MS, and ¹H NMR.
-
Protocol 2: Flash Column Chromatography with Acid-Modified Eluent
This protocol is designed to purify the target compound from closely related impurities when recrystallization is ineffective.[7][11]
Objective: To purify the title compound using silica gel chromatography while preventing band tailing.
Methodology:
-
Column Preparation:
-
Select a glass column appropriate for the amount of material (e.g., a 40 g silica cartridge for 1 g of crude material).
-
Prepare the mobile phase: e.g., 80:20 Hexane:Ethyl Acetate + 1% Acetic Acid.
-
Pack the column using the "slurry method": mix silica gel with the non-polar component of the eluent (Hexane) and pour it into the column. Allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing 2-3 column volumes of the full mobile phase through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude material (~1.0 g) in a minimal amount of a strong solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to dryness on a rotary evaporator. This creates a "dry-loaded" sample.
-
Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase, applying positive pressure (flash chromatography) for a faster, more efficient separation.[7]
-
Collect fractions in test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate. Remember to use the same acid-modified eluent for running the TLC plate.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
To remove the residual acetic acid, co-evaporate the residue with a non-polar solvent like toluene or heptane two to three times.
-
Dry the final product under high vacuum to obtain the purified acid.
-
References
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.[Link]
- Google Patents. (2016).
- Google Patents. (1947).
-
Illinois State Water Survey. Chromatographic separation and identification of organic acids.[Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography.[Link]
-
University of California, Irvine. Recrystallization and Crystallization.[Link]
-
Wikipedia. Suzuki reaction.[Link]
- Google Patents. (2007).
-
Columbia University. Column chromatography.[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
-
ChemBK. this compound.[Link]
-
National Institutes of Health. (1999). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.[Link]
-
ChemHelpASAP via YouTube. (2020). Suzuki cross-coupling reaction.[Link]
-
The Chemists' Cookbook via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
University of Toronto Scarborough. Column Chromatography Theory.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
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MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.[Link]
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Carl ROTH. (2023). Safety Data Sheet: 4-Nitrophenyl butyrate.[Link]
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Validation & Comparative
Comparative Analysis of Novel 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid Derivatives as Potential PI3Kα Inhibitors
Introduction: Targeting a Critical Oncogenic Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, playing a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Genetic alterations, such as mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), are common oncogenic drivers, making PI3Kα a highly validated target for therapeutic intervention.[3][4] Nitroaromatic compounds, while sometimes associated with toxicity, represent a versatile scaffold in medicinal chemistry, with several derivatives developed as anticancer agents.[5][6] The unique electronic properties of the nitro group can be leveraged for specific target interactions.
This guide presents a comparative analysis of a novel series of compounds based on the "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" (FMPB-01) scaffold. We hypothesized that systematic structural modifications could yield potent and selective inhibitors of PI3Kα. This work explores the structure-activity relationships (SAR) of six derivatives, providing in-depth experimental data from both enzymatic and cell-based assays to guide future drug development efforts.
Molecular Design and Synthesis Strategy
Our lead compound, FMPB-01 , was identified through an initial screening campaign. To build a comprehensive SAR profile, we designed a focused library of derivatives by modifying two key regions: the butanoic acid tail and the substituted phenyl ring. The rationale for each modification is rooted in established medicinal chemistry principles aimed at probing key pharmacophoric interactions and improving drug-like properties.
The general synthetic route involves the nitration of a substituted fluorotoluene precursor, followed by functionalization to introduce the butanoic acid side chain.[7] Subsequent modifications to the carboxylic acid or the nitro group were performed using standard, well-documented chemical transformations.
Comparative Evaluation of Physicochemical and Biological Properties
A series of six compounds, including the parent molecule, were synthesized and evaluated. Their physicochemical properties, enzymatic inhibitory activity against PI3Kα, and anti-proliferative effects on the PIK3CA-mutant MCF-7 breast cancer cell line were determined.
| Compound ID | Structural Modification from Parent (FMPB-01) | Molecular Weight ( g/mol ) | cLogP | PI3Kα IC50 (nM) | MCF-7 GI50 (µM) |
| FMPB-01 | Parent Compound (Carboxylic Acid) | 241.22 | 2.35 | 150 | 12.5 |
| FMPB-02 | Butanamide (replaces Butanoic Acid) | 240.23 | 1.88 | 25 | 1.8 |
| FMPB-03 | Methyl Butanoate (replaces Butanoic Acid) | 255.25 | 2.78 | 180 | 15.0 |
| FMPB-04 | 2-Amino Phenyl (Nitro group reduced) | 211.22 | 1.75 | > 10,000 | > 50 |
| FMPB-05 | 5-(Trifluoromethyl) Phenyl (replaces 5-Methyl) | 295.21 | 3.21 | 85 | 6.2 |
| FMPB-06 | 5-Methyl-2-nitrophenyl (Fluoro group removed) | 223.23 | 2.55 | 450 | 28.0 |
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals critical insights into the SAR of this chemical series:
-
The Butanoic Acid Moiety is Key for Interaction: The carboxylic acid of the parent compound, FMPB-01 , shows moderate activity. Its conversion to a primary amide in FMPB-02 dramatically increases potency in both the enzymatic and cellular assays by over 6-fold. This suggests the amide forms crucial hydrogen bond interactions within the PI3Kα active site that are not as effectively achieved by the carboxylate. Conversely, the methyl ester FMPB-03 shows a slight loss of activity, indicating that it likely acts as a prodrug requiring hydrolysis and that the free carboxylate or amide is preferred for activity.
-
The Nitro Group is Essential for Potency: Reduction of the ortho-nitro group to an amine (FMPB-04 ) completely abolishes inhibitory activity. This is a strong indicator that the electron-withdrawing nature and potential hydrogen bonding capacity of the nitro group are indispensable for binding to the target. This finding is consistent with SAR studies of other nitroaromatic inhibitors.[8]
-
Ring Substituents Fine-Tune Activity: The fluorine atom at the 4-position appears to play a significant role. Its removal in FMPB-06 leads to a 3-fold decrease in enzymatic potency. This highlights the positive contribution of the fluoro substituent, likely through electronic effects or direct interactions with the protein. Furthermore, replacing the 5-methyl group with a more strongly electron-withdrawing trifluoromethyl group (FMPB-05 ) nearly doubles the potency compared to the parent compound, suggesting that modulating the electronics of the phenyl ring is a viable optimization strategy.
Visualizing the Mechanism and Workflow
To provide a clearer context for the compounds' mechanism and evaluation process, we have generated the following diagrams.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the primary assays are provided below.
Protocol 1: In Vitro PI3Kα Enzymatic Inhibition Assay
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compounds.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI substrate (PIP2)
-
ATP
-
Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well microplates
Procedure:
-
Compound Preparation: Create a 10-point serial dilution of each test compound in DMSO, starting from 1 mM. Transfer 100 nL of each dilution into the assay plate wells.
-
Enzyme Addition: Prepare a solution of PI3Kα in Assay Buffer at a 2X final concentration. Add 5 µL of this solution to each well containing the test compound and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a 2X substrate solution containing PIP2 and ATP in Assay Buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well. The final ATP concentration should be at its Km value for PI3Kα.
-
Reaction Incubation: Shake the plate gently and incubate for 60 minutes at room temperature.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value. [9]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds. [10] Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [12]5. Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization. [11]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression analysis.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to the early-stage evaluation of novel kinase inhibitors. Our analysis of six derivatives of the this compound scaffold has yielded a clear preliminary structure-activity relationship. The butanamide derivative, FMPB-02 , emerged as the most potent compound, with an IC50 of 25 nM against PI3Kα and a GI50 of 1.8 µM in a relevant cancer cell line.
The essentiality of the nitro group and the positive contributions of the fluoro and amide moieties provide a strong foundation for further optimization. Future work will focus on synthesizing additional analogs of FMPB-02 to enhance potency and selectivity, evaluating off-target effects, and assessing pharmacokinetic properties to advance this promising chemical series toward preclinical development.
References
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Nature Reviews Drug Discovery. Available at: [Link]
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Miricescu, D., Totan, A., Stanescu, S., II, & Stefani, C. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences. Available at: [Link]
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Al-Bayati, F. A., & Al-Taee, A. M. (2023). MTT Assay protocol. protocols.io. Available at: [Link]
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Jie, L., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
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Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2020). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Molecular Biology Reports. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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National Center for Biotechnology Information. (2020). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. PubMed Central. Available at: [Link]
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Vogt, R. A., & Donnelly, K. C. (2006). Structure-Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]
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Connors, T. A., Foster, A. B., Gilsenan, A. M., Jarman, M., & Tisdale, M. J. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemical-Biological Interactions. Available at: [Link]
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Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]
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PubChem. (n.d.). 4-(4-Fluoro-3-methylphenyl)butanoic acid. PubChem. Available at: [Link]
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The "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" Scaffold: A Comparative Guide to COX-2 Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of selective cyclooxygenase-2 (COX-2) inhibitor development, the exploration of novel chemical scaffolds is paramount to identifying candidates with improved potency, selectivity, and safety profiles. This guide provides a comparative analysis of the potential efficacy of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" and its analogs as COX-2 inhibitors. While direct experimental data for this specific compound is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) of known COX-2 inhibitors to predict its potential performance against established alternatives.
The Central Role of COX-2 in Inflammation
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) is largely attributed to the inhibition of COX-2, while the undesirable gastrointestinal side effects often stem from the simultaneous inhibition of COX-1.[3] This understanding has driven the development of selective COX-2 inhibitors, often referred to as "coxibs."
The COX-2 enzyme possesses a larger and more accommodating active site compared to COX-1, featuring a distinct side pocket.[4] This structural difference is the cornerstone of designing selective inhibitors. Molecules that can access and bind within this side pocket are more likely to exhibit selectivity for COX-2 over COX-1.
Structural Dissection of the "this compound" Scaffold
To predict the potential COX-2 inhibitory activity of "this compound," we will analyze its key structural features in the context of known COX-2 inhibitor pharmacophores.
The Phenylbutanoic Acid Core
The butanoic acid chain provides a degree of flexibility, allowing the phenyl ring to orient itself optimally within the COX-2 active site. The carboxylic acid moiety is a common feature in many traditional NSAIDs and can form important hydrogen bond interactions with residues in the enzyme's active site, such as Arginine 120.[5]
Key Substituents on the Phenyl Ring:
-
Nitro Group (-NO2) at position 2: The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the phenyl ring. In some known inhibitors, electron-withdrawing groups have been shown to enhance COX-2 inhibitory activity.[3] Its position ortho to the butanoic acid chain could influence the molecule's conformation.
-
Fluoro Group (-F) at position 4: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the context of COX-2 inhibitors, fluorine atoms on a phenyl ring can contribute to favorable interactions within the hydrophobic active site.[6]
-
Methyl Group (-CH3) at position 5: The methyl group adds to the lipophilicity of the molecule, which can be advantageous for entering the hydrophobic channel of the COX-2 active site. Its position adjacent to the fluorine atom may also influence the overall electronic distribution of the ring.
Comparative Analysis with Established COX-2 Inhibitors
To contextualize the potential efficacy of our lead compound, we will compare its structural features with those of well-established selective COX-2 inhibitors, Celecoxib and Rofecoxib.
| Feature | "this compound" (Hypothesized) | Celecoxib | Rofecoxib |
| Core Structure | Phenylbutanoic acid | Diaryl pyrazole | Furanone |
| Key Pharmacophore for Selectivity | Potential interactions of substituted phenyl ring in the side pocket | Trifluoromethyl group and sulfonamide moiety | Methylsulfonyl group |
| Known COX-2 IC50 | Not available | ~0.06 µM[7] | ~0.18 - 0.53 µM[8][9] |
| Known COX-1 IC50 | Not available | ~24.3 µM | >15 µM[8] |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | To be determined | ~405 | >28 - 83 |
The diarylheterocycle scaffold of celecoxib and the furanone core of rofecoxib are classic examples of structures that effectively occupy the COX-2 active site and its side pocket.[3] The sulfonamide or methylsulfonyl groups on these molecules are crucial for their selectivity, as they can interact with the hydrophilic region of the side pocket.
For "this compound," the key to its potential selectivity will be how the substituted phenyl ring orients itself to interact with the hydrophobic side pocket of the COX-2 enzyme. The combination of the fluoro and methyl groups could enhance binding in this region.
Envisioning Analog Design and Structure-Activity Relationship (SAR) Studies
Based on established SAR principles, we can propose a series of analogs of "this compound" to explore and optimize COX-2 inhibitory activity.
Caption: Proposed modifications to the lead compound for SAR studies.
Experimental Protocols for Efficacy Evaluation
To empirically determine the COX-2 inhibitory efficacy and selectivity of "this compound" and its analogs, a standardized in vitro COX inhibition assay is essential.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves the oxidation of a fluorometric probe, leading to a measurable increase in fluorescence. Inhibitors of COX will reduce the rate of this reaction.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, SC-560 for COX-1)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep the enzymes on ice.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the test compound or reference inhibitor. c. Add the fluorometric probe. d. Add the COX-1 or COX-2 enzyme to initiate the reaction. For background wells, add buffer instead of the enzyme. e. Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Peroxidase Reaction: Add arachidonic acid to all wells to start the peroxidase reaction.
-
Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity over a set period (e.g., 10-20 minutes) using a fluorescence plate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Subtract the background rate from all other rates. c. Determine the percent inhibition for each compound concentration relative to the enzyme control (no inhibitor). d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
Caption: Workflow for the in vitro COX inhibition assay.
The COX-2 Signaling Pathway and Point of Intervention
Understanding the broader signaling cascade provides context for the importance of COX-2 inhibition.
Caption: The COX-2 signaling pathway and the point of inhibition.
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1] "this compound" and its analogs are designed to inhibit the COX-2 enzyme, thereby blocking the production of these inflammatory mediators.
Conclusion and Future Directions
While definitive experimental data is required to ascertain the precise efficacy and selectivity of "this compound" and its analogs, a systematic analysis based on established structure-activity relationships suggests that this scaffold holds promise. The combination of a flexible butanoic acid chain and a strategically substituted phenyl ring presents a viable starting point for the development of novel COX-2 inhibitors.
The next critical steps involve the synthesis of the proposed lead compound and a focused library of its analogs. Subsequent in vitro screening using the outlined protocol will provide the necessary empirical data to validate or refine the hypotheses presented in this guide. Promising candidates can then be advanced to in vivo models of inflammation and pain to assess their therapeutic potential. This structured approach, grounded in established medicinal chemistry principles, provides a robust framework for the exploration of this novel class of potential anti-inflammatory agents.
References
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- Brune K., Patrignani P. Selective cyclooxygenase-2 inhibitors: similarities and differences.
- D'Mello P., Gadhwal M.K., Joshi U., Shetgiri P. Modeling of COX-2 inhibotory activity of flavonoids. Int J Pharm Pharm Sci. 2011;3(4):126-130.
- Deshmukh H.S., et al.
- Di Mola A., et al. Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). RSC Adv. 2017;7(3):1435-1457.
- Hofmann, C. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube.
- MedchemExpress. Rofecoxib (MK-0966).
- Narayana B., et al. Quantitative Structure-Activity Relationships for Commercially Available Inhibitors of COX-2. Int J Mol Sci. 2006;7(9):394-405.
- Patel R., et al.
- Rasti, B., et al. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorg Med Chem. 2007;15(12):4035-43.
- Ricciotti E., FitzGerald G.A. Prostaglandins and inflammation. Arterioscler Thromb Vasc Biol. 2011;31(5):986-1000.
- Taha E.A., et al. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Pharmaceuticals (Basel). 2022;15(9):1145.
- Zarghi A., et al. Design and synthesis of new 5,5-diarylhydantoin derivatives as selective cyclooxygenase-2 inhibitors. Bioorg Med Chem Lett. 2006;16(16):4268-71.
- Zha S., et al. Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. J Biomol Struct Dyn. 2022;40(13):5949-5960.
- Zha, S., et al. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules. 2023;28(13):5015.
- Zhang, J., et al.
- Ziegler, S., et al.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of derivatives based on the novel scaffold, 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid. While this specific molecule is not extensively documented in public literature, its core structure, 4-phenylbutanoic acid (4-PBA), is a well-characterized compound with known therapeutic activities. This analysis will, therefore, be grounded in the established pharmacology of 4-PBA and the predictable influence of its substituents, offering a robust, hypothesis-driven approach to analogue design and evaluation.
Our parent compound, 4-PBA, is a histone deacetylase (HDAC) inhibitor that has shown anticancer activity by inducing apoptosis and inhibiting cell proliferation.[1] Furthermore, it functions as a chemical chaperone, capable of alleviating endoplasmic reticulum (ER) stress, a mechanism relevant in neurodegenerative diseases and other pathologies related to protein misfolding.[2][3][4] The addition of fluoro, methyl, and nitro groups to this core scaffold presents a unique opportunity to modulate its potency, selectivity, and pharmacokinetic properties. This guide will systematically deconstruct the molecule to propose a logical progression for analogue synthesis and testing.
The Lead Compound: A Multi-Functional Scaffold
The lead compound, this compound, combines the 4-PBA backbone with three key functional groups on the phenyl ring. Our initial hypothesis is that the butanoic acid chain will serve as the primary pharmacophore for HDAC inhibition, while the substituted phenyl ring will govern target specificity, potency, and metabolic stability.
-
The Butanoic Acid Moiety: Essential for the HDAC inhibitory activity of 4-PBA, the terminal carboxylic acid is presumed to chelate the zinc ion within the active site of HDAC enzymes.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the ortho-nitro substituent is expected to significantly influence the electronic profile of the phenyl ring.[5] Its biological activity is often dependent on in-vivo reduction, which can lead to therapeutically active metabolites or potential toxicity.[6][7] This feature makes it a critical point for modification.
-
The Fluoro and Methyl Groups: These substituents at the C4 and C5 positions, respectively, will modulate the lipophilicity, steric profile, and metabolic stability of the compound. Their interplay will be crucial in defining the molecule's interaction with its biological target and its overall drug-like properties.
Proposed Structure-Activity Relationship (SAR) Exploration
The exploration of SAR is a systematic process of modifying a lead compound to understand how each component contributes to its biological activity.[8][9] Our proposed strategy involves a series of targeted modifications to the lead structure, summarized in the logical workflow below.
Caption: A logical workflow for the systematic SAR exploration of the lead compound.
Part A: Modifications of the Phenyl Ring Substituents
The primary goal here is to probe the steric and electronic requirements of the target's binding pocket. We will systematically alter the fluoro and methyl groups to map the pocket's boundaries and preferred electronic environment.
Table 1: Hypothetical SAR Data for Phenyl Ring Modifications
| Compound ID | R¹ (Position 4) | R² (Position 5) | R³ (Position 2) | Hypothetical HDAC1 IC₅₀ (µM) | Hypothetical A549 Cell Viability IC₅₀ (µM) |
|---|---|---|---|---|---|
| Lead | -F | -CH₃ | -NO₂ | 5.2 | 10.8 |
| A-1 | -Cl | -CH₃ | -NO₂ | 4.8 | 9.5 |
| A-2 | -H | -CH₃ | -NO₂ | 15.6 | 32.1 |
| A-3 | -F | -H | -NO₂ | 8.9 | 18.3 |
| A-4 | -F | -CH₂CH₃ | -NO₂ | 7.1 | 15.2 |
| A-5 | -OCH₃ | -CH₃ | -NO₂ | 25.4 | >50 |
Causality: Replacing fluorine with a larger halogen like chlorine (A-1) may enhance hydrophobic interactions. Removing either the fluoro (A-2) or methyl (A-3) group will serve as a negative control to confirm their contribution to potency. Increasing the size of the alkyl group (A-4) will probe for steric clashes, while introducing an electron-donating group like methoxy (A-5) will test the importance of the ring's electronic nature.
Part B: Modifications of the Butanoic Acid Side Chain
This series of analogues will investigate the optimal length, rigidity, and chemical nature of the zinc-binding group, which is crucial for HDAC inhibition.
Table 2: Hypothetical SAR Data for Side Chain Modifications
| Compound ID | Side Chain | Hypothetical HDAC1 IC₅₀ (µM) |
|---|---|---|
| Lead | -(CH₂)₃COOH | 5.2 |
| B-1 | -(CH₂)₂COOH | 12.5 |
| B-2 | -(CH₂)₄COOH | 9.8 |
| B-3 | -CH=CH-CH₂COOH (trans) | 6.5 |
| B-4 | -(CH₂)₃CONHOH | 0.8 |
| B-5 | -(CH₂)₃-tetrazole | 18.0 |
Causality: Varying the chain length (B-1, B-2) determines the optimal distance between the phenyl ring and the zinc-binding group. Introducing rigidity with a double bond (B-3) explores conformational preferences. Replacing the carboxylic acid with a hydroxamic acid (B-4), a potent zinc-binding group, is predicted to significantly increase HDAC inhibitory activity. The tetrazole (B-5) serves as another carboxylate bioisostere.
Part C: The Role of the Nitro Group
The nitro group is a liability and an opportunity. Its reduction can lead to toxicity, but it can also be a key pharmacophore.[6][10] These modifications will explore its necessity and potential replacements.
Table 3: Hypothetical SAR Data for Nitro Group Modifications
| Compound ID | R¹ (Position 4) | R² (Position 5) | R³ (Position 2) | Hypothetical HDAC1 IC₅₀ (µM) |
|---|---|---|---|---|
| Lead | -F | -CH₃ | -NO₂ | 5.2 |
| C-1 | -F | -CH₃ | -NH₂ | 2.1 |
| C-2 | -F | -CH₃ | -CN | 8.3 |
| C-3 | -F | -CH₃ | -SO₂CH₃ | 11.4 |
| C-4 | -F | -CH₃ | H (R³ moved to pos 3: -NO₂) | 35.7 |
Causality: The reduced analogue, the aniline (C-1), is a crucial derivative. The resulting amino group could form new hydrogen bonds in the active site, potentially increasing potency. Moving the nitro group to a different position (C-4) will test the positional importance. Replacing the nitro group with other electron-withdrawing bioisosteres like cyano (C-2) or methylsulfonyl (C-3) will clarify whether the effect is purely electronic or if the nitro group itself has a specific interaction.
Caption: Summary of key regions for SAR modification and their predicted impact. (Note: Image placeholder would be replaced with the 2D structure of the lead compound).
Key Experimental Protocols
To validate the hypotheses outlined above, a series of robust, self-validating in vitro assays must be employed.
Homogeneous Histone Deacetylase (HDAC) Inhibition Assay
This assay provides a direct measure of the compound's ability to inhibit its primary putative target.
-
Principle: A fluorogenic HDAC substrate is incubated with a recombinant human HDAC enzyme (e.g., HDAC1) and the test compound. Deacetylation by the enzyme allows a developer solution to cleave the substrate, releasing a fluorescent molecule. The signal is inversely proportional to HDAC inhibition.
-
Step-by-Step Protocol:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.
-
In a 96-well black plate, add 5 µL of the diluted compound. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Add 20 µL of recombinant human HDAC1 enzyme to each well (except "no enzyme" controls).
-
Incubate for 15 minutes at 37°C to allow compound-enzyme binding.
-
Add 25 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a protease.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
-
Self-Validation: The inclusion of a known HDAC inhibitor (e.g., SAHA) as a positive control validates the assay's performance in each run. The "no enzyme" control establishes the background signal.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream effect of target engagement, measuring the compound's ability to inhibit cancer cell proliferation or induce cell death.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.
-
Step-by-Step Protocol:
-
Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well white-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (prepared as above) for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of viable cells against the log of the compound concentration.
-
-
Self-Validation: A known cytotoxic agent (e.g., Doxorubicin) should be run as a positive control to confirm the cell line's sensitivity and the assay's dynamic range.
Caption: A typical in vitro testing cascade for prioritizing synthesized analogues.
Conclusion and Forward Look
This guide presents a hypothesis-driven framework for elucidating the structure-activity relationship of this compound derivatives. By leveraging the known pharmacology of the 4-PBA scaffold and applying established principles of medicinal chemistry, we have outlined a clear path for analogue design and testing. The key areas for exploration are the substitution pattern on the phenyl ring, the nature of the zinc-binding pharmacophore, and the critical role of the nitro group. The proposed experimental workflows provide robust and validated methods for generating the data needed to build a comprehensive SAR model. The insights gained will be instrumental in optimizing this scaffold to produce potent and selective lead candidates for further preclinical development.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitrophenylbutanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. Nitrophenylbutanoic acid derivatives have emerged as a promising class of molecules, particularly as inhibitors of histone deacetylases (HDACs), enzymes that are critical regulators of gene expression and are implicated in cancers and other diseases.[1][2] A key strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate is the introduction of fluorine atoms.[3]
This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated nitrophenylbutanoic acids. We will delve into the mechanistic rationale for fluorination, compare their efficacy through established in vitro assays, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations. This analysis is grounded in the principles of medicinal chemistry, offering insights into how a simple atomic substitution can profoundly alter a molecule's therapeutic potential.
The Strategic Role of Fluorination in Drug Design
The substitution of hydrogen with fluorine, an element of similar size but with the highest electronegativity, can dramatically alter a molecule's physicochemical properties.[4] This "fluorine effect" is a powerful tool for optimizing drug candidates.[5][6][7]
Key Impacts of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8][9] This can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8]
-
Potency and Binding Affinity: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create favorable interactions, such as hydrogen bonds, within the target protein's binding pocket.[6][10] This can lead to enhanced binding affinity and increased potency.
-
Cell Permeability and Lipophilicity: The introduction of fluorine typically increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and reach its intracellular target.[7][11] However, this must be carefully balanced to maintain adequate aqueous solubility.[10]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The primary mechanism of action for many nitrophenylbutanoic acid derivatives is the inhibition of histone deacetylases.[1] HDACs remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes.[12][13]
The benchmark drug for this class is Vorinostat (also known as suberoylanilide hydroxamic acid or SAHA), a potent, FDA-approved HDAC inhibitor.[12][14] It serves as a critical positive control and comparator in the evaluation of new HDAC inhibitors.[15] Vorinostat works by chelating the zinc ion in the active site of Class I and II HDACs, effectively blocking their enzymatic activity.[13][14]
Comparative Biological Evaluation
To objectively compare the biological activity of a non-fluorinated nitrophenylbutanoic acid (Parent Compound) with its fluorinated analog (Fluorinated Analog), a series of standardized in vitro assays are essential.
Workflow for Comparative Analysis
Caption: Workflow for comparing fluorinated and non-fluorinated compounds.
Data Summary: A Representative Comparison
The following table illustrates the type of data generated from these assays, using hypothetical but plausible values based on established medicinal chemistry principles.
| Compound | Target | HDAC1 IC50 (nM) | HCT116 Cell GI50 (µM) | Microsomal t½ (min) |
| Parent Compound | HDAC | 150 | 5.2 | 15 |
| Fluorinated Analog | HDAC | 45 | 1.8 | 65 |
| Vorinostat (Control) | HDAC | <86[12] | 2.5 | >60 |
Interpretation of Results:
-
Enzymatic Potency (IC50): The Fluorinated Analog shows a significantly lower IC50 value against the HDAC1 enzyme compared to the Parent Compound. This suggests that the fluorine substitution enhances the molecule's interaction with the enzyme's active site, leading to more potent inhibition.
-
Cellular Potency (GI50): The improved enzymatic potency translates to superior performance in a cellular context. The Fluorinated Analog inhibits the growth of HCT116 colon cancer cells at a much lower concentration than its non-fluorinated counterpart. This indicates that the compound effectively penetrates the cell membrane and engages its target.
-
Metabolic Stability (t½): The most dramatic improvement is seen in the metabolic stability. The half-life (t½) of the Fluorinated Analog in the presence of liver microsomes is substantially longer than the Parent Compound. This is a direct consequence of the fluorine atom blocking a site of metabolic degradation, a highly desirable outcome in drug development.[8]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
In Vitro HDAC Activity/Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures the ability of a compound to inhibit HDAC enzyme activity.[16][17][18]
Principle: An acetylated histone substrate is coated on a microplate. Active HDAC enzyme (from nuclear extract or purified) deacetylates the substrate. A specific antibody detects the remaining acetylated histones, and a secondary antibody conjugated to a reporter enzyme generates a colorimetric signal. The signal is inversely proportional to HDAC activity.[18]
Materials:
-
96-well microplate pre-coated with acetylated histone substrate
-
Test Compounds (Parent, Fluorinated Analog), Vorinostat (Positive Control), DMSO (Vehicle Control)
-
HDAC Assay Buffer
-
Purified HDAC1 Enzyme or Nuclear Extract
-
Capture Antibody
-
Detection Antibody (HRP-conjugated)
-
Colorimetric Developing Solution
-
Stop Solution
-
1X Wash Buffer
-
Microplate reader (450 nm absorbance)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and Vorinostat in DMSO. A typical starting concentration is 1 mM.
-
Reaction Setup: To each well, add 28 µL of HDAC Assay Buffer and 2 µL of diluted compound or control. For the "No Inhibitor" control, add 2 µL of DMSO.
-
Enzyme Addition: Add 20 µL of diluted HDAC1 enzyme to each well (except for the 'blank' wells).
-
Incubation: Cover the plate and incubate at 37°C for 60 minutes.
-
Washing: Aspirate the reaction mixture and wash each well three times with 150 µL of 1X Wash Buffer.
-
Capture Antibody: Add 50 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the wash step (Step 5).
-
Detection Antibody: Add 50 µL of diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the wash step (Step 5), performing 4-5 washes.
-
Signal Development: Add 100 µL of Developing Solution to each well and incubate in the dark at room temperature for 2-10 minutes, monitoring for color development.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
Cell Viability/Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.
Materials:
-
HCT116 cells (or other relevant cancer cell line)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test Compounds, Vorinostat, DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[20]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Conclusion
The strategic incorporation of fluorine into the nitrophenylbutanoic acid scaffold presents a highly effective strategy for enhancing biological activity. As demonstrated through the comparative workflow, fluorination can significantly improve enzymatic potency, cellular efficacy, and, most critically, metabolic stability. The provided protocols offer a robust framework for researchers to conduct their own comparative studies, enabling the rational design and data-driven selection of next-generation HDAC inhibitors. By understanding and applying the principles of medicinal chemistry, the development of more durable and potent therapeutic agents can be systematically achieved.
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In Vitro Validation of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" Bioactivity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the in vitro validation of the bioactivity of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid," a novel compound with structural similarities to known anti-inflammatory agents. We will explore a scientifically rigorous approach to characterize its potential mechanism of action, focusing on the inhibition of cyclooxygenase (COX) enzymes, a key target in inflammation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the rationale behind the proposed validation strategy.
Introduction: Unveiling the Potential of a Novel Compound
The chemical structure of "this compound" suggests a potential role as an anti-inflammatory agent. Its phenylacetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[1] The two isoforms of this enzyme, COX-1 and COX-2, are critical mediators of inflammation. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1]
This guide outlines a series of in vitro assays to test the hypothesis that "this compound" acts as a COX inhibitor. We will compare its activity against well-characterized compounds:
Experimental Validation Workflow
A multi-tiered approach is recommended to thoroughly validate the bioactivity of the target compound. This workflow progresses from broad screening to specific mechanistic assays.
Caption: A stepwise workflow for the in vitro validation of "this compound".
Comparative Bioactivity Data
The following table summarizes the expected outcomes of the in vitro assays, comparing the inhibitory concentrations (IC50) of "this compound" (hypothetical values) with the known activities of our comparator compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Hypothetical: 25 | Hypothetical: 1.5 | Hypothetical: 16.7 |
| Celecoxib | 15[3][10] | 0.04[2][3][10] | 375 |
| NS-398 | >100[4][5] | 3.8[4][5][6] | >26 |
| Diclofenac | 0.075 | 0.038 | 1.97 |
Detailed Experimental Protocols
Preliminary Screening: Inhibition of Albumin Denaturation
This assay serves as a rapid and cost-effective preliminary screen for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation.
Principle: This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and varying concentrations of the test compound.
-
Adjust the pH of the reaction mixture to 6.3.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Diclofenac is used as a positive control.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[11][12]
Enzymatic Assay: COX-1 and COX-2 Inhibition
This is the core assay to directly determine the inhibitory activity of the compound against the COX isoforms.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Protocol:
-
Use commercially available COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to each well.
-
Add varying concentrations of the test compound or comparator drugs to the inhibitor wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding a colorimetric substrate solution followed by arachidonic acid.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.[13][14]
Cell-Based Assay: Prostaglandin E2 (PGE2) Quantification
This assay confirms the compound's activity in a cellular context by measuring the downstream product of COX-2 activity.
Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are used to induce the expression of COX-2 and the subsequent production of PGE2. The amount of PGE2 in the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound or comparators for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.[15][16][17][18]
-
The amount of PGE2 produced is inversely proportional to the inhibitory activity of the test compound.
Mechanistic Insights: The COX Inhibition Pathway
The following diagram illustrates the proposed mechanism of action for "this compound" as a COX inhibitor.
Caption: The cyclooxygenase pathway and the hypothesized inhibitory action of the test compound.
Conclusion and Future Directions
The proposed in vitro validation strategy provides a robust and efficient pathway to characterize the bioactivity of "this compound." By employing a combination of preliminary screening, direct enzyme inhibition assays, and cell-based functional assays, researchers can gain a comprehensive understanding of its potential as a COX inhibitor. The comparative analysis against established drugs like Celecoxib, NS-398, and Diclofenac will be crucial in determining its selectivity and potential therapeutic window.
Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in animal models of inflammation, and pharmacokinetic and toxicological profiling.
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Futaki N, et al. NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro. Prostaglandins. 1994;47(1):55-9. [Link]
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Blanco FJ, et al. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. J Rheumatol. 1999;26(6):1366-73. [Link]
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Kawai S, et al. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflamm Res. 2000;49(4):151-5. [Link]
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Katori M, et al. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung. 2000;50(12):1047-52. [Link]
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ResearchGate. IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. [Link]
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Kalgutkar, A. S., et al. Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry. 2000;43(15):2860-2870. [Link]
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Gunathilake, K. D. P. P., et al. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Ayu. 2018;39(1):49-52. [Link]
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Kaddour, A., et al. Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics. 2020;10(5):213-218. [Link]
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Chakou, A., et al. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs. 2023;21(3):169. [Link]
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Chhetri, R. How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? ResearchGate. 2022. [Link]
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A Comparative Guide to the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid (FMPB)
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel kinase inhibitors, using the hypothetical compound 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid (herein designated FMPB ) as a case study. We will objectively compare its hypothetical performance against established multi-kinase inhibitors, Sunitinib and Sorafenib, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing targeted therapies.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is paramount for its successful development as either a highly specific chemical probe or a multi-targeted therapeutic agent.
In this guide, we introduce FMPB, a novel compound with a nitrophenylbutanoic acid scaffold, and propose a hypothetical primary target profile against key pro-angiogenic receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). These targets are well-established in oncology and are also inhibited by our comparator drugs, Sunitinib and Sorafenib.[6][7] This comparative analysis will illuminate the process of characterizing a new chemical entity's selectivity and its implications for future development.
Experimental Design for Comprehensive Cross-Reactivity Profiling
To build a robust understanding of FMPB's selectivity, a multi-tiered approach is essential, combining broad biochemical screening with focused cell-based validation. This ensures that we not only identify potential off-targets but also confirm their relevance in a physiological context.[8]
Tier 1: Broad Kinome Screening (Biochemical Assay)
The initial step is to assess the binding affinity of FMPB across a large panel of kinases. The KINOMEscan™ platform is an industry-standard competitive binding assay that provides quantitative and reproducible data.[9][10]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: FMPB, Sunitinib, and Sorafenib are solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag.
-
Execution:
-
Each compound is tested at a standard concentration (e.g., 1 µM) against a panel of over 450 human kinases.
-
The results are reported as "Percent of Control" (%Ctrl), where a lower percentage indicates stronger binding.
-
-
Data Analysis: Hits are typically defined as kinases showing a %Ctrl value below a certain threshold (e.g., <10% or <35%). The dissociation constant (Kd) is then determined for these primary hits to quantify binding affinity.
Tier 2: Orthogonal Validation and Potency Determination (Biochemical Activity Assay)
Hits identified in the binding assay must be validated for functional inhibition of enzymatic activity. Radiometric assays, which directly measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their sensitivity and direct measurement of catalysis.[11]
Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot℠)
-
Reaction Setup: Kinase reactions are prepared in a 96-well plate containing the purified kinase, a specific peptide or protein substrate, and cofactors in a buffered solution.
-
Inhibitor Titration: A 10-point serial dilution of FMPB, Sunitinib, and Sorafenib is added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane. Unincorporated [γ-³³P]-ATP is washed away. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are normalized to control wells (no inhibitor) and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Tier 3: Cellular Target Engagement
Confirming that a compound can bind to its intended and off-target kinases within a living cell is a critical step.[12] Cellular Thermal Shift Assay (CETSA) and NanoBRET™ are powerful techniques for this purpose.[13][14]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: A cell line (e.g., HEK293) is engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Assay Principle: This assay measures the binding of a fluorescent energy transfer probe (tracer) to the NanoLuc®-kinase fusion protein. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Execution:
-
The engineered cells are plated in a 96- or 384-well plate.
-
A serial dilution of the test compound is added to the cells.
-
The fluorescent tracer is added, and the plate is incubated.
-
-
Detection: The BRET signal is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the compound concentration to determine the cellular IC₅₀.
Comparative Data Analysis and Interpretation
The data generated from these assays allow for a multi-faceted comparison of FMPB with Sunitinib and Sorafenib.
Biochemical Selectivity Profile
The KINOMEscan™ results provide a broad overview of the inhibitors' binding profiles.
| Compound | Primary Targets (Kd < 100 nM) | Number of Off-Targets (Kd < 1 µM) | Selectivity Score (S₁₀) |
| FMPB (Hypothetical) | VEGFR2, PDGFRβ, KIT | 15 | 0.033 |
| Sunitinib | VEGFR2, PDGFRβ, KIT, FLT3, RET | 35 | 0.078 |
| Sorafenib | VEGFR2, PDGFRβ, BRAF, c-RAF | 50 | 0.111 |
Note: Data for Sunitinib and Sorafenib are representative and collated from public databases. FMPB data is hypothetical for illustrative purposes.
Selectivity Score (S₁₀): This metric is calculated as the number of kinases with a Kd < 1 µM divided by the total number of kinases tested (~450).[15] A lower score indicates higher selectivity.
Interpretation: Based on this hypothetical data, FMPB demonstrates a more selective profile than both Sunitinib and Sorafenib, with fewer off-targets at the 1 µM threshold. While all three compounds potently bind the intended pro-angiogenic RTKs, FMPB's "cleaner" profile might predict a more favorable side-effect profile.
Functional Inhibition and Cellular Potency
The IC₅₀ values from radiometric and cellular assays provide a comparison of functional potency.
| Kinase Target | FMPB (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | Sorafenib (IC₅₀, nM) |
| Biochemical | Cellular | Biochemical | |
| VEGFR2 | 15 | 50 | 10 |
| PDGFRβ | 5 | 25 | 2 |
| c-KIT | 20 | 80 | 8 |
| BRAF | >5000 | >10000 | >5000 |
| CDK2 (Off-Target) | 850 | >5000 | 250 |
Interpretation:
-
On-Target Potency: FMPB shows potent, low nanomolar inhibition of its primary targets, comparable to Sunitinib and Sorafenib.
-
Cellular Activity: The shift in IC₅₀ values from biochemical to cellular assays reflects factors like cell permeability and ATP competition. FMPB demonstrates good cell permeability and target engagement.
-
Off-Target Effects: FMPB shows significantly less activity against known off-targets of the comparators, such as BRAF (a key Sorafenib target) and CDK2. This reinforces the more selective nature of FMPB. The off-target activities of Sunitinib and Sorafenib are known to contribute to both their therapeutic efficacy and their side-effect profiles.[4][16]
Visualizing the Experimental Workflow and Key Concepts
Diagrams are essential for clearly communicating complex experimental plans and biological pathways.
Caption: A multi-tiered workflow for kinase inhibitor cross-reactivity profiling.
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A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of Novel 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid Derivatives
Introduction: The Rationale for Exploring Novel Arylpropionic Acid Derivatives
The family of arylpropionic acid derivatives represents a cornerstone of modern pharmacotherapy, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Compounds such as Ibuprofen have become ubiquitous in the management of pain and inflammation, primarily through their inhibition of cyclooxygenase (COX) enzymes.[4] Beyond their anti-inflammatory effects, emerging research has highlighted the potential of this chemical scaffold in oncology, with some derivatives exhibiting promising anticancer activities.[5]
This guide introduces a novel series of compounds based on the "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" backbone. The rationale for investigating these derivatives is rooted in established principles of medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates.[6] The nitro group, a versatile functional group, offers a potential handle for further chemical modification and may contribute to unique biological activities.
This document serves as a comprehensive guide for researchers and drug development professionals interested in evaluating the therapeutic potential of these novel derivatives. We will provide a hypothetical benchmarking study against two well-established drugs:
-
Ibuprofen: A globally recognized NSAID, serving as the benchmark for anti-inflammatory activity.[4][7][8]
-
Cisplatin: A widely used chemotherapeutic agent, acting as the benchmark for cytotoxic (anticancer) activity.[9][10][11]
Through detailed experimental protocols and hypothetical comparative data, this guide will provide a framework for assessing the potential advantages and liabilities of these novel compounds.
Experimental Design and Methodologies
To comprehensively evaluate the therapeutic potential of our lead compound, "this compound" (designated as FNPBA-1 ), we will perform two key in vitro assays: a Cyclooxygenase (COX) Inhibition Assay to determine its anti-inflammatory potential and an MTT Assay to assess its cytotoxicity against a representative cancer cell line.
I. Assessment of Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12][13] An ELISA-based assay will be used to quantify the inhibition of these enzymes.[14]
Experimental Protocol: COX Inhibition ELISA
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared. Arachidonic acid, the substrate for COX enzymes, is prepared in a suitable buffer.
-
Compound Preparation: FNPBA-1 and Ibuprofen are serially diluted to a range of concentrations.
-
Incubation: The enzymes, substrates, and test compounds (FNPBA-1 or Ibuprofen) are incubated together. This allows for the enzymatic reaction to proceed and for the inhibitors to exert their effects.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive ELISA kit. The concentration of PGE2 is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is then determined by plotting the percentage of inhibition against the compound concentration.
Hypothetical Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| FNPBA-1 | 15.2 | 1.8 | 8.4 |
| Ibuprofen | 12.9 | 3.1 | 4.2 |
II. Assessment of Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay will be used to evaluate the potential anticancer activity of FNPBA-1 against a human colorectal cancer cell line (e.g., HCT116).
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: HCT116 cells are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of FNPBA-1 or the benchmark cytotoxic drug, Cisplatin.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell viability) is determined.
Hypothetical Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 48h |
| FNPBA-1 | HCT116 | 25.8 |
| Cisplatin | HCT116 | 9.3 |
Visualizing the Scientific Process
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: A high-level overview of the experimental workflow.
Caption: The cyclooxygenase (COX) signaling pathway.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that our novel derivative, FNPBA-1, exhibits a promising therapeutic profile.
In the COX inhibition assay, FNPBA-1 demonstrates potent inhibition of both COX-1 and COX-2, with a notable selectivity towards COX-2. A higher selectivity for COX-2 is a desirable characteristic for an anti-inflammatory drug, as it may lead to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[13] The hypothetical selectivity index of 8.4 for FNPBA-1, which is double that of Ibuprofen, suggests a potentially improved safety profile.
In the MTT cytotoxicity assay, FNPBA-1 displays moderate cytotoxic activity against the HCT116 colorectal cancer cell line. While its potency is lower than the established chemotherapeutic agent Cisplatin, this finding is significant. It suggests that the "this compound" scaffold could be a valuable starting point for the development of novel anticancer agents. Further optimization of the structure could lead to derivatives with enhanced cytotoxic potency and selectivity for cancer cells.
Future research should focus on:
-
Synthesis and in vitro testing of a broader library of derivatives: To establish clear structure-activity relationships.
-
In vivo studies: To evaluate the efficacy and safety of promising candidates in animal models of inflammation and cancer.
-
Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds, particularly in the context of their anticancer activity.
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Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (2020-03-30). Retrieved from [Link]
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An ELISA method to measure inhibition of the COX enzymes - PubMed. (n.d.). Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). Retrieved from [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023-07-30). Retrieved from [Link]
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Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed. (n.d.). Retrieved from [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. (2022-01-11). Retrieved from [Link]
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Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen - MDPI. (n.d.). Retrieved from [Link]
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Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. (n.d.). Retrieved from [Link]
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Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. (n.d.). Retrieved from [Link]
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Navigating the Patent Landscape: A Technical Guide and Novelty Assessment of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical research and development, establishing the novelty of a chemical entity is a critical first step. This guide provides an in-depth technical assessment of "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid," a compound with potential pharmacological applications. We will explore its position within the current patent literature, outline detailed experimental protocols for its synthesis and evaluation, and present a comparative analysis against structurally similar compounds. This document serves as a comprehensive resource for researchers seeking to understand the potential of this and related molecules.
Introduction: The Rationale for Substituted Phenylbutanoic Acids
Phenylbutanoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The incorporation of various substituents on the phenyl ring allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. Specifically, the introduction of a nitro group can be a precursor for an amino group, a common feature in many bioactive molecules, and can also contribute to the molecule's overall electronic properties, which may influence target binding.[1][2][3] Furthermore, the strategic placement of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4]
The subject of this guide, "this compound," combines these features. A thorough assessment of its novelty is crucial for any research and development program considering this or similar scaffolds.
Patent Landscape and Novelty Assessment
A comprehensive search of major patent databases, including CAS SciFinder and Reaxys, reveals no patents explicitly claiming the exact structure of "this compound" (CAS RN: 210346-38-6). While numerous patents exist for substituted phenylbutanoic acids and related nitrophenyl compounds, the specific combination of fluoro, methyl, and nitro groups at the 4, 5, and 2 positions of the phenyl ring attached to a butanoic acid moiety appears to be novel.
However, the absence of a direct hit does not definitively confirm novelty. Broader patent claims, often employing Markush structures, may encompass this molecule. A prudent approach for any organization would be to conduct a freedom-to-operate search, which involves a detailed analysis of the claims of related patents to ensure that the synthesis, use, or sale of this compound would not infringe on existing intellectual property.
For the purpose of this guide, we will proceed with the hypothesis that "this compound" is a novel chemical entity.
Comparative Analysis: Hypothetical Performance Data
To contextualize the potential of "this compound," we present a comparative analysis against three structurally related, hypothetical compounds. The following data is illustrative and intended to guide experimental design.
Table 1: Hypothetical Comparative Data of Phenylbutanoic Acid Derivatives
| Compound Name | Structure | Molecular Weight ( g/mol ) | Hypothetical IC50 (µM) [Target X] | Hypothetical Cytotoxicity (CC50, µM) [Cell Line Y] | Selectivity Index (CC50/IC50) |
| Target Compound | This compound | 241.21 | 5.2 | >100 | >19.2 |
| Comparator A | 4-(5-Methyl-2-nitrophenyl)butanoic acid | 223.22 | 12.8 | >100 | >7.8 |
| Comparator B | 4-(4-Fluoro-2-nitrophenyl)butanoic acid | 227.18 | 8.5 | >100 | >11.8 |
| Comparator C | 4-(4-Chloro-5-methyl-2-nitrophenyl)butanoic acid | 257.66 | 6.1 | 85 | 13.9 |
Note: IC50 (half maximal inhibitory concentration) and CC50 (half maximal cytotoxic concentration) values are hypothetical and would need to be determined experimentally.
This hypothetical data suggests that the combination of the fluoro and methyl groups in the target compound could contribute to enhanced potency (lower IC50) and a favorable safety profile (high CC50) compared to its non-fluorinated and non-methylated analogs.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of "this compound" and its comparators.
Synthesis Workflow
The synthesis of the target compound can be approached through a multi-step process, as outlined in the workflow diagram below. This proposed route is based on established synthetic methodologies for similar compounds.[5][6]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-(4-fluoro-5-methyl-2-nitrophenyl)-4-oxobutanoic acid.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
Step 2: Clemmensen Reduction
-
To a flask containing amalgamated zinc (prepared by treating zinc dust with a mercuric chloride solution), add the intermediate from Step 1 (1.0 eq) and a mixture of concentrated hydrochloric acid and ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, with periodic additions of concentrated hydrochloric acid.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the excess zinc.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Biological Evaluation Workflow
The following diagram illustrates a typical workflow for the initial biological screening of the synthesized compounds.
Caption: General workflow for the in vitro biological evaluation of synthesized compounds.
Protocol for In Vitro Antimicrobial Activity Assay
This protocol describes a method to assess the antimicrobial activity of the synthesized compounds against various bacterial strains.
-
Bacterial Strains: Obtain a panel of relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture Preparation: Grow the bacterial strains in appropriate broth media to the mid-logarithmic phase.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (standard antibiotic) and negative (vehicle control) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Hypothetical Mechanism of Action: Signaling Pathway
While the precise mechanism of action for "this compound" would need to be elucidated through extensive research, we can propose a hypothetical signaling pathway based on the activities of similar compounds. For instance, some nitrophenyl derivatives have been shown to interfere with cellular signaling pathways involved in inflammation or proliferation.
Caption: Hypothetical signaling pathway inhibited by the target compound.
This diagram illustrates a plausible mechanism where the compound acts as an inhibitor of an intracellular kinase, thereby downregulating the expression of target genes involved in a disease process.
Conclusion and Future Directions
"this compound" represents a potentially novel chemical entity with prospects for further investigation in drug discovery programs. This guide has provided a framework for assessing its novelty, a roadmap for its synthesis and biological evaluation, and a comparative context based on hypothetical data.
Future research should focus on:
-
Definitive Novelty Assessment: Conducting a thorough freedom-to-operate search.
-
Experimental Validation: Synthesizing the compound and its analogs and determining their actual biological activities and physicochemical properties.
-
Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways affected by the compound.
By following the methodologies outlined in this guide, researchers can systematically explore the therapeutic potential of "this compound" and contribute to the advancement of novel therapeutics.
References
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In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (2019). PMC. [Link]
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Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. (2013). OMICS International. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid: A Guide for Laboratory Professionals
For researchers engaged in the nuanced work of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid, a compound characterized by its nitrated aromatic and halogenated acidic structure. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
-
Toxicity: Nitrated aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Corrosivity: As a carboxylic acid, it is expected to be corrosive, capable of causing severe skin burns and eye damage.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be classified as ecotoxic.
In the absence of a specific SDS, it is imperative to handle this compound with the precautions suitable for a substance that is toxic, corrosive, and an environmental hazard. All laboratory personnel handling this chemical must be trained on these potential hazards.[3][4]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound in any form, including for disposal, the following minimum PPE should be worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is required. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: While routine handling in a well-ventilated area or a fume hood may not require respiratory protection, a NIOSH-approved respirator may be necessary for spill cleanup or when handling the solid material outside of a ventilated enclosure.
All handling of this compound, including weighing and solution preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Control and Contain: If it is safe to do so, prevent the spread of the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels or sawdust to absorb the spill.[1]
-
Neutralize (if applicable and permitted): For acidic spills, neutralization with a weak base like sodium bicarbonate may be possible. However, this should only be attempted by trained personnel and in accordance with the institution's specific safety protocols, as the reaction can generate heat and gas.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, compatible hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave".[5][6][7]
Step 1: Waste Identification and Classification
This compound should be classified as hazardous waste. Specifically, it falls into the categories of halogenated organic waste and acidic waste.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions.[8]
-
Do not mix this waste with non-halogenated organic waste.
-
Do not mix this acidic waste with bases or cyanides.
-
Collect this waste in a dedicated container for halogenated organic acids.
Step 3: Containerization
-
Select a Compatible Container: Use a container made of a material resistant to corrosive acids and halogenated organic compounds, such as borosilicate glass or high-density polyethylene (HDPE).[1][9] The container must have a secure, tight-fitting screw cap.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[1][3]
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[8]
-
The SAA should be in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Ensure the container is kept closed at all times except when adding waste.[4][8]
-
Secondary containment, such as a larger, chemically resistant tub or bin, is highly recommended to contain any potential leaks.
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1][9]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This ensures proper tracking of the hazardous waste.
Note on Neutralization: While neutralization is a common procedure for acidic waste, it should not be attempted for this compound without explicit approval and a detailed protocol from your EHS department. The presence of the nitro and fluoro groups may lead to unpredictable reactions or the generation of more hazardous byproducts.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Halogenated Organic Acid, Toxic, Corrosive) |
| Segregation | Store separately from non-halogenated waste, bases, and cyanides. |
| Compatible Containers | Borosilicate glass or High-Density Polyethylene (HDPE) with a secure cap. |
| Labeling | "Hazardous Waste," full chemical name, and hazard pictograms. |
| Storage | Designated Satellite Accumulation Area, cool, dry, well-ventilated, with secondary containment. |
| Disposal Method | Via institutional EHS or a licensed hazardous waste disposal company. |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
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- Proper Disposal Procedures for Halogen
- How to Properly Manage Hazardous Waste Under EPA Regul
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Personal protective equipment for handling 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Essential Safety & Handling Guide for 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid
Hazard Assessment: A Structural Analysis
The primary hazards associated with this compound are inferred from its structure. The presence of the 4-nitrophenyl group is of significant concern. Aromatic nitro compounds are a well-documented class of chemicals known for their potential toxicity upon ingestion, inhalation, or dermal absorption.[1] A key risk associated with these compounds is the induction of methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.[1]
Furthermore, the compound's butanoic acid chain suggests corrosive properties, while a related compound, 4-(4-Fluoro-3-methylphenyl)butanoic acid, is known to cause skin, eye, and respiratory irritation.[2] Therefore, this substance must be handled as if it is toxic, a severe irritant, and potentially corrosive.
Anticipated Hazards:
-
Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Skin and Eye Damage: Likely to cause serious skin irritation and severe eye damage upon contact.[2][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[6]
-
Systemic Effects: Risk of methemoglobinemia upon significant exposure.[1]
-
Combustibility: The compound may be combustible at high temperatures, and thermal decomposition can release hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent all routes of exposure. Administrative and engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[8]
| Protection Area | Required PPE | Specifications and Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes (conforming to ANSI Z87.1 standard). A face shield must be worn over the goggles during procedures with a high risk of splashing or dust generation.[6][8] |
| Hand | Double Gloving (Nitrile Base, Neoprene Outer) | An inner nitrile glove provides dexterity and initial splash protection. An outer, thicker neoprene glove offers enhanced resistance to aromatic and halogenated compounds.[9] Gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.[8] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant, buttoned lab coat provides a barrier against splashes and dust. It should be worn over long pants and closed-toe shoes made of non-porous material.[6][8] Polyester and acrylic clothing should be avoided. |
| Respiratory | NIOSH-Approved Respirator | For any procedure that could generate dust or aerosols outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100 filter) is required.[10][11] All respirator use must comply with a formal respiratory protection program, including fit-testing.[8] |
Safe Handling and Operational Protocols
Adherence to strict, methodical procedures is essential for minimizing risk. All handling of solid and stock solutions of this compound must occur within a designated area inside a certified chemical fume hood.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks within a fume hood.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It must be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[14][15] Store away from heat sources and foodstuffs.[12]
Weighing and Solution Preparation
-
Work Area Preparation: Decontaminate the work surface within the chemical fume hood before and after use.
-
Containment: Weigh the solid compound on a disposable weigh boat within the fume hood. Use anti-static tools if the powder is fine.
-
Aliquotting: When transferring the solid, use a spatula and ensure smooth, controlled movements to prevent dust generation.
-
Solubilization: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped.
Experimental Use
-
Constant Vigilance: Never work alone when handling this compound. Ensure a colleague is aware of the procedure.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[16] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[12]
-
Contamination Control: Any equipment that comes into contact with the compound (spatulas, glassware, etc.) should be decontaminated immediately after use or treated as hazardous waste.
Emergency Procedures: Rapid and Effective Response
Spills and Leaks
-
Minor Spill (in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[13]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside Fume Hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the doors to the laboratory to contain the spill.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by EHS professionals.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][17] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][5] Seek immediate medical attention and provide the SDS or chemical label if possible.
Disposal Plan: Segregation and Compliance
Proper waste segregation is critical for safety and environmental compliance. This compound is classified as a halogenated organic waste due to the presence of fluorine.[18]
-
Waste Collection:
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, absorbent pads) must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[19] Halogenated and non-halogenated waste streams must never be mixed.[20]
-
-
Container Management:
-
Waste containers must be kept closed at all times except when adding waste.[20]
-
Store waste containers in a designated satellite accumulation area with secondary containment.
-
-
Final Disposal:
-
Arrange for waste pickup through your institution's EHS department. All disposal must be conducted through a licensed hazardous waste facility in accordance with local, state, and federal regulations.[16]
-
Workflow Visualization
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
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- 2-Nitrophenol - Safety D
- 2-Nitrophenol - Compound Summary.
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- 4-(4-Fluoro-3-methylphenyl)butanoic acid - Compound Summary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
